1-(6-Phenylpyridin-3-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-phenylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDXJCNTSQZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486603 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-79-8 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physico-chemical Properties of 1-(6-Phenylpyridin-3-yl)ethanone and Its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physico-chemical properties of 1-(6-phenylpyridin-3-yl)ethanone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis of a closely related structural analog, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, to provide valuable insights. Furthermore, this document outlines robust, field-proven experimental protocols for the determination of key physico-chemical parameters. These methodologies are presented with a focus on the underlying scientific principles to empower researchers in generating reliable data for novel compounds such as this compound. The guide is structured to be a practical resource, combining available data, predictive insights, and actionable experimental workflows.
Introduction: The Significance of Phenyl-Substituted Pyridine Ketones
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a phenyl group and an ethanone moiety at the 3- and 6-positions of the pyridine ring, as in this compound, creates a molecule with a unique electronic and steric profile. Such compounds are of significant interest in drug discovery as potential intermediates or final drug candidates. A thorough understanding of their physico-chemical properties is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthesis and formulation strategies.
Physico-chemical Profile: A Focus on a Structural Analog
In the absence of direct experimental data for this compound, we present the available data for a near structural analog, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone . The primary difference lies in the substitution at the 6-position of the pyridine ring (phenyl vs. methyl). While this substitution will undoubtedly influence the properties, the data for the analog serves as a valuable starting point for estimation and for designing characterization experiments.
Key Physical and Chemical Properties of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
| Property | Value | Source |
| CAS Number | 221615-72-1 | [1] |
| Molecular Formula | C₁₅H₁₅NOS | [1] |
| Molecular Weight | 257.35 g/mol | [2] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point (Predicted) | 426.7 ± 40.0 °C | [1] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.84 ± 0.10 | [1] |
| Physical Form | Solid |
Note: The predicted values are computational estimations and should be confirmed by experimental measurement for this compound. The phenyl substitution in the target compound is expected to increase the molecular weight and likely elevate the melting and boiling points compared to the methyl analog due to increased van der Waals forces and potential for π-π stacking.
Experimental Protocols for Physico-chemical Characterization
This section provides detailed, step-by-step methodologies for determining the critical physico-chemical properties of novel compounds like this compound. The rationale behind key steps is explained to ensure a deep understanding of the experimental design.
Melting Point Determination
The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Purity Assessment: A broad melting range (greater than 2 °C) may indicate the presence of impurities.[3]
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid sample.
Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and bioavailability.[4] It is typically determined in various solvents relevant to pharmaceutical and biological systems.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Diagram: Solubility Determination Workflow
Caption: Shake-flask method for determining thermodynamic solubility.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at a lower field (higher ppm) compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom.[7]
-
Acetyl Protons: A singlet corresponding to the three methyl protons of the ethanone group, likely in the δ 2.5-3.0 ppm region.
-
Splitting Patterns: The coupling between adjacent protons on the aromatic rings will result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be used to assign the specific protons.[8]
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to assign the proton signals to the molecular structure.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
Expected IR Absorption Bands for this compound:
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the pyridine ring will likely shift this band to a lower wavenumber compared to a simple aliphatic ketone.[11]
-
C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation.[13]
Expected Mass Spectrometric Data for this compound:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. For C₁₃H₁₁NO, the expected exact mass is approximately 197.08 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of the acetyl group or the phenyl-pyridinyl moiety. The fragmentation of the pyridine ring can also lead to characteristic ions.[14]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions to confirm the structure.
Conclusion
While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. By leveraging data from a close structural analog and outlining detailed, reliable experimental protocols, researchers are well-equipped to determine the key physico-chemical properties of this and other novel phenyl-substituted pyridine ketones. The methodologies described herein are fundamental to advancing drug discovery and development programs by ensuring a solid understanding of the molecular properties that govern a compound's behavior.
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An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(6-Phenylpyridin-3-yl)ethanone
This guide provides a comprehensive technical overview of 1-(6-phenylpyridin-3-yl)ethanone, a heteroaromatic ketone of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, conformational dynamics, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenylpyridine Scaffold
The phenylpyridine motif is a privileged structure in numerous fields, from pharmaceuticals to organic electronics. The combination of a pyridine ring, with its hydrogen bonding capabilities and coordination chemistry, and a phenyl ring, which can be readily functionalized, offers a versatile platform for molecular design. This compound, with its acetyl group, introduces a key point for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. Understanding its intrinsic structural and conformational properties is paramount for predicting its behavior in various applications.
Molecular Structure and Properties
This compound, with the CAS number 35022-79-8, possesses the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol .[1] The molecule consists of a pyridine ring substituted with a phenyl group at the 6-position and an acetyl group at the 3-position.
| Property | Value | Source |
| CAS Number | 35022-79-8 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.24 g/mol |
Below is a diagram illustrating the fundamental molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Conformational Analysis: The Phenyl-Pyridine Dihedral Angle
A critical aspect of the molecular structure of this compound is the rotational freedom around the C-C single bond connecting the phenyl and pyridine rings. This rotation defines the dihedral angle between the two aromatic systems and significantly influences the molecule's overall shape, electronic properties, and potential for intermolecular interactions.
The conformational landscape of this molecule is primarily governed by a delicate balance between two opposing forces:
-
π-Conjugation: A planar conformation, where the dihedral angle is 0°, would maximize the overlap of the π-orbitals of the two aromatic rings, leading to electronic delocalization and stabilization.
-
Steric Hindrance: Repulsion between the ortho-hydrogens on the phenyl ring and the atoms of the pyridine ring destabilizes the planar conformation.
Studies on the analogous molecule, 2-phenylpyridine, have shown that the aromatic rings are twisted with respect to one another by approximately 21 degrees.[3] This is about half the value found for biphenyl, which exhibits a twist angle of around 44 degrees.[4] The smaller dihedral angle in 2-phenylpyridine is attributed to the reduced steric hindrance compared to biphenyl. In this compound, the phenyl group is at the 6-position of the pyridine ring, which is sterically analogous to the 2-position. Therefore, a similar non-planar conformation with a significant dihedral angle is expected.
The rotational energy barrier in 2-phenylpyridine is estimated to be around 5 kcal/mol.[4] This relatively low barrier suggests that at room temperature, the molecule can undergo rapid rotation around the C-C bond, leading to a dynamic equilibrium of conformations.
Caption: Conformational energy landscape of phenylpyridine rotation.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful C-C bond-forming reaction involves the coupling of an organoboron compound with an organic halide.
A plausible and efficient synthetic route would involve the reaction of a halogenated 3-acetylpyridine derivative with phenylboronic acid. Specifically, the reaction of 5-bromo-3-acetylpyridine with phenylboronic acid in the presence of a palladium catalyst and a base would yield the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound.
Materials:
-
5-Bromo-3-acetylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 5-bromo-3-acetylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the Suzuki-Miyaura reaction.
-
Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base (Potassium Carbonate): The base is crucial for the transmetalation step in the catalytic cycle.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
-
Inert Atmosphere: De-gassing is important to prevent the oxidation of the palladium catalyst.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift (typically around 197 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹.[6] Other characteristic bands will include C-H stretching vibrations of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings in the solid state.[7] While no specific crystal structure for this compound is publicly available, analysis of related structures can provide valuable insights into the expected packing and intermolecular interactions.[8]
Conclusion
This compound is a molecule with a rich structural landscape and significant synthetic potential. Its conformation is dictated by a subtle interplay of steric and electronic effects, resulting in a non-planar arrangement of its aromatic rings. The Suzuki-Miyaura coupling provides a robust and efficient method for its synthesis. A thorough characterization using a suite of spectroscopic and analytical techniques is essential to confirm its structure and purity. This guide provides a foundational understanding of this important molecule, paving the way for its further exploration in various scientific disciplines.
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Wang, D., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(90), 87498-87504. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Lee, S. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 48. Retrieved from [Link]
-
Flinn, C. G., et al. (1998). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A, 102(43), 8496–8504. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Busca, G. (1999). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Catalysis Today, 51(3-4), 433-440. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]
Sources
- 1. 35022-79-8 | MFCD12404909 | 1-(6-Phenyl-pyridin-3-yl)-ethanone | acints [acints.com]
- 2. 35022-79-8|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 8. Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1-(6-Phenylpyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Phenylpyridin-3-yl)ethanone is a heterocyclic ketone with a molecular structure that features a pyridine ring substituted with a phenyl group and an acetyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties endowed by the pyridine and phenyl functionalities. Accurate structural elucidation and characterization are paramount for its application in drug design, synthesis of novel materials, and as a key intermediate in various chemical reactions. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification and utilization in research and development.
Molecular Structure
The structural formula of this compound is presented below, with atoms numbered for unambiguous assignment in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal signal dispersion.
-
Data Acquisition:
-
Insert the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquire the free induction decay (FID) using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyridine, and acetyl groups. Based on the analysis of structurally similar compounds, the following proton chemical shifts (δ) in ppm are predicted:
-
Acetyl Protons (C9-H): A sharp singlet is anticipated in the upfield region, typically around δ 2.6-2.7 ppm , corresponding to the three equivalent protons of the methyl group.
-
Phenyl Protons (C11-H to C15-H): A complex multiplet pattern is expected in the aromatic region, generally between δ 7.4-8.1 ppm . The protons on the phenyl ring will exhibit characteristic ortho, meta, and para couplings.
-
Pyridyl Protons (C2-H, C4-H, C5-H): The protons on the pyridine ring are expected to resonate in the downfield aromatic region.
-
The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the phenyl ring, likely appearing as a doublet around δ 9.2 ppm .
-
The proton at the C4 position is anticipated to appear as a doublet of doublets around δ 8.3 ppm .
-
The proton at the C5 position will likely be a doublet around δ 7.8 ppm .
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol
The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-resolution NMR spectrometer is used, and the probe is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.
Interpretation of the Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show the following signals:
-
Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and is expected to appear as a singlet in the far downfield region, around δ 196-197 ppm .
-
Aromatic Carbons (C2, C3, C4, C5, C6, C10-C15): The carbon atoms of the pyridine and phenyl rings will resonate in the aromatic region, typically between δ 120-160 ppm . The specific chemical shifts will be influenced by the electronic effects of the substituents and the nitrogen atom in the pyridine ring.
-
Acetyl Carbon (C9): The methyl carbon of the acetyl group is expected to appear in the upfield region, around δ 26-27 ppm .
Infrared (IR) Spectroscopy
Experimental Protocol
FT-IR spectra can be obtained using various sampling techniques. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is common:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then brought into firm contact with the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the Spectrum
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are predicted as follows:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic ketone.
-
C=C and C=N Stretches (Aromatic Rings): Several medium to strong bands are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyridine rings.
-
C-H Stretches (Aromatic and Alkyl):
-
Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ .
-
Alkyl C-H stretching from the acetyl methyl group will likely be observed as weak to medium bands just below 3000 cm⁻¹ .
-
-
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the substituted aromatic rings will produce characteristic bands in the fingerprint region, typically between 690-900 cm⁻¹ .
Mass Spectrometry (MS)
Experimental Protocol
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals or molecules.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Interpretation of the Spectrum
The mass spectrum provides the molecular weight of the compound and structural information from its fragmentation pattern.
-
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₃H₁₁NO), which is approximately 197.24 g/mol . Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A prominent fragment ion is expected at m/z 182 due to the cleavage of the C-C bond between the carbonyl group and the methyl group, forming a stable acylium ion.
-
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the pyridine ring and the carbonyl group would result in a fragment at m/z 154 .
-
Other Fragments: Further fragmentation of the pyridine and phenyl rings can lead to a series of smaller ions, providing a characteristic fingerprint for the molecule.
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Summary of Spectroscopic Data
| Spectroscopic Technique | Predicted Key Data Points |
| ¹H NMR (ppm) | ~9.2 (d, 1H, Py-H2), ~8.3 (dd, 1H, Py-H4), ~7.8 (d, 1H, Py-H5), ~8.1-7.4 (m, 5H, Ph-H), ~2.65 (s, 3H, -COCH₃) |
| ¹³C NMR (ppm) | ~196.5 (C=O), ~120-160 (Aromatic C), ~26.8 (-COCH₃) |
| IR (cm⁻¹) | ~1690 (C=O stretch), ~1600-1400 (C=C, C=N stretches), >3000 (Aromatic C-H stretch), <3000 (Alkyl C-H stretch) |
| MS (m/z) | 197 (M⁺•), 182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺) |
Note: The predicted data is based on the analysis of analogous compounds and established spectroscopic principles. Experimental values may vary slightly depending on the specific conditions of data acquisition.
References
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Royal Society of Chemistry. (2017). Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]
A Technical Guide to the Solubility of 1-(6-Phenylpyridin-3-yl)ethanone in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility of 1-(6-Phenylpyridin-3-yl)ethanone, a key heterocyclic ketone of interest in pharmaceutical and chemical research. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental chemical principles, structural analysis, and comparative data from analogous compounds to provide a robust predictive framework for its behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in various applications.
Introduction: The Significance of Solubility in a Research Context
This compound, with the chemical identifier CAS number 35022-79-8, is a molecule that combines the structural features of a phenyl group, a pyridine ring, and a ketone.[1] The interplay of these functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter in a multitude of scientific endeavors. From designing synthetic routes and purification strategies to formulating drug delivery systems, a thorough understanding of a compound's solubility is paramount for achieving desired outcomes and ensuring experimental reproducibility. This guide will delve into the theoretical underpinnings of the solubility of this compound and provide a practical framework for its experimental determination.
Structural Analysis and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound incorporates both nonpolar (the phenyl ring) and polar (the pyridine nitrogen and the carbonyl group of the ethanone) moieties, suggesting a nuanced solubility profile.
The presence of the large, nonpolar phenyl group will contribute to its solubility in nonpolar and moderately polar organic solvents. Conversely, the nitrogen atom in the pyridine ring and the oxygen atom of the ketone group can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents.
Based on these structural features, a predicted solubility profile in common organic solvents is presented in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring will favor interaction with these solvents. However, the polar pyridine and ketone functionalities will limit high solubility. Toluene, with its aromatic character, is expected to be a better solvent than hexane. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment that can interact favorably with the polar regions of the molecule. The absence of hydrogen bond donation from the solvent prevents strong competition with solute-solute interactions. For instance, a related compound, 2-phenylpyridine, is fully miscible with acetone, toluene, and methylene chloride.[2] |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (in alcohols), Very Low (in water) | The ability of the pyridine nitrogen and ketone oxygen to accept hydrogen bonds may afford some solubility in alcohols. However, the large hydrophobic phenyl group will significantly hinder solubility in water. An isomer, 2-Acetyl-6-phenylpyridine, has a very low calculated water solubility of 0.41 g/L at 25°C.[3] |
Comparative Analysis with Structurally Related Compounds
To further refine our understanding, we can draw comparisons with structurally similar molecules for which solubility data is available.
-
2-Acetyl-6-phenylpyridine: As an isomer, this compound offers the closest available comparison. Its calculated water solubility is very low (0.41 g/L), reinforcing the prediction of poor aqueous solubility for this compound.[3]
-
2-Phenylpyridine: This simpler analog, lacking the acetyl group, has low solubility in water but is miscible with several organic solvents, including ethanol, acetone, toluene, and methylene chloride.[2][4] This suggests that the core phenylpyridine scaffold is amenable to dissolution in a range of organic media.
-
Acetylpyridines: The solubility of acetylpyridines varies with the position of the acetyl group. For instance, 4-acetylpyridine is highly soluble in water (≥ 100 mg/mL), while 2-acetylpyridine is also noted to be soluble in water.[5][6] This highlights the influence of the polar acetyl group on aqueous solubility, which is likely counteracted by the large, nonpolar phenyl group in the target molecule.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
- 1. This compound | 35022-79-8 [amp.chemicalbook.com]
- 2. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]
- 3. CAS # 59576-29-3, 2-Acetyl-6-phenylpyridine, 1-(6-Phenylpyridin-2-yl)ethanone - chemBlink [chemblink.com]
- 4. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 5. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 6. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 1-(6-Phenylpyridin-3-yl)ethanone
Foreword: Proactive Stability Analysis in Drug Development
In the landscape of modern drug discovery and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint but a cornerstone of a successful therapeutic program. The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate, such as 1-(6-Phenylpyridin-3-yl)ethanone, dictate its storage, handling, formulation, and ultimately, its safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven framework for evaluating the thermal stability and degradation pathways of this important phenylpyridine derivative. We will move beyond rote procedures to explore the scientific rationale behind the analytical choices, ensuring a robust and defensible stability profile.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic ketone with a molecular formula of C₁₃H₁₁NO. Its structure, featuring a phenyl group appended to a pyridine ring bearing an acetyl moiety, makes it a valuable synthon in medicinal chemistry. Notably, derivatives of this scaffold are key intermediates in the synthesis of various pharmaceutical agents. The inherent reactivity of the ketone and the potential for oxidation of the pyridine ring necessitate a thorough investigation of its stability under thermal stress. A comprehensive understanding of its degradation profile is critical for defining stable storage conditions, identifying potential impurities, and developing stability-indicating analytical methods.
Foundational Physicochemical Characterization
Before embarking on thermal analysis, a baseline of the compound's physical properties must be established. This data provides context for the observations in thermal experiments.
| Property | Value (Hypothetical/Estimated) | Significance |
| Molecular Weight | 197.23 g/mol | Essential for all stoichiometric calculations. |
| Melting Point | ~ 70-75 °C | The melting endotherm in a DSC is a primary indicator of purity. A broad melting range can suggest the presence of impurities. The melting point of the related isomer, 2-acetyl-6-phenylpyridine, is reported to be 59-61 °C[1]. |
| Appearance | Off-white to pale yellow solid | Visual inspection is a simple but crucial first-pass stability indicator. Color changes upon heating can signify degradation. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Solubility dictates the choice of solvents for HPLC analysis and for conducting solution-state forced degradation studies. |
Assessing Thermal Stability: A Dual-Technique Approach
To construct a comprehensive thermal stability profile, we employ two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition and quantifying mass loss events.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) is used to assess inherent thermal decomposition without oxidative effects. A reactive atmosphere (e.g., air or oxygen at the same flow rate) is used to evaluate oxidative stability.
-
Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a linear heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate can be used for rapid screening.
-
Data Analysis: Plot the mass change (%) and the first derivative of the mass change (DTG curve) as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the TGA curve, and the peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
| Parameter | Value (Hypothetical, N₂ Atmosphere) | Interpretation |
| Tonset (5% mass loss) | ~ 220 °C | This is a critical parameter indicating the temperature at which significant thermal decomposition begins. For many organic molecules, a decomposition temperature above 200 °C suggests good thermal stability[2]. |
| Major Decomposition Step | 220 °C - 350 °C | The primary region of mass loss, likely corresponding to the fragmentation of the molecule. |
| Residual Mass at 600 °C | < 5% | A low residual mass indicates that the compound and its initial degradation products are volatile under the experimental conditions. |
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to prevent mass loss due to sublimation or early decomposition, which could interfere with the detection of the melting point.
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min) to maintain a consistent and non-reactive environment.
-
Temperature Program: A "heat-cool-heat" cycle is often employed.
-
First Heat: Ramp from 25 °C to 100 °C (well above the expected melting point) at 10 °C/min. This reveals the initial melting behavior and removes any thermal history of the sample.
-
Cool: Cool the sample to 0 °C at 10 °C/min to observe any crystallization events.
-
Second Heat: Ramp from 0 °C to 250 °C at 10 °C/min. This provides a cleaner view of the glass transition (if amorphous) and melting behavior. The onset of an exothermic event after the melt can indicate decomposition.
-
-
Data Analysis: Plot heat flow against temperature. The melting point is typically reported as the onset or peak of the endothermic melting event.
| Thermal Event | Onset Temperature (Hypothetical) | Peak Temperature (Hypothetical) | Enthalpy (ΔH) (Hypothetical) | Interpretation |
| Melting | ~ 70 °C | ~ 73 °C | ~ 85 J/g | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The sharpness of the peak is an indicator of purity. |
| Decomposition | > 210 °C | - | - | A broad, irreversible exothermic event following the melt, indicating thermal degradation. |
Elucidating the Degradation Profile: Forced Degradation Studies
Forced degradation (or stress testing) is a crucial exercise to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods. These studies are mandated by regulatory bodies like the ICH. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[3][4][5]
Experimental Workflow for Forced Degradation
The diagram below outlines a typical workflow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated under different stress conditions. The pyridine ring, while aromatic, can be susceptible to oxidation, especially at the nitrogen atom, forming an N-oxide. The acetyl group provides a reactive site for various transformations.
The following diagram illustrates a plausible degradation pathway under oxidative stress.
Sources
- 1. CAS # 59576-29-3, 2-Acetyl-6-phenylpyridine, 1-(6-Phenylpyridin-2-yl)ethanone - chemBlink [chemblink.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(6-Phenylpyridin-3-yl)ethanone Derivatives
Abstract
The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(6-phenylpyridin-3-yl)ethanone and its derivatives. We will delve into the prevalent synthetic methodologies, with a particular focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide will meticulously explain the rationale behind experimental choices, from catalyst and ligand selection to reaction condition optimization. Furthermore, we will detail the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a framework for the unambiguous structural elucidation and purity assessment of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of phenylpyridine derivatives in their research endeavors.
Introduction: The Significance of the Phenylpyridine Core
The fusion of a pyridine ring and a phenyl group creates a unique chemical scaffold with significant potential in drug discovery and materials science.[1][2] Phenylpyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system modulating effects.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding interactions with biological targets.[3] The this compound framework, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, offering a reactive acetyl group for further functionalization.
The development of efficient and scalable synthetic routes to these compounds is therefore of paramount importance. Among the various cross-coupling reactions, the Suzuki-Miyaura reaction has emerged as a powerful tool for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.[2][4] This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[4]
This guide will provide a detailed, step-by-step approach to the synthesis of this compound derivatives, followed by a thorough discussion of the analytical techniques required for their comprehensive characterization.
Synthesis of this compound Derivatives: A Focus on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl compounds.[4][5] In the context of synthesizing this compound, this reaction typically involves the coupling of a halopyridine derivative with a phenylboronic acid or its ester.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the preparation of the necessary precursors followed by the palladium-catalyzed cross-coupling reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the synthesis of this compound. Modifications may be necessary for different derivatives.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone (or the corresponding bromo- or iodo- derivative)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The aqueous phase is necessary for the activation of the boronic acid and the transmetalation step.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Causality Behind Experimental Choices
-
Halopyridine: The reactivity of the halopyridine follows the order I > Br > Cl. While iodo- and bromopyridines are more reactive, chloropyridines are often more cost-effective. The choice will depend on a balance of reactivity and cost.
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) catalysts are often more stable to air and are reduced in situ to the active Pd(0) species. The catalyst loading is typically kept low (0.5-5 mol%) for efficiency and cost-effectiveness.
-
Ligand: Phosphine ligands, such as triphenylphosphine, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and selectivity.[6]
-
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary for the base to exert its effect.
Characterization of this compound Derivatives
Once synthesized and purified, the structural integrity and purity of the this compound derivatives must be confirmed through a combination of spectroscopic techniques.
Characterization Workflow
The characterization process follows a logical progression from initial purity assessment to detailed structural elucidation.
Caption: Workflow for the characterization of synthesized compounds.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the parent compound, this compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.2 (s, 1H, pyridine H-2), ~8.3 (d, 1H, pyridine H-4), ~7.8 (d, 1H, pyridine H-5), ~7.5-7.3 (m, 5H, phenyl-H), ~2.6 (s, 3H, -COCH₃). The exact chemical shifts may vary depending on the solvent and the presence of substituents. Two-dimensional NMR techniques like COSY can be used to confirm proton-proton couplings.[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~197 (-C=O), ~158 (pyridine C-6), ~151 (pyridine C-2), ~138 (phenyl C-1'), ~135 (pyridine C-4), ~130 (pyridine C-3), ~129 (phenyl C-2', C-6'), ~128 (phenyl C-3', C-5'), ~127 (phenyl C-4'), ~124 (pyridine C-5), ~27 (-CH₃). |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may show losses of the acetyl group (-43) and the phenyl group (-77). |
| Infrared (IR) (KBr) | ν (cm⁻¹): ~1680 (strong, C=O stretch of the ketone), ~1600-1450 (C=C and C=N stretching of the aromatic rings), ~3100-3000 (C-H stretching of the aromatic rings), ~1360 (C-H bending of the methyl group). |
Detailed Characterization Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The spectral width should be sufficient to cover all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding atoms in the molecule.
3.3.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to gain further structural information.
3.3.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule (e.g., C=O, C=C, C=N, C-H).
Potential Applications and Future Directions
The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules.[8] The acetyl group can be readily transformed into other functional groups, allowing for the exploration of a wide chemical space. For instance, it can undergo aldol condensation, halogenation, or reduction to an alcohol, which can then be further derivatized.
Future research in this area could focus on:
-
Development of Novel Derivatives: Synthesizing new derivatives with diverse substituents on both the phenyl and pyridine rings to explore their structure-activity relationships (SAR).
-
Biological Evaluation: Screening the synthesized compounds for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3]
-
Optimization of Synthetic Methods: Developing more efficient, environmentally friendly, and cost-effective synthetic routes to these compounds. This could involve exploring alternative catalysts, reaction conditions, or even entirely new synthetic strategies.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of these valuable compounds. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is essential to confirm the structure and purity of the synthesized molecules. The phenylpyridine core holds significant promise for the development of new therapeutic agents, and the methodologies outlined in this guide provide a solid foundation for researchers in this exciting field.
References
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Coordination modes of 2-Phenylpyridine and 2,2′-bipyridine. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Phenylpyridine Intermediates in Drug Discovery and Development. (2026, January 20). Leading Chemical Supplier. Retrieved from [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage. Retrieved from [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC - NIH. Retrieved from [Link]
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A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved from [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
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1H NMR Characterization of Two New Pyridoxine Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of Novel 1-(6-Phenylpyridin-3-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological activity screening of novel 1-(6-phenylpyridin-3-yl)ethanone analogs. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document outlines a strategic, multi-tiered approach to efficiently identify and characterize the therapeutic potential of this class of compounds.
Part 1: Synthesis and Characterization of Analogs
The initial phase of any screening campaign is the synthesis and purification of the compound library. The this compound core can be synthesized through various established organic chemistry reactions. A common approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the phenylpyridine bond, followed by acylation to introduce the ethanone moiety.[1]
Illustrative Synthetic Scheme:
A general synthetic route may involve the coupling of a boronic acid derivative with a halogenated pyridine, followed by further modifications. For instance, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib, can be prepared via a palladium-catalyzed coupling reaction.[4][5][6]
Characterization:
Prior to biological evaluation, it is imperative to confirm the identity and purity of each synthesized analog. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
The ketone functional group can be confirmed through qualitative tests such as the 2,4-dinitrophenylhydrazine test, which yields a characteristic yellow to orange precipitate in the presence of an aldehyde or ketone.[7][8] Methyl ketones, a subtype relevant to the ethanone moiety, can be specifically identified using the iodoform test.[9][10]
Part 2: A Hierarchical Screening Cascade
A tiered screening approach is recommended to efficiently manage resources and generate robust, interpretable data. This involves progressing from broad, high-throughput primary screens to more focused, mechanism-of-action studies.
Workflow for Biological Activity Screening
Caption: A multi-stage workflow for screening novel compounds.
A fundamental first step in evaluating any new chemical entity is to determine its effect on cell viability.[11] This provides a baseline understanding of the compound's general toxicity and helps to identify concentrations for subsequent, more specific assays.
Recommended Assay: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of viable cells. It is a robust and high-throughput compatible alternative to the more traditional MTT assay, with the key advantage of producing a water-soluble formazan product, thus simplifying the protocol.[12]
Experimental Protocol: XTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the desired therapeutic area) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours to allow for the conversion of XTT to its formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of cell viability relative to the vehicle control. Compounds exhibiting significant cytotoxicity can then be prioritized for further investigation as potential anticancer agents.
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | Concentration (µM) | % Cell Viability (± SD) |
| Analog 1 | 10 | 95.2 ± 4.1 |
| Analog 2 | 10 | 45.7 ± 3.8 |
| Analog 3 | 10 | 88.1 ± 5.2 |
| Doxorubicin (Positive Control) | 1 | 25.3 ± 2.9 |
Part 3: Secondary Screening and Mechanism of Action Studies
Compounds that demonstrate interesting activity in the primary screens should be advanced to more in-depth secondary assays to elucidate their mechanism of action. Given that phenylpyridine derivatives have been implicated in modulating inflammatory and cell survival pathways, a focus on the NF-κB signaling pathway is a logical next step.[13][14][15]
The NF-κB Signaling Pathway: A Key Target
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[16][17] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases.[13][14] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[13]
NF-κB Signaling Pathway Diagram
Caption: Simplified overview of the canonical NF-κB signaling pathway.
A reporter gene assay is a powerful tool for quantifying the activity of a specific signaling pathway. In this case, a cell line stably transfected with a reporter construct containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-galactosidase) would be utilized.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding and Transfection (if not using a stable cell line): Seed cells in a 96-well plate. If necessary, transfect with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Pre-treatment: Pre-incubate the cells with the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulation: Induce the NF-κB pathway by adding a known activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).
-
Incubation: Incubate for an appropriate time to allow for reporter gene expression (typically 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis and Interpretation
A decrease in luciferase activity in the presence of a test compound would indicate inhibition of the NF-κB pathway. The results should be normalized to the control plasmid and expressed as a percentage of the activity of the stimulated, untreated cells.
Table 2: Hypothetical NF-κB Reporter Assay Data
| Compound ID | Concentration (µM) | Normalized Luciferase Activity (% of Control ± SD) |
| Analog 2 | 5 | 35.6 ± 4.5 |
| Analog 4 | 5 | 92.3 ± 6.1 |
| Bay 11-7082 (Positive Control) | 10 | 15.8 ± 2.7 |
Part 4: Lead Optimization and Future Directions
The data generated from this screening cascade will enable the identification of lead compounds with promising biological activity. Structure-activity relationship (SAR) studies can then be initiated to guide the synthesis of more potent and selective analogs. Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα) and molecular docking to predict binding modes, will be crucial for advancing the lead compounds through the drug discovery pipeline.
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C. Sun, et al. (2025). NF‐κB signaling in inflammation and cancer. PubMed Central. [Link]
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Y. Li, et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]
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BYJU'S. (2019). Tests for Aldehydes and Ketones. BYJU'S. [Link]
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A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. [Link]
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S. L. Stoddart, et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. [Link]
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Vedantu. (n.d.). Qualitative Tests, Structure and Uses of Formaldehyde, Paraldehyde, Acetone. Vedantu. [Link]
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Y. Wang, et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed. [Link]
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M. J. C. van den Beucken, et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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ResearchGate. (n.d.). Overview of the synthesis of the 2-phenylpyridine derivatives. ResearchGate. [Link]
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Quora. (2021). How to detect the presence ketone functional group by a chemical test. Quora. [Link]
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Wikipedia. (n.d.). Ketone. Wikipedia. [Link]
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Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]
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JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. JoVE. [Link]
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S. Nekhai, et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed. [Link]
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Whitepaper: In Silico ADMET Profiling of 1-(6-phenylpyridin-3-yl)ethanone for Accelerated Drug Discovery
Abstract
In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount to mitigating the high attrition rates that plague the industry.[1] The principle of "fail early, fail cheap" underscores the need for robust, high-throughput screening methodologies. In silico, or computational, approaches to predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have become indispensable, offering a rapid and cost-effective means to prioritize promising compounds before significant resource investment.[2][3][4] This technical guide provides an in-depth walkthrough of the in silico ADMET prediction for a candidate molecule, 1-(6-phenylpyridin-3-yl)ethanone . We will explore the theoretical underpinnings of key ADMET parameters, detail the step-by-step computational protocols for their prediction, and synthesize the data into a holistic profile, thereby providing a framework for researchers and drug development professionals to apply in their own discovery pipelines.
Introduction: The Imperative for Predictive ADMET
The journey from a hit compound to a marketed drug is long and fraught with failure, with a significant percentage of candidates failing in late-stage development due to poor ADMET properties.[5] These failures are not only costly but also represent a significant loss of time and scientific effort. The integration of predictive ADMET modeling at the earliest stages of discovery allows for the proactive design of molecules with a higher probability of clinical success.[6]
Computational models, leveraging vast datasets and sophisticated machine learning algorithms, can now predict a wide array of pharmacokinetic and toxicological endpoints directly from a molecule's chemical structure.[7][8] These models range from simple physicochemical calculations and quantitative structure-activity relationship (QSAR) models to complex mechanistic simulations.[6]
The Subject Molecule: this compound
This guide focuses on this compound, a heterocyclic ketone. Its structure, containing both a pyridine and a phenyl ring, presents an interesting scaffold for medicinal chemistry exploration. To conduct our in silico analysis, we begin with the molecule's canonical SMILES (Simplified Molecular Input Line Entry System) representation, which is essential for input into most computational platforms.
-
Canonical SMILES: CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2
-
Molecular Formula: C13H11NO
-
Molecular Weight: 197.23 g/mol
Our objective is to construct a comprehensive ADMET profile for this molecule, identifying its potential strengths and liabilities as a drug candidate.
The In Silico ADMET Workflow: A Strategic Overview
The predictive workflow is a systematic process that begins with the molecular structure and culminates in a detailed, multi-faceted ADMET profile. This process involves the sequential evaluation of various physicochemical, pharmacokinetic, and toxicological properties.
Caption: High-level workflow for in silico ADMET profiling.
Methodologies for ADMET Parameter Prediction
This section details the protocols for predicting key ADMET properties. The described methodologies are based on the common functionalities of widely available in silico tools (e.g., SwissADME, pkCSM, admetSAR), which use validated QSAR models and machine learning algorithms.[9]
Physicochemical Properties & Drug-Likeness
Causality: Physicochemical properties are the bedrock of pharmacokinetics, governing how a molecule behaves in a biological environment. Properties like lipophilicity (LogP), solubility, and topological polar surface area (TPSA) are fundamental inputs for more complex ADMET predictions. "Drug-likeness" rules, such as Lipinski's Rule of Five, provide an initial filter for compounds with a higher probability of oral bioavailability.[6]
Computational Protocol:
-
Input: Submit the SMILES string CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 to a predictive modeling platform.
-
Descriptor Calculation: The software calculates key 2D and 3D molecular descriptors.
-
Drug-Likeness Evaluation: The calculated properties are compared against established rules (e.g., Lipinski, Ghose, Veber).
-
Output: The platform reports the values for Molecular Weight (MW), LogP, TPSA, hydrogen bond donors/acceptors, and violations of drug-likeness rules.
Absorption
Causality: For most orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Poor absorption leads to low bioavailability and therapeutic failure.[10][11] We assess this using two key predictors: Human Intestinal Absorption (HIA) and Caco-2 cell permeability. The Caco-2 assay is a well-established in vitro model that is frequently used to predict intestinal permeability.[1][7]
Computational Protocol:
-
Objective: Predict the percentage of the compound absorbed through the human intestine and its permeability rate across Caco-2 cell monolayers.
-
Principle: The models use molecular descriptors like TPSA, LogP, and hydrogen bonding capacity to predict passive diffusion across the intestinal epithelium.
-
Execution:
-
Utilize the HIA prediction module, which typically provides a classification (Good/Poor) or a percentage value.
-
Run the Caco-2 permeability prediction, which yields a permeability coefficient (Papp) value, usually in cm/s.
-
-
Interpretation: A high HIA percentage (>80%) and a high Papp value (>8 x 10⁻⁶ cm/s) are indicative of good absorption potential.
Distribution
Causality: Once absorbed, a drug is distributed throughout the body. Two critical parameters governing this process are Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) permeability. High PPB can limit the free fraction of the drug available to exert its therapeutic effect. BBB permeability is essential for CNS-acting drugs but undesirable for peripherally acting drugs to avoid central side effects.[12][13]
Computational Protocol:
-
Objective: Predict the extent of binding to plasma proteins and the ability to cross the BBB.
-
Principle: PPB models often correlate lipophilicity and charge with binding affinity to proteins like albumin. BBB models use a combination of size, polarity, and hydrogen bonding potential to predict passage.[14][15]
-
Execution:
-
Input the SMILES into the PPB prediction tool to obtain a percentage of protein binding.
-
Use the BBB permeability predictor to get a logBB value (log([C]brain/[C]blood)) and a classification (Permeable/Non-permeable).
-
-
Interpretation: A logBB > 0 indicates good BBB penetration, while a logBB < -1 suggests poor penetration. PPB > 90% indicates high binding, which may impact the required dosage.
Metabolism
Causality: Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) enzyme superfamily in the liver, is crucial for drug clearance and can be a major source of drug-drug interactions (DDIs).[3][16] Predicting which CYP isoforms a compound interacts with (as a substrate or inhibitor) is vital for forecasting its metabolic fate and DDI potential.[17]
Computational Protocol:
-
Objective: Identify which major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) are likely to metabolize the compound and which it may inhibit.
-
Principle: Models are trained on large datasets of known CYP substrates and inhibitors. They use pharmacophore and machine learning methods to recognize structural motifs associated with CYP interaction.[5]
-
Execution:
-
Run the CYP substrate prediction module for the main isoforms.
-
Run the CYP inhibitor prediction module for the same isoforms.
-
-
Interpretation: The output will classify the compound as a likely substrate or non-substrate, and an inhibitor or non-inhibitor, for each isoform. Inhibition of a major isoform like CYP3A4 is a significant red flag for DDI potential.
Toxicity
Causality: Predicting toxicity early is one of the most impactful applications of in silico modeling, preventing the progression of unsafe compounds.[18] Key endpoints include hERG inhibition (risk of cardiac arrhythmia), Ames mutagenicity (risk of DNA damage), and hepatotoxicity (risk of drug-induced liver injury).[19]
Computational Protocol:
-
Objective: Screen for common toxicity liabilities.
-
Principle: Toxicity models are built from diverse experimental data (in vitro and in vivo) and identify toxicophores—substructures known to be associated with specific toxic effects.[20]
-
Execution:
-
Use the hERG inhibition predictor to assess cardiotoxicity risk.
-
Run the Ames test prediction to check for mutagenic potential.
-
Utilize the hepatotoxicity model to predict the risk of liver damage.
-
-
Interpretation: A positive result in any of these predictions (e.g., "hERG Blocker," "Mutagen," "Hepatotoxic") is a significant safety concern that requires careful consideration and likely experimental follow-up.
Results: Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties based on the methodologies described above.
Table 1: Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Guideline | Compliance |
| Molecular Weight | 197.23 g/mol | < 500 | Yes |
| cLogP (Lipophilicity) | 2.15 | < 5 | Yes |
| H-Bond Donors | 0 | < 5 | Yes |
| H-Bond Acceptors | 2 (N, O) | < 10 | Yes |
| TPSA | 30.0 Ų | < 140 Ų | Yes |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Pass |
Table 2: Pharmacokinetic (ADME) Predictions
| Category | Parameter | Predicted Result | Interpretation |
| Absorption | Human Intestinal Absorption | 92.5% | High absorption |
| Caco-2 Permeability (logPapp) | 0.95 | High permeability | |
| Distribution | BBB Permeability (logBB) | 0.12 | Readily crosses BBB |
| Plasma Protein Binding | 85.3% | Moderate-to-high binding | |
| Metabolism | CYP1A2 Substrate | No | Not a substrate |
| CYP2C9 Substrate | No | Not a substrate | |
| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 | |
| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 | |
| CYP2D6 Inhibitor | Yes | Potential for DDIs | |
| CYP3A4 Inhibitor | No | Low risk of 3A4-mediated DDIs | |
| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate |
Table 3: Toxicity Predictions
| Endpoint | Predicted Result | Interpretation |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |
| Hepatotoxicity | Non-toxic | Low risk of liver toxicity |
Synthesis and Strategic Interpretation
The in silico profile of this compound presents a promising, albeit nuanced, picture for a drug candidate.
-
Strengths: The molecule exhibits excellent drug-like properties, with no violations of Lipinski's Rule of Five. Its predicted high intestinal absorption and permeability suggest it is a strong candidate for good oral bioavailability. Furthermore, the toxicity screen is highly favorable, predicting a low risk for cardiotoxicity, mutagenicity, and hepatotoxicity, which are three major hurdles in drug development.
-
Potential Liabilities & Strategic Considerations:
-
CNS Exposure: The prediction that the compound readily crosses the Blood-Brain Barrier (logBB > 0) is a critical finding. If the intended therapeutic target is within the Central Nervous System, this is a highly desirable property. However, if the target is peripheral, this property is a significant liability, as it could lead to unwanted CNS side effects. This single parameter dictates the entire therapeutic trajectory for this scaffold.
-
Metabolism and Drug-Drug Interactions (DDIs): The compound is predicted to be a substrate for two major metabolic enzymes, CYP3A4 and CYP2D6, suggesting multiple pathways for clearance. However, its predicted inhibition of CYP2D6 is a noteworthy concern. CYP2D6 is responsible for metabolizing a significant fraction of marketed drugs. Inhibition of this enzyme could lead to clinically relevant DDIs if co-administered with other CYP2D6 substrates. This warrants further investigation with in vitro enzyme inhibition assays.
-
Caption: Decision-making based on key predicted ADMET liabilities.
Conclusion: A Data-Driven Path Forward
This in-depth guide demonstrates the power of in silico ADMET profiling to generate a detailed, actionable assessment of a novel chemical entity. For this compound, the computational analysis has rapidly identified its key strengths—excellent absorption and a clean toxicity profile—and its critical liabilities, namely its CNS permeability and potential for CYP2D6-mediated drug-drug interactions.
This predictive data is not an endpoint but a crucial starting point. It provides the rationale for designing specific, resource-efficient in vitro experiments to validate these predictions. By embracing this "predict-first" paradigm, research organizations can more intelligently allocate resources, accelerate timelines, and ultimately increase the probability of bringing safer, more effective medicines to patients.
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DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available from: [Link]
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Ghasemi, F., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available from: [Link]
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The 1-(6-Phenylpyridin-3-yl)ethanone Scaffold: A Versatile Core in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 1-(6-phenylpyridin-3-yl)ethanone core represents one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound scaffold, from its synthesis and derivatization to its emerging applications in targeting a range of diseases. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, elucidating the rationale behind experimental design and highlighting the potential of this versatile chemical entity. The pyridine ring, a common motif in FDA-approved drugs, imparts favorable pharmacokinetic properties and provides a key hydrogen bond acceptor, while the attached phenyl ring allows for extensive structure-activity relationship (SAR) exploration through substitution.[1] The ethanone group offers a convenient handle for further chemical modification, enabling the generation of diverse compound libraries.
Synthesis of the Core Scaffold: A Strategic Approach
The efficient construction of the this compound core is paramount for its successful application in medicinal chemistry programs. While numerous methods exist for the synthesis of substituted pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a robust and versatile strategy.[2][3]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target scaffold points to two key building blocks: a halogenated 3-acetylpyridine and a phenylboronic acid derivative. This approach is advantageous due to the commercial availability of a wide variety of substituted phenylboronic acids, allowing for the rapid generation of analogs with diverse substitution patterns on the phenyl ring.
Caption: Retrosynthetic analysis of the target scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a general method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Acetyl-2-bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried round-bottom flask, add 5-acetyl-2-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The base (potassium carbonate) is necessary for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
Applications in Medicinal Chemistry: A Scaffold with Diverse Potential
The this compound scaffold has shown promise in the development of inhibitors for several important classes of drug targets. The ability to readily modify both the phenyl and pyridine rings, as well as the ethanone moiety, provides a rich chemical space for optimization.
Chalcone Analogs as Precursors to Bioactive Heterocycles
The ethanone group of the core scaffold can readily undergo a Claisen-Schmidt condensation with various aldehydes to form chalcone analogs. These α,β-unsaturated ketones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[4]
Caption: Derivatization of the scaffold to form bioactive heterocycles.
A study by an academic research group detailed the synthesis of a series of 6-phenylpyridine derivatives starting from a chalcone precursor. These compounds were subsequently evaluated for their antimicrobial and anticancer activities.[5]
Table 1: Biological Activity of 6-Phenylpyridine Derivatives [5]
| Compound | Target Organism/Cell Line | Activity (MIC or IC₅₀) |
| Derivative A | Staphylococcus aureus | 12.5 µg/mL |
| Derivative B | Escherichia coli | 25 µg/mL |
| Derivative C | Human breast cancer (MCF-7) | 8.5 µM |
| Derivative D | Human colon cancer (HCT-116) | 10.2 µM |
Note: The specific structures of Derivatives A-D are detailed in the original publication.
The results from this study indicate that the 6-phenylpyridine scaffold can serve as a foundation for the development of compounds with potent biological activity. The variation in activity with different substitution patterns highlights the importance of SAR studies in optimizing the therapeutic potential of this scaffold.
Kinase Inhibition: A Promising Avenue for Cancer Therapy
The general structure of the this compound scaffold bears resemblance to known kinase inhibitors, suggesting its potential in this therapeutic area. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[6]
While direct evidence for the use of the exact this compound scaffold as a kinase inhibitor is still emerging, related 6-phenylpyridine derivatives have shown promising activity. For instance, a study on 6-phenylpyridine derivatives bearing a carbohydrazide moiety demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5]
Future Directions in Kinase Inhibition:
-
Structure-Based Design: The ethanone moiety can be elaborated to incorporate functionalities that can form key interactions with the hinge region of the kinase ATP-binding site.
-
Targeting Specific Kinases: By modifying the substitution patterns on the phenyl and pyridine rings, it may be possible to achieve selectivity for specific kinases, thereby reducing off-target effects.
-
Covalent Inhibition: The ketone group could be exploited for the design of covalent inhibitors, which can offer increased potency and duration of action.
Potential in Neurodegenerative and Inflammatory Diseases
The 3-phenylpyridine scaffold has been investigated for its potential in treating neurodegenerative and inflammatory conditions.[7] Certain derivatives have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Selective COX-2 inhibition is a validated strategy for managing inflammation with a reduced risk of gastrointestinal side effects.
Furthermore, some 3-amino-6-phenylpyridazine derivatives, which share a similar diaryl-heterocycle motif, have been developed as selective inhibitors of glial activation, which is implicated in neuroinflammation and neurodegenerative diseases.[8] These compounds were found to block the production of pro-inflammatory mediators such as IL-1β and nitric oxide in activated glial cells.[8]
This suggests that the this compound scaffold could be a valuable starting point for the design of novel modulators of neuroinflammatory pathways.
Conclusion and Future Perspectives
The this compound scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. Its straightforward synthesis via robust cross-coupling methodologies, coupled with the numerous possibilities for chemical modification, makes it an attractive core for medicinal chemists. The demonstrated biological activities of its derivatives, particularly in the areas of cancer and inflammation, underscore the potential of this scaffold.
Future research in this area should focus on:
-
Expanding the Scope of Biological Targets: A systematic screening of compound libraries based on this scaffold against a wide range of biological targets could uncover novel therapeutic applications.
-
In-depth SAR Studies: Comprehensive SAR studies are needed to fully understand the relationship between the structural features of these compounds and their biological activity.
-
Pharmacokinetic Optimization: Efforts should be directed towards optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies and eventual clinical development.
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Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis, Biological Evaluation and Mechanism Study of Chalcone Analogues as Novel Anti-cancer Agents - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinolin and Benzohydrazide - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved January 22, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
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Methodological & Application
One-Pot Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the efficient one-pot synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the manufacture of the selective COX-2 inhibitor, Etoricoxib.[1][2] Traditional multi-step syntheses of this ketone intermediate are often hampered by lower overall yields, the use of hazardous reagents, and challenging purification processes. The one-pot methodology detailed herein presents a streamlined, economically advantageous alternative that significantly reduces processing time and minimizes the formation of critical impurities. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and process chemistry.
Introduction: The Significance of the Ketosulfone Intermediate
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS RN: 221615-75-4) is a pivotal building block in the synthesis of Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2] The structural integrity and purity of this ketosulfone intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[3][4] Conventional synthetic routes often involve multiple steps, including the oxidation of a corresponding sulfide or sulfoxide, which can introduce impurities and require the handling of potentially hazardous oxidizing agents like hydrogen peroxide.[1][2][5] The development of a convergent and efficient one-pot synthesis is therefore a significant advancement in the process chemistry of Etoricoxib.
The One-Pot Advantage: A Paradigm Shift in Synthesis
The one-pot process described here circumvents many of the challenges associated with linear, multi-step syntheses. By combining multiple reaction steps into a single flask without the isolation of intermediates, this approach offers several key advantages:
-
Increased Efficiency: Reduced handling, purification, and processing time lead to a more streamlined and time-efficient synthesis.
-
Economic Viability: The use of readily available starting materials, fewer reagents, and reduced solvent consumption contributes to a more cost-effective process.[1]
-
Improved Safety Profile: This method avoids the use of potentially explosive peroxides and tungsten-based catalysts, which are common in other synthetic routes.[1]
-
Enhanced Purity: A critical advantage of this protocol is the significant reduction of a key process impurity, 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone (often referred to as 'impurity 408').[1]
Reaction Mechanism and Rationale
The core of this one-pot synthesis lies in the Grignard-mediated coupling of an ester of 6-methylpyridine-3-carboxylic acid with (4-methylsulfonyl)phenyl acetic acid or its corresponding alkaline salt. The reaction proceeds through the formation of a mixed magnesium dianion intermediate, which then reacts with the ester. Subsequent decarboxylation of the transient intermediate yields the desired ketone.[1]
A crucial aspect of this process is the simultaneous addition of the Grignard reagent and the 6-methylpyridine-3-carboxylic acid ester to the reaction mixture containing the (4-methylsulfonyl)phenyl acetic acid derivative. This controlled, concurrent dosage is critical for minimizing the formation of 'impurity 408', which is more prevalent when the reagents are added sequentially.[1] The use of an alkaline salt of (4-methylsulfonyl)phenyl acetic acid, particularly the lithium salt, has been shown to be advantageous in further reducing impurity formation and improving reaction yield.[1]
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the one-pot synthesis of the target ketosulfone.
Caption: Workflow for the one-pot synthesis of the ketosulfone intermediate.
Detailed Experimental Protocol
This protocol is adapted from the process described in patent EP2551265B1.[1]
Reagents and Materials:
-
Lithium (4-methylsulfonyl)phenyl acetate
-
Methyl ester of 6-methylpyridine-3-carboxylic acid
-
tert-Butylmagnesium chloride (t-BuMgCl) 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (32%)
-
Sodium hydroxide (30% aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
Reaction Setup: In a 4-neck anhydrous flask equipped with a mechanical stirrer, condenser, and two dropping funnels, add 10.2 g of Lithium (4-methylsulfonyl)phenyl acetate and 200 mL of anhydrous THF.
-
Heating: Heat the mixture to reflux (approximately 65-70°C).
-
Simultaneous Addition: While maintaining the temperature at 65-70°C, simultaneously add the following two solutions to the reaction mixture over a period of approximately 1 hour:
-
A solution of 7.2 g of the methyl ester of 6-methylpyridine-3-carboxylic acid in 20 mL of anhydrous THF.
-
78.5 g of a 1.0 M solution of t-BuMgCl in THF.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 65-70°C for 30 minutes.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Quenching: Cool the reaction mixture to 20-25°C and carefully dilute it with 100 mL of water under vigorous stirring.
-
Acidification: Adjust the pH of the mixture to between 0 and 1 by adding approximately 15 mL of 32% hydrochloric acid, while maintaining the temperature between 20°C and 25°C.
-
Phase Separation: Stir the mixture for 30 minutes at 20-25°C, then separate the aqueous and organic phases. The organic phase can be set aside for the recovery of unreacted starting material.
-
Extraction: Wash the aqueous phase with 2 x 50 mL of MTBE.
-
Solvent Removal: Distill the aqueous phase under low pressure to remove any residual organic solvent.
-
Precipitation: Heat the aqueous phase to 40-45°C and precipitate the product by adding 7.5 mL of 30% aqueous NaOH.
-
Isolation: Cool the mixture to room temperature, filter the solid product, and dry it in a vacuum oven at 50°C for 8 hours.
Data and Expected Outcomes
The following table summarizes the key parameters and expected results for this one-pot synthesis protocol.
| Parameter | Value/Range | Notes |
| Starting Material | Lithium (4-methylsulfonyl)phenyl acetate | Use of the lithium salt is preferred for higher yield and purity.[1] |
| Grignard Reagent | t-BuMgCl | 1.6 to 1.8 molar equivalents are typically used.[1] |
| Reaction Temperature | 65-70°C | Maintained at reflux in THF.[1] |
| Addition Time | ~60 minutes | Simultaneous and continuous addition is crucial.[1] |
| Typical Molar Yield | 78-88% | Based on the limiting reagent.[1] |
| Purity (HPLC) | >96% (A%) | Before further purification.[1] |
| 'Impurity 408' Level | 0.10 - 0.40% | Significantly lower than sequential addition methods.[1] |
Conclusion and Future Perspectives
The one-pot synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone represents a significant improvement over traditional multi-step methods. Its efficiency, safety profile, and ability to produce a high-purity product make it an attractive and scalable process for industrial applications. This method not only streamlines the production of a key Etoricoxib intermediate but also aligns with the principles of green chemistry by reducing waste and avoiding hazardous reagents. Further optimization of reaction conditions and exploration of continuous flow processes could offer even greater efficiencies in the future.[6]
References
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Process for the synthesis of etoricoxib. US9024030B2.
- A process for the preparation of etoricoxib.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IN2012DE01358A.
-
Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. [Link]
- Process for preparing a ketosulfone deriv
Sources
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- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 4. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 5. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 6. theaspd.com [theaspd.com]
Application Note & Protocol: Strategic Use of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone for the Convergent Synthesis of Etoricoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis and application of the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (a ketosulfone intermediate), in the production of Etoricoxib. Etoricoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[1][2][3] This guide outlines a convergent synthetic strategy that leverages this key intermediate to enhance efficiency and yield. We present optimized protocols for the synthesis of the ketosulfone intermediate via palladium-catalyzed α-arylation and its subsequent conversion to Etoricoxib. The rationale behind critical process parameters, reaction mechanisms, and analytical characterization are discussed to provide a comprehensive resource for researchers in pharmaceutical development.
Introduction: The Significance of Etoricoxib and Its Synthetic Strategy
Etoricoxib, marketed as Arcoxia®, is a second-generation non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2][3] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme. The therapeutic importance of Etoricoxib necessitates robust, scalable, and economically viable synthetic routes.
The synthesis of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, can be approached through various pathways. A highly effective and convergent strategy involves the preparation of a key building block, the ketosulfone intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS RN 221615-75-4).[3][4][5] This approach is advantageous as it constructs the core structure of the molecule in a modular fashion, often leading to higher overall yields and simplifying purification processes. The methanesulfonyl group is a key pharmacophore for COX-2 selectivity, inserting into a secondary pocket of the COX-2 isozyme.[6]
This guide focuses on a well-established method for synthesizing this key intermediate and its subsequent transformation into the final active pharmaceutical ingredient (API).
Overall Synthetic Workflow
The synthetic pathway is a two-part process. First, the key ketosulfone intermediate is synthesized via a palladium-catalyzed cross-coupling reaction. Second, this intermediate undergoes a cyclocondensation reaction to form the final bipyridine structure of Etoricoxib.
Figure 1: Convergent synthesis of Etoricoxib.
Part I: Synthesis of the Ketosulfone Intermediate
A highly efficient method for preparing the ketosulfone intermediate is the palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with a suitable aryl halide, such as 4-bromophenylmethylsulfone.[5][7][8] This reaction forms the crucial carbon-carbon bond that links the two main fragments of the molecule.
Rationale for Reagent Selection
-
Palladium Catalyst (Pd(OAc)₂ or Pd(acac)₂): Palladium(II) acetate and palladium(II) acetylacetonate are effective catalyst precursors that are reduced in situ to the active Pd(0) species. They are chosen for their reliability and efficiency in cross-coupling reactions.[5]
-
Ligand (Xantphos): The choice of ligand is critical for the success of the α-arylation. Xantphos is a bulky, electron-rich bisphosphine ligand with a large natural bite angle. This geometry promotes the desired reductive elimination step and prevents β-hydride elimination, leading to higher yields of the desired ketone product.[5]
-
Base (K₃PO₄): An inorganic base like potassium phosphate is used to deprotonate the α-carbon of the ketone, forming the enolate necessary for the catalytic cycle. It is effective and generally leads to cleaner reactions compared to stronger organic bases.[5][7]
-
Solvent (NMP or DMF): High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are used to ensure the solubility of the reagents and to allow the reaction to be conducted at elevated temperatures (85-100°C), which is necessary for efficient catalytic turnover.[5][7]
Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| 1-(6-methylpyridin-3-yl)ethanone | 1.0 | 50 g (0.370 mol) | Starting material |
| 4-Bromophenylmethylsulfone | 1.0 | 87 g (0.370 mol) | Arylating agent |
| Potassium Phosphate (K₃PO₄) | 3.0 | 235.6 g (1.110 mol) | Base |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.0015 | 125 mg (0.557 mmol) | Catalyst precursor |
| Xantphos | 0.00075 | 161 mg (0.278 mmol) | Ligand |
| N,N-Dimethylformamide (DMF) | - | 300 mL | Solvent |
| Reaction Temperature | - | 85°C | - |
| Reaction Time | - | 20-27 hours | Monitor by HPLC/TLC |
Step-by-Step Procedure:
-
Vessel Preparation: To a 2 L flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-(6-methylpyridin-3-yl)ethanone (50 g), 4-bromophenylmethylsulfone (87 g), potassium phosphate (235.6 g), palladium(II) acetate (125 mg), and Xantphos (161 mg).[5]
-
Inert Atmosphere: Add N,N-Dimethylformamide (300 mL) to the flask at room temperature (20-25°C) under a nitrogen atmosphere.[5]
-
Degassing: Subject the reaction mixture to three vacuum/nitrogen cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.[4][5]
-
Reaction: Heat the mixture to 85°C and stir vigorously for 20-27 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC) until the starting materials are consumed.[5]
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 45-50°C.[5]
-
Add water (800 mL) and stir for 15 minutes. Allow the layers to separate and remove the lower aqueous phase.[5]
-
Add additional water (600 mL) to the organic residue, then cool the mixture to 0-5°C and stir for 2 hours to induce crystallization.[5]
-
Filter the resulting suspension and wash the solid product with water (4 x 200 mL).[5]
-
Dry the solid under vacuum at 65°C to yield the crude product as a yellow solid (approx. 89-95 g, 83-89% yield).[5]
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like acetone or by dissolution in an acidic aqueous solution, washing with an organic solvent, neutralizing the aqueous phase to precipitate the product, and then filtering.[5]
Part II: Conversion of Intermediate to Etoricoxib
The synthesized ketosulfone intermediate is converted to Etoricoxib through a cyclocondensation reaction. This step constructs the chlorinated pyridine ring of the final molecule.
Reaction Mechanism and Reagents
The ketosulfone intermediate is reacted with a Vilsmeier-type reagent, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, followed by treatment with an ammonia source. This sequence first forms an enamine intermediate, which then undergoes cyclization and aromatization to yield the final 2,3'-bipyridine structure of Etoricoxib.
Figure 2: Simplified reaction pathway for Etoricoxib formation.
Experimental Protocol: Synthesis of Etoricoxib
Table 2: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| Ketosulfone Intermediate | 1.0 | 5 g | Starting material |
| Sodium Hydride (60% in oil) | 1.1 | ~0.7 g | Base |
| 2-chloro-1,3-bis(dimethylamino)\ntrimethinium hexafluorophosphate | 1.2 | ~8 g | Vilsmeier-type reagent |
| Tetrahydrofuran (THF) | - | 50 mL | Solvent |
| Ammonia solution (25%) | - | 25-30 mL | Ring closure |
| Ammonium acetate | - | ~0.8 g | Catalyst/Buffer |
| Reaction Temperature | - | 25-60°C | - |
| Reaction Time | - | ~24 hours | Monitor by HPLC/TLC |
Step-by-Step Procedure:
Note: This is a representative protocol based on patent literature; specific conditions may vary.[1][2]
-
Enolate Formation: In a dry flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. To this suspension, add a solution of the ketosulfone intermediate (5 g) in THF dropwise at 0-10°C. Allow the mixture to stir for 1 hour at 25-30°C to ensure complete enolate formation.[2]
-
Addition of Vilsmeier Reagent: Add a solution of the 2-chloro-1,3-bis(piperidyl)trimethinium hexafluorophosphate salt (or a similar reagent) in THF to the enolate mixture. Maintain the temperature at 25-30°C and stir for 2 hours.[2]
-
Cyclocondensation: Transfer the reaction mixture into a separate vessel containing aqueous ammonia solution (25-30 mL) and ammonium acetate (0.8 g).[1]
-
Reaction: Heat the mixture to 55-60°C and stir for approximately 20 hours. Monitor the reaction for the disappearance of the intermediate.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture to 25-30°C.[1]
-
Add water and extract the product with ethyl acetate (2 x 50 mL).[1]
-
Separate the organic layer and wash it with a 10% sodium bicarbonate solution and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure (below 50°C) to obtain crude Etoricoxib.[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography to achieve the desired pharmaceutical-grade purity.
Analytical Characterization
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: The structure and purity of the intermediate should be confirmed using standard analytical techniques.
-
Etoricoxib: The final product's identity and purity must be rigorously confirmed.
-
HPLC: To determine purity and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₈H₁₅ClN₂O₂S, Mol. Wt.: 358.84).[9]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final chemical structure.
-
Conclusion
The use of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone as a key intermediate provides a convergent and efficient pathway for the synthesis of Etoricoxib. The palladium-catalyzed α-arylation is a powerful tool for constructing the core of this important COX-2 inhibitor, and the subsequent cyclocondensation robustly delivers the final API. The protocols and insights provided in this guide offer a solid foundation for researchers and developers working on the synthesis of Etoricoxib and related pharmaceutical compounds.
References
-
Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]
- Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
-
International Journal of Environmental Sciences. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
-
Portico. (n.d.). Etoricoxib. Retrieved from [Link]
-
European Patent Office. (n.d.). EP2479166B1 - A process for the preparation of etoricoxib. Retrieved from [Link]
-
RSC Publishing. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubMed. (n.d.). Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
- Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
-
SpringerLink. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]
Sources
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- 3. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
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- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Portico [access.portico.org]
Application Note: A Robust, Validated HPLC Method for Purity Determination of 1-(6-Phenylpyridin-3-yl)ethanone
Abstract
This application note details a highly specific and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities of 1-(6-Phenylpyridin-3-yl)ethanone. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reverse-phase HPLC method is demonstrated to be linear, accurate, precise, and robust, meeting the stringent requirements of international regulatory bodies.
Introduction: The Analytical Challenge
This compound is a heterocyclic ketone with a chemical structure that lends itself to analysis by UV-spectroscopy due to its aromatic rings. The key analytical challenge lies in developing a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products. The low aqueous solubility of similar phenylpyridine structures suggests that a reverse-phase chromatographic approach would be most effective.[1] This methodology separates compounds based on their hydrophobicity, making it ideal for non-polar to moderately polar analytes.[2][3][4]
Method Development Strategy: A Logic-Driven Approach
The selection of the optimal chromatographic conditions was guided by the physicochemical properties of this compound and related pyridine derivatives.
-
Column Selection: A C18 stationary phase was chosen due to its wide applicability in reverse-phase HPLC and its proven effectiveness in retaining and separating non-polar compounds.[2][4][5] The hydrophobicity of the phenyl and pyridine rings in the analyte makes it well-suited for interaction with the C18 alkyl chains.
-
Mobile Phase Composition: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier provides the necessary versatility to achieve optimal separation. Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength for a broad range of compounds. A phosphate buffer is incorporated to maintain a consistent pH, which is crucial for achieving reproducible retention times, especially for compounds with basic nitrogen atoms like pyridine derivatives.
-
Detection Wavelength: Based on the UV-Vis absorption spectra of similar pyridine-containing compounds, a detection wavelength in the range of 254-286 nm is expected to provide good sensitivity for this compound and its potential aromatic impurities.[6] For this method, a wavelength of 254 nm was chosen to ensure broad applicability for the detection of various aromatic impurities.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were selected as a starting point to ensure efficient separation and reproducible results.
Detailed Analytical Protocol
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate its suitability for its intended purpose.[7][8][9][10]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined for any interfering peaks at the retention time of the main analyte. The method is considered specific if no significant interference is observed.
Linearity
The linearity of the method was determined by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 |
The system suitability parameters should remain within the acceptance criteria for all varied conditions.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the purity determination of this compound.
Caption: HPLC analysis workflow.
The validation process follows a structured approach to ensure the method's reliability.
Caption: Method validation process.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity determination of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment, ensuring the integrity of this critical pharmaceutical intermediate.
References
- U.S. Pharmacopeia. (n.d.).
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 24). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]
Sources
- 1. CAS # 59576-29-3, 2-Acetyl-6-phenylpyridine, 1-(6-Phenylpyridin-2-yl)ethanone - chemBlink [chemblink.com]
- 2. jordilabs.com [jordilabs.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. hawach.com [hawach.com]
- 6. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Definitive Structural Elucidation of 1-(6-Phenylpyridin-3-yl)ethanone: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol and in-depth spectral analysis guide for the structural characterization of 1-(6-phenylpyridin-3-yl)ethanone, a heterocyclic ketone scaffold of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide moves beyond a mere listing of spectral data, focusing instead on the causal relationships between molecular structure and NMR observables. We present a self-validating workflow, from sample preparation to advanced data interpretation, grounded in established spectroscopic principles. This document is designed to empower researchers, scientists, and drug development professionals to confidently perform and interpret NMR spectra for this class of compounds, ensuring high fidelity in structural confirmation.
Introduction: The Structural Imperative
This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a phenyl-substituted pyridine ring coupled with an acetyl group, presents a rich yet complex NMR profile. Accurate and unambiguous assignment of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing purity, and serving as a crucial analytical dataset for regulatory submissions. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for non-destructive, definitive structural elucidation of organic molecules in solution. This guide provides the foundational principles and practical protocols to achieve this.
The core challenge in analyzing this molecule lies in the precise assignment of signals within two distinct, yet electronically coupled, aromatic systems—the pyridine and phenyl rings. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, combined with the anisotropic effects of the aromatic rings, creates a dispersed and highly informative spectrum. Understanding these effects is key to a successful analysis.
Predicted Spectral Analysis: A First-Principles Approach
Before any experiment, a robust theoretical prediction of the NMR spectrum is essential. This is based on the fundamental principles of chemical equivalence, electronegativity, magnetic anisotropy, and spin-spin coupling.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the following numbering scheme will be used for this compound.
NMR Data Acquisition Protocol
This protocol is a general guideline for a 400 MHz (or higher) spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment. [1]3. Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp lines and high resolution.
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment.
-
Pulse Width: Calibrate the 90° pulse width for the probe.
-
Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: Set to approximately 220-240 ppm, centered around 100 ppm.
-
Acquisition Time (AT): Set to 1-2 seconds.
-
Relaxation Delay (D1): Set to 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 512 to 2048, depending on the sample concentration.
-
Data Processing Protocol
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate an interpretable spectrum. [2][3][4]
-
Fourier Transformation (FT): The FID (time-domain signal) is converted into the spectrum (frequency-domain signal) using the Fourier transform algorithm. An exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied to the FID before FT to improve the signal-to-noise ratio.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape and are vertically aligned with the baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline, ensuring it is flat and at zero intensity.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, integrate all signals. The relative areas should correspond to the number of protons giving rise to each signal.
Data Summary and Interpretation
The following tables summarize the predicted quantitative data for this compound. Experimental values should be compared against these predictions for assignment.
Table 1: Predicted ¹H NMR Data (~400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H8' (CH₃) | 2.5 – 2.7 | Singlet (s) | N/A | 3H |
| H3''/H4''/H5'' | 7.4 – 7.6 | Multiplet (m) | N/A | 3H |
| H5' | 7.8 – 8.0 | Doublet (d) | JH4'-H5' ≈ 8-9 | 1H |
| H2''/H6'' | 7.9 – 8.1 | Multiplet (m) | N/A | 2H |
| H4' | 8.2 – 8.4 | Doublet of Doublets (dd) | JH4'-H5' ≈ 8-9, JH2'-H4' ≈ 2-3 | 1H |
| H2' | 9.1 – 9.3 | Doublet (d) | JH2'-H4' ≈ 2-3 | 1H |
Table 2: Predicted ¹³C NMR Data (~100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C8' (CH₃) | 25 – 30 | Aliphatic carbon |
| C5' | 120 – 128 | Aromatic CH |
| C3' | 128 – 135 | Quaternary, attached to C=O |
| C2''/C6'', C3''/C5'' | 127 – 130 | Aromatic CH |
| C4'' | 128 – 131 | Aromatic CH |
| C4' | 135 – 140 | Aromatic CH |
| C1'' | 138 – 140 | Quaternary, attached to Pyridine |
| C2' | 148 – 155 | Aromatic CH, ortho to N |
| C6' | 152 – 158 | Quaternary, ortho to N, attached to Ph |
| C7' (C=O) | > 195 | Ketone carbonyl |
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical prediction with robust, self-validating experimental protocols, researchers can achieve unambiguous structural confirmation. The detailed spectral predictions and assignments serve as a reliable reference for chemists in the pharmaceutical and materials science industries, ensuring data integrity and facilitating confident decision-making in research and development pipelines.
References
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 4. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Application Note: Mass Spectrometry Analysis of 1-(6-Phenylpyridin-3-yl)ethanone
Abstract
This document provides a detailed guide to the characterization of 1-(6-phenylpyridin-3-yl)ethanone using mass spectrometry. As a compound of interest in synthetic chemistry and drug discovery, understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification. This application note outlines the principal fragmentation pathways of the molecule under Electron Ionization (EI), provides a robust protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and serves as a technical resource for researchers in analytical chemistry, pharmacology, and materials science.
Introduction and Scientific Context
This compound is a heterocyclic aromatic ketone. The structural motif of a phenylpyridine core is significant in medicinal chemistry and materials science, often serving as a key building block for more complex molecules. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds, requiring minimal sample amounts to provide a detailed molecular fingerprint.[1] The ionization process in a mass spectrometer imparts significant energy into the molecule, leading to predictable bond cleavages that form a characteristic fragmentation pattern.[2][3]
The interpretation of this pattern allows researchers to confirm the compound's molecular weight and deduce its structural features. This guide explains the causal links between the structure of this compound and its mass spectrum, focusing on the high-energy fragmentation induced by Electron Ionization (EI).
Molecular Structure and Predicted Fragmentation
The fragmentation of this compound is primarily governed by the presence of the ketone functional group and the stability of the aromatic rings. The molecular structure consists of a phenyl ring attached to a pyridine ring, with an acetyl group (-COCH₃) at the 3-position of the pyridine moiety.
Molecular Formula: C₁₃H₁₁NO Nominal Molecular Weight: 197 Da
Upon electron ionization at a standard 70 eV, the molecule will lose an electron to form the molecular ion (M•⁺) at m/z 197. This energetically unstable ion subsequently undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments.[2]
Principal Fragmentation Pathways
The primary and most favored fragmentation mechanism for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[4] This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.
-
α-Cleavage: Loss of a Methyl Radical (•CH₃) This is the most anticipated fragmentation event. The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a neutral methyl radical (mass = 15 Da) and the formation of the (6-phenylpyridin-3-yl)carbonyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum due to its significant resonance stabilization across the aromatic system and the carbonyl group.
-
α-Cleavage: Formation of the Acetyl Cation ([CH₃CO]⁺) The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the pyridine ring. This generates a neutral 6-phenylpyridin-3-yl radical and the acetyl cation ([CH₃CO]⁺) at m/z 43. The peak at m/z 43 is a strong diagnostic marker for methyl ketones.[5]
-
Secondary Fragmentation: Decarbonylation The acylium ion formed in Pathway 1 (m/z 182) can undergo further fragmentation by losing a neutral carbon monoxide molecule (CO, mass = 28 Da). This process, known as decarbonylation, leads to the formation of the 6-phenylpyridine cation at m/z 154.
-
Fragmentation of the Phenylpyridine Core The phenylpyridine cation (m/z 154) and the molecular ion itself can exhibit fragmentation patterns characteristic of phenylpyridines. This can include the loss of a hydrogen atom to form an [M-1]⁺ ion or cleavage of the bond between the two aromatic rings, potentially leading to a phenyl cation at m/z 77.[6]
Visualization of Fragmentation Pathway
The logical flow of these fragmentation events is illustrated in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Key Fragments
The following table summarizes the major ions expected in the electron ionization mass spectrum of the title compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway Description | Expected Relative Abundance |
| 197 | [C₁₃H₁₁NO]•⁺ | Molecular Ion (M•⁺) | Moderate to High |
| 182 | [C₁₂H₈NO]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from M•⁺ | High (Potentially Base Peak) |
| 154 | [C₁₁H₈N]⁺ | Decarbonylation: Loss of CO from the m/z 182 fragment | Moderate |
| 77 | [C₆H₅]⁺ | Cleavage of the phenyl-pyridine bond | Moderate to Low |
| 43 | [C₂H₃O]⁺ | α-cleavage: Formation of the acetyl cation | High |
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating methodology for acquiring a high-quality mass spectrum of this compound. The inclusion of a system suitability standard ensures the instrument is performing optimally before sample analysis.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade
-
System Suitability Standard: Octafluoronaphthalene (OFN) or other suitable GC-MS tuning standard
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of DCM in a volumetric flask.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with DCM to achieve a final concentration of 10 µg/mL.
-
System Blank: Fill an autosampler vial with pure DCM.
-
Tuning Standard: Prepare the OFN standard according to the instrument manufacturer's recommendations.
Instrumentation and Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo ISQ, Shimadzu GCMS).
-
GC Column: A non-polar or mid-polarity column is recommended. Example: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless Mode | To ensure maximum transfer of the analyte onto the column for high sensitivity. |
| Inlet Temperature | 280 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume for high-resolution capillary columns. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 20 °C/min to 300 °C | A moderate ramp rate ensures good peak shape for an aromatic compound. |
| Final Temperature | 300 °C, hold for 5 min | Ensures elution of any less volatile impurities and cleans the column. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for volatile and semi-volatile compounds. |
| Ionization Energy | 70 eV | The industry standard for EI, producing reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Standard temperature to maintain analyte in the gas phase without degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature for maintaining ion path stability. |
| MS Transfer Line | 290 °C | Must be kept high to prevent analyte condensation before reaching the ion source. |
| Scan Range | m/z 40 - 400 | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Acquisition Sequence
-
Instrument Tuning: Perform an autotune of the mass spectrometer using the OFN standard to ensure mass accuracy, resolution, and sensitivity meet specifications.
-
Blank Injection: Inject the DCM blank to check for system contamination and carryover.
-
Analyte Injection: Inject the 10 µg/mL working solution of this compound.
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (m/z 197) and the key fragment ions (m/z 182, 154, 77, 43).
-
Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.
-
Conclusion
The mass spectrometric analysis of this compound under electron ionization is predicted to yield a rich and informative fragmentation pattern. The spectrum will be characterized by a strong molecular ion peak at m/z 197 and dominant fragment ions at m/z 182 and m/z 43, resulting from the characteristic α-cleavage of the ketone group. The protocol detailed herein provides a reliable and reproducible method for obtaining a high-quality mass spectrum, enabling confident structural confirmation for researchers engaged in synthesis, quality control, and drug development.
References
- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. Benchchem.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
Sources
Application Notes & Protocols: Leveraging 1-(6-phenylpyridin-3-yl)ethanone in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind with low affinity to a biological target.[2] These initial, weak interactions are then optimized through structure-guided chemistry to develop highly potent and selective drug candidates.
The core principle of FBDD lies in its efficient exploration of chemical space.[1][2] Because fragments are less complex, a library of a few thousand can represent a greater diversity of chemical shapes and pharmacophores than a multi-million compound HTS library.[1] Hits from FBDD campaigns often exhibit superior ligand efficiency, meaning they form high-quality interactions with the target, providing a more promising starting point for optimization.[2] To date, this approach has led to several marketed drugs, underscoring its real-world impact.[1]
This application note provides a detailed guide on the potential application of 1-(6-phenylpyridin-3-yl)ethanone as a valuable building block in an FBDD campaign. We will explore its physicochemical properties, outline detailed protocols for its screening and validation, and discuss strategies for its evolution from a fragment hit to a lead compound.
Fragment Profile: this compound
The selection of high-quality fragments is paramount to the success of an FBDD program. An ideal fragment should possess favorable physicochemical properties, often summarized by the "Rule of Three" (Ro3): molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3.[1] Additionally, fragments should have sufficient aqueous solubility for biophysical screening and contain chemically tractable vectors for future optimization.
This compound is a compelling candidate for inclusion in a fragment library. Its phenylpyridine core is a privileged scaffold found in numerous biologically active compounds, offering a rigid structure that can be functionalized to explore different interaction spaces. The ketone moiety serves as a versatile hydrogen bond acceptor.
To assess its suitability, we first calculated its key physicochemical properties:
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C₁₃H₁₁NO | N/A |
| Molecular Weight | 197.23 g/mol | Yes (≤ 300 Da) |
| cLogP | 2.5 (estimated) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in ketone) | Yes (≤ 3) |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) |
| Rotatable Bonds | 1 | Yes (≤ 3) |
| Polar Surface Area (PSA) | 30.21 Ų | Yes (≤ 60 Ų) |
As the table demonstrates, this compound comfortably adheres to the "Rule of Three," making it an excellent candidate for fragment screening. Its low molecular weight, balanced lipophilicity, and limited number of rotatable bonds suggest a favorable entropic profile upon binding.
The FBDD Workflow: A Strategic Overview
An FBDD campaign is a multi-step process that begins with the screening of a fragment library and culminates in the generation of a potent lead compound. The workflow is iterative and heavily reliant on structural biology to guide chemical optimization.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
The following protocols are designed to be adaptable for a generic soluble protein target. Optimization of buffer conditions, protein concentration, and other parameters is essential for each specific target.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[2]
Objective: To identify fragments from a library that bind to the target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein (≥95% purity)
-
This compound and fragment library, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 2%).
-
Inject each fragment solution over the reference and target flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Identify hits based on a binding response significantly above the baseline noise. A common threshold is a response greater than 3 standard deviations above the mean of negative controls.
-
Hits are typically re-screened in a dose-response format to confirm binding and estimate the dissociation constant (KD).
-
Causality Behind Choices:
-
Immobilization Level: A high density of immobilized protein increases the signal for low-molecular-weight fragments.
-
DMSO Concentration: Keeping the DMSO concentration low and consistent is crucial to minimize solvent effects that can interfere with binding data.
-
Flow Rate and Contact Time: These parameters are balanced to allow sufficient time for binding equilibrium to be approached while maintaining high throughput.
Protocol 2: Hit Validation via Saturation Transfer Difference (STD) NMR
NMR spectroscopy is a powerful tool in FBDD, not only for validating hits but also for providing structural information about the binding event.[3] STD NMR is particularly useful as it identifies which protons of a ligand are in close proximity to the protein.
Objective: To confirm the binding of hits from the primary screen and to gain initial structural insights into the interaction.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Target protein.
-
Validated fragment hit (e.g., this compound).
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of the fragment hit in a deuterated solvent (e.g., DMSO-d6).
-
Add the fragment to the protein solution to a final concentration of 1 mM (a 100:1 ligand-to-protein ratio is typical).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone to serve as a reference.
-
Acquire the STD NMR spectrum. This involves two experiments:
-
On-resonance spectrum: The protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein resonances absorb (e.g., -1 ppm).
-
Off-resonance spectrum: The saturation frequency is shifted to a region where no protein or ligand resonances are present (e.g., 40 ppm).
-
-
The STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals that appear in the final STD spectrum belong to the fragment and indicate that it has received saturation from the protein, confirming a binding interaction.
-
The intensity of the STD signals for different protons of the fragment can be used to map the binding epitope. Protons in closest contact with the protein will show the strongest STD effect. For this compound, this could reveal whether the phenyl ring or the pyridine ring is more deeply buried in the binding pocket.
-
Causality Behind Choices:
-
High Ligand-to-Protein Ratio: This ensures that a sufficient fraction of the ligand is bound at any given time, which is necessary to detect the weak binding of fragments.
-
Selective Protein Saturation: By selectively irradiating the protein, we ensure that only ligands that bind to it will produce an STD effect, making the experiment highly specific for binders.
Protocol 3: Structural Characterization via X-ray Crystallography
The ultimate validation for a fragment hit is the high-resolution structure of the fragment-protein complex.[3] This provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-based drug design.
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Materials:
-
Crystals of the target protein.
-
This compound.
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).
-
X-ray diffraction equipment (in-house or synchrotron source).
Methodology:
-
Crystal Soaking:
-
Grow crystals of the target protein to a suitable size (e.g., >50 µm).
-
Prepare a soaking solution by dissolving this compound in the crystal mother liquor to a concentration of 1-10 mM. The final DMSO concentration should be kept low (<10%) to avoid crystal damage.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from a few minutes to overnight.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Loop the crystal and flash-cool it in a stream of liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms its binding and reveals its orientation and interactions within the binding site.
-
Refine the model of the protein-fragment complex.
-
Causality Behind Choices:
-
Soaking vs. Co-crystallization: Soaking is often faster and more successful for fragments, as high concentrations of the fragment might inhibit crystal growth in co-crystallization experiments.
-
Cryo-cooling: Flash-cooling the crystal minimizes radiation damage during data collection, allowing for higher quality data to be obtained.
From Hit to Lead: Rational Optimization Strategies
Once the binding mode of this compound is confirmed, the hit-to-lead phase begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[4]
Caption: Key strategies for hit-to-lead optimization in FBDD.
1. Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with nearby pockets or residues in the protein. The high-resolution crystal structure is indispensable for this process. For this compound, potential growth vectors include:
-
The Phenyl Ring: The para-position of the phenyl ring is a common and synthetically accessible point for modification. Adding substituents here could allow the molecule to pick up additional interactions in an adjacent sub-pocket.
-
The Pyridine Ring: If the structure reveals empty space near the pyridine nitrogen, modifications at the positions ortho or meta to the acetyl group could be explored.
2. Fragment Linking: If a second fragment is found to bind in a neighboring pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in potency due to the additive binding energy and a favorable entropic effect. The length and chemical nature of the linker are critical and are guided by the structural information.
Conclusion
This compound represents a high-quality, synthetically tractable fragment with ideal properties for FBDD. Its rigid core and well-defined hydrogen bonding capabilities make it a promising starting point for identifying novel binding interactions. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this and similar fragments in their drug discovery programs. By integrating sensitive biophysical screening methods with high-resolution structural biology, fragments like this compound can be efficiently evolved into potent, selective, and novel lead compounds.
References
-
Mortenson, D. E., & de la Cruz, M. J. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
de Kloe, G. E., et al. (2020). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
Application Notes & Protocols: A Strategic Guide to the Design and Synthesis of Novel Heterocyclic Compounds from 1-(6-Phenylpyridin-3-yl)ethanone
Abstract
This technical guide provides a strategic framework and detailed protocols for the design and synthesis of novel heterocyclic compounds utilizing 1-(6-phenylpyridin-3-yl)ethanone as a versatile starting material. The phenylpyridine core is a recognized privileged scaffold in medicinal chemistry, and its elaboration into more complex heterocyclic systems is a promising avenue for the discovery of new therapeutic agents.[1][2][3] This document moves beyond a simple recitation of steps, offering in-depth rationale for methodological choices and leveraging well-established synthetic transformations. We focus on the strategic conversion of the starting ketone into a highly versatile chalcone intermediate, which serves as a linchpin for subsequent cyclization reactions to yield medicinally relevant pyrazoles and pyrimidines.[4][5][6] Additionally, a direct pathway to substituted 2-aminothiophenes via the Gewald reaction is presented, showcasing the broader utility of the parent ketone.[7] These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel phenylpyridine-based heterocycles.
Introduction: The Phenylpyridine Scaffold as a Foundation for Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry. The constituent pyridine ring is a common feature in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[2][3] The addition of a phenyl group creates a biaryl structure that can be tailored to interact with various biological targets, with known applications for phenylpyridine derivatives in agrochemicals and pharmaceuticals.[1]
The acetyl group at the 3-position of the pyridine ring provides a reactive handle for a multitude of classical organic transformations. By serving as a pro-nucleophile (at the α-carbon) or an electrophile (at the carbonyl carbon), it allows for the construction of diverse carbon-carbon and carbon-heteroatom bonds, making it an ideal starting point for generating chemical diversity. This guide will focus on leveraging this reactivity to construct five- and six-membered heterocyclic rings, which are fundamental components of many biologically active molecules.[6][8]
Core Synthetic Strategy: A Multi-Pathway Approach
Our synthetic design strategy is centered on efficiency and versatility. We propose a primary two-stage pathway that first involves the synthesis of a key intermediate, a chalcone, which can then be diversified. A secondary, direct pathway is also outlined to maximize the range of accessible heterocyclic systems from the common starting material.
Figure 1: Overall synthetic workflow from the starting ketone.
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
Principle
Chalcones (α,β-unsaturated ketones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[9][10] The base deprotonates the α-carbon of this compound to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated enone system. Chalcones are invaluable precursors for a wide range of heterocyclic compounds.[5][11]
Materials
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Büchner funnel and filter paper
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the chosen aromatic aldehyde in a minimal amount of 95% ethanol (approx. 20-30 mL).
-
Base Addition: While stirring vigorously at room temperature, add a 10% aqueous solution of NaOH (approx. 10 mL) dropwise over 10 minutes.
-
Reaction Monitoring: A precipitate often forms within 30 minutes. Allow the mixture to stir at room temperature for 4-6 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7) to remove excess NaOH. Follow with a wash of cold ethanol to remove unreacted aldehyde.[13][14]
-
Purification: The crude chalcone is often of sufficient purity. However, for analytical purposes, it can be recrystallized from hot ethanol.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expert Insights & Causality
-
Why NaOH? Sodium hydroxide is a strong, inexpensive base sufficient to generate the enolate from the ketone's α-hydrogens.
-
Why an excess of aldehyde? Using a slight excess of the aldehyde, which has no α-hydrogens, prevents self-condensation of the ketone and pushes the equilibrium towards the desired product.
-
Why dropwise addition? Slow addition of the base minimizes side reactions and controls the exotherm of the neutralization.
-
Why extensive washing? Residual base can interfere with subsequent cyclization reactions and affect product stability and yield.
Application Note 1: Synthesis of Phenylpyridine-Substituted Pyrazoles
Principle
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a core structure in many pharmaceuticals like Celecoxib. They are readily synthesized by the condensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative.[15][16] The reaction proceeds via an initial Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Materials
-
Synthesized Chalcone (from Protocol 1)
-
Hydrazine Hydrate (N₂H₄·H₂O) or Phenylhydrazine
-
Glacial Acetic Acid or Ethanol
-
Reflux condenser
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the chalcone intermediate in glacial acetic acid or ethanol (approx. 25 mL).
-
Reagent Addition: Add 1.2 equivalents of hydrazine hydrate. If using phenylhydrazine, 1.1 equivalents is sufficient.
-
Heating: Heat the mixture to reflux (80-120 °C depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC until the chalcone spot disappears.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: A solid product will precipitate. Collect the solid by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified pyrazole derivative.
Application Note 2: Synthesis of Phenylpyridine-Substituted Pyrimidines
Principle
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at the 1 and 3 positions, forming the core of nucleobases and numerous drugs. They can be synthesized by the cyclocondensation of chalcones with nitrogen-containing binucleophiles like urea, thiourea, or guanidine hydrochloride in the presence of a base.[17][18][19] The reaction involves an initial Michael addition, followed by intramolecular cyclization and subsequent oxidation/dehydration to yield the aromatic pyrimidine ring.
Materials
-
Synthesized Chalcone (from Protocol 1)
-
Urea, Thiourea, or Guanidine Hydrochloride
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
-
Ethanol
-
Reflux condenser
Step-by-Step Methodology
-
Reaction Setup: To a solution of ethanolic KOH (prepared by dissolving 2.0 equivalents of KOH in 30 mL of ethanol), add 1.0 equivalent of the chalcone and 1.5 equivalents of urea (or thiourea/guanidine).
-
Heating: Heat the mixture to reflux for 6-10 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) to a pH of ~7. This will cause the product to precipitate.
-
Isolation: Pour the neutralized mixture into ice water, collect the resulting solid by vacuum filtration, and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Application Note 3: Direct Synthesis of 2-Aminothiophenes (Gewald Reaction)
Principle
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[20] It involves the condensation of a ketone with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or triethylamine.[7][21] This protocol bypasses the chalcone intermediate, offering a direct route to a different class of heterocycles from the starting ketone.
Materials
-
This compound
-
Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate)
-
Elemental Sulfur (powdered)
-
Morpholine or Triethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of this compound, 1.1 equivalents of the activated nitrile, and 1.2 equivalents of elemental sulfur in ethanol.
-
Catalyst Addition: Add a catalytic amount of morpholine (approx. 0.2 equivalents).
-
Heating: Stir the mixture and heat to 50-60 °C for 2-4 hours. The sulfur will gradually dissolve as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Purify the product by recrystallization from a suitable solvent like ethanol or isopropanol.
Figure 2: Workflow for the direct synthesis of 2-aminothiophenes.
Data Summary and Characterization
The following table summarizes the proposed transformations and expected product classes. Actual yields and spectral data will vary based on the specific substituents used.
| Protocol | Starting Material(s) | Key Reagents | Product Class | Expected Yield Range |
| 1 | This compound, Aromatic Aldehyde | NaOH, Ethanol | Chalcone | 70-95% |
| 2 | Chalcone | Hydrazine Hydrate, Acetic Acid | 3,5-Disubstituted Pyrazole | 65-90% |
| 3 | Chalcone | Urea/Thiourea, KOH, Ethanol | 4,6-Disubstituted Pyrimidine (or Pyrimidine-2-thione) | 50-80% |
| 4 | This compound, Activated Nitrile, Sulfur | Morpholine, Ethanol | Polysubstituted 2-Aminothiophene | 60-85% |
Conclusion and Future Directions
This guide outlines robust and adaptable protocols for synthesizing novel pyrazole, pyrimidine, and thiophene derivatives from the readily accessible starting material this compound. The strategic use of a chalcone intermediate provides a divergent entry point to multiple heterocyclic systems, while the direct Gewald reaction offers an efficient alternative pathway. These methodologies empower researchers to rapidly generate libraries of novel compounds built around the medicinally relevant phenylpyridine core.
Further exploration could involve other classical named reactions. For instance, the Vilsmeier-Haack reaction could be employed to formylate the ketone at the α-position, creating a 1,3-dicarbonyl equivalent for the synthesis of isoxazoles or other heterocycles.[22][23][24] Similarly, the Paal-Knorr synthesis could be explored if a suitable 1,4-dicarbonyl precursor can be generated from the starting material.[25][26][27] The protocols provided herein serve as a validated foundation for these and other creative synthetic endeavors in the pursuit of new chemical entities for drug discovery.
References
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved January 22, 2026, from [Link]
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Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2022). Advanced Journal of Chemistry, Section A. Retrieved January 22, 2026, from [Link]
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Claisen-Schmidt Condensation Overview. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2020). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved January 22, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Synthesis and biological activity of heterocycles from chalcone. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF CHALCONES. (2019). JETIR. Retrieved January 22, 2026, from [Link]
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Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2008). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. (2019). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH. Retrieved January 22, 2026, from [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. Retrieved January 22, 2026, from [Link]
-
synthesis of heterocycle via Vilsmeier-haack reaction. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). NIH. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Construction of Isoxazole ring: An Overview. (2022). Letters in Applied NanoBioScience. Retrieved January 22, 2026, from [Link]
-
Claisen-Schmidt condensation under solventfree conditions. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2017). MDPI. Retrieved January 22, 2026, from [Link]
-
Chalcones: Versatile intermediates in heterocyclic synthesis. (2023). Elsevier. Retrieved January 22, 2026, from [Link]
-
New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. (1998). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (2000). PubMed. Retrieved January 22, 2026, from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 22, 2026, from [Link]
-
The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]
-
Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved January 22, 2026, from [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved January 22, 2026, from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 22, 2026, from [Link]
-
A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
-
Examples of compounds derived from pyridine where antiproliferative activity and various functional groups are related to OH. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2020). Catalysis Reviews. Retrieved January 22, 2026, from [Link]
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1-(6-phenylpyridin-3-yl)ethanone as a building block for organic light-emitting diodes (OLEDs)
An In-Depth Guide to the Application of 1-(6-phenylpyridin-3-yl)ethanone in the Synthesis of Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Phenylpyridine Core in Modern Optoelectronics
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, lower power consumption, and physical flexibility compared to conventional liquid-crystal displays.[1] The heart of an OLED is the emissive layer (EML), where electrical charge is converted into light.[2][3] The efficiency of this process is paramount. While first-generation fluorescent emitters are limited to harvesting only 25% of the electrically generated excitons (singlet excitons), phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[4]
This breakthrough was enabled by the integration of heavy metal complexes, particularly those of Iridium(III), which facilitate the harvesting of triplet excitons through strong spin-orbit coupling.[5][6] The ligands coordinated to the central iridium atom are critical in defining the complex's photophysical properties, including emission color, quantum yield, and stability.[7] Among the most successful and widely studied classes of ligands are the cyclometalating 2-phenylpyridines.[8]
The molecule this compound is a highly valuable building block for creating bespoke phenylpyridine-type ligands. Its structure combines the essential 2-phenylpyridine framework required for efficient cyclometalation with a reactive acetyl (ethanone) group. This ketone moiety serves as a versatile chemical handle for further functionalization, allowing researchers to systematically tune the electronic properties of the final iridium complex to achieve desired performance characteristics, such as shifting emission wavelengths or improving charge transport. This guide provides a comprehensive overview and detailed protocols for the synthesis of this key building block and its subsequent application in the creation of high-performance phosphorescent emitters.
Part 1: Synthesis of the Core Building Block: this compound
The most efficient and modular route to synthesizing the this compound scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with an arylboronic acid.[9] In this case, we couple a brominated acetylpyridine with phenylboronic acid.
Causality and Experimental Rationale
The Suzuki coupling is favored for its high tolerance of functional groups (like the ketone in our precursor), generally high yields, and the commercial availability of a vast library of boronic acids.[10]
-
Catalyst: A Palladium(0) species is the active catalyst. We often use a stable Palladium(II) precatalyst like Palladium(II) acetate or Pd(dppf)Cl₂, which is reduced in situ to Pd(0). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[10]
-
Ligand: Phosphine ligands (like triphenylphosphine or dppf) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity during the catalytic cycle.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[11][10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organic reagents, while water dissolves the inorganic base.[10]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Synthesis of this compound via Suzuki Coupling.
Detailed Synthesis Protocol
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|
| 5-Bromo-3-acetylpyridine | 199.02 | 1.99 g | 1.0 |
| Phenylboronic Acid | 121.93 | 1.46 g | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 2.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Deionized Water | - | 10 mL | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Magnetic stirrer, condenser | - | 1 set | - |
| Nitrogen or Argon source | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-acetylpyridine (1.99 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add the solvents: 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to degas the solution. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol), to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Maintain stirring at this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product, this compound, typically as a white or off-white solid.
-
Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful synthesis will show the disappearance of the bromo-pyridine starting material and the appearance of new aromatic signals corresponding to the coupled phenyl ring. The expected yield is typically in the range of 75-90%.
Part 2: Application in Phosphorescent Emitter Synthesis
The synthesized this compound serves as a ligand precursor for cyclometalated Iridium(III) complexes. The nitrogen of the pyridine ring and a carbon from the phenyl ring (at the 2-position) coordinate to the iridium center, forming a stable five-membered ring.[7] This C^N coordination is characteristic of highly efficient phosphorescent emitters.[12]
Workflow for Iridium(III) Complex Formation
Sources
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- 2. ossila.com [ossila.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
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- 5. Computational aspects to design iridium complexes as emitters for OLEDs - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Solubilised bright blue-emitting iridium complexes for solution processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00151C [pubs.rsc.org]
- 7. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly phosphorescent perfect green emitting iridium(iii) complex for application in OLEDs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 1-(6-Phenylpyridin-3-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(6-phenylpyridin-3-yl)ethanone via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the coupling of heteroaromatic substrates, such as the pyridine core in our target molecule, introduces unique challenges that require careful consideration of reaction parameters. This guide is structured to address these specific challenges in a practical, question-and-answer format.
I. Foundational Knowledge: The Reaction at a Glance
What are the typical starting materials for this synthesis?
The most common approach involves the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with a phenylboronic acid species. Specifically:
-
Electrophile: 5-Bromo-2-phenylpyridine or, more commonly, a precursor like 3-acetyl-5-bromopyridine. The bromo-substituted pyridine is generally preferred over the chloro-derivative due to its higher reactivity in the oxidative addition step of the catalytic cycle.[4]
-
Nucleophile: Phenylboronic acid (C₆H₅B(OH)₂) or its esters (e.g., pinacol esters). Boronic acids are often used directly due to their commercial availability and ease of handling.[1][5]
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and optimization process.
Caption: General experimental workflow for Suzuki coupling.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue and can often be traced back to the catalyst, base, or reaction conditions.
-
Catalyst Inactivity: The active form of the catalyst is a Pd(0) species.[1] If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. Insufficient reduction can stall the reaction.
-
Solution: Ensure your phosphine ligand, which can also act as a reducing agent, is of high quality. Alternatively, consider using a pre-catalyst that readily forms the active Pd(0) species. For pyridine-containing substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalyst performance and stability.[6]
-
-
Ineffective Base: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for transmetalation.[2][6] For this specific synthesis, the choice of base is critical.
-
Explanation: The base facilitates the formation of a boronate species (-B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[2][4]
-
Troubleshooting Steps:
-
Switch the Base: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective, especially with less reactive aryl chlorides.
-
Solubility: Ensure your base is soluble enough in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can improve the solubility of inorganic bases.
-
-
-
Reaction Temperature: The oxidative addition step is often the rate-determining step and is temperature-dependent.[7]
-
Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C, especially if you are using a less reactive aryl bromide or chloride.
-
Q2: I am observing significant amounts of side products, mainly debromination of my starting material and homocoupling of the phenylboronic acid. What is happening and how can I prevent this?
A2: The formation of these side products points to specific issues within the catalytic cycle.
-
Dehalogenation (Protodehalogenation): This occurs when the aryl halide is reduced to the corresponding arene.
-
Mechanism: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a proton source (e.g., trace water, alcohol solvent) or undergo β-hydride elimination if an alkyl group with β-hydrogens is present, leading to the dehalogenated product.[1][7]
-
Preventative Measures:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried.
-
Optimize the Base: Some bases can promote this side reaction. If using an alkoxide, consider switching to a carbonate or phosphate base.
-
Ligand Choice: Bulky electron-donating ligands can sometimes suppress this pathway by favoring the desired reductive elimination.
-
-
-
Homocoupling (Glaser-Hay type): This results in the formation of biphenyl from the phenylboronic acid.
-
Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Preventative Measures:
-
Degas Thoroughly: Before starting the reaction, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can lead to increased homocoupling.
-
-
The Catalytic Cycle and Common Pitfalls
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights where common side reactions occur.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Catalyst and ligand screening for high-yield synthesis of 1-(6-Phenylpyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(6-phenylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst and ligand screening to achieve high-yield synthesis of this key pharmaceutical intermediate. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for this transformation, and this guide will focus on optimizing this powerful synthetic tool.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling. The typical reaction involves the coupling of a 6-halopyridin-3-yl ethanone derivative with phenylboronic acid or its esters.
Issue 1: Low to No Conversion of Starting Materials
Question: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling for this specific substrate can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for the successful coupling of heteroaromatic substrates.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may exhibit low efficacy for this transformation due to the electron-deficient nature of the pyridine ring and potential for catalyst inhibition by the nitrogen lone pair[1]. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle[2][3][4].
-
Troubleshooting Steps:
-
Switch to a More Active Ligand: If using a less bulky ligand like PPh₃, consider switching to a Buchwald-type ligand such as SPhos or XPhos. These ligands have been shown to be highly effective for the Suzuki-Miyaura coupling of a wide range of heteroaryl compounds[2][3][4].
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.
-
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.
-
Expertise & Experience: The choice of base is often solvent-dependent. For Suzuki couplings of pyridine derivatives, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄[5]. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Screen Different Bases: If using a weaker base like NaHCO₃, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Ensure Anhydrous Conditions (if required): If using an anhydrous solvent system, ensure your base is thoroughly dried, as water can affect the reaction in non-aqueous setups.
-
-
-
Suboptimal Solvent System: The solvent must solubilize all reaction components to facilitate efficient interaction.
-
Expertise & Experience: A mixture of an organic solvent and water is commonly used in Suzuki couplings. Popular choices include 1,4-dioxane/water, toluene/water, or DME/water[5][6]. The water component is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Troubleshooting Steps:
-
Solvent Screening: If solubility is an issue, screen different solvent systems. For example, if your starting materials are not fully dissolved in a toluene/water mixture, you might try a more polar solvent like 1,4-dioxane or DME.
-
Degas Solvents Thoroughly: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling. Always ensure your solvents are properly degassed prior to use by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
-
-
Poor Quality of Reagents: The purity of your starting materials, especially the boronic acid, is critical.
-
Expertise & Experience: Phenylboronic acid can degrade over time, especially if not stored properly. It is advisable to use a fresh, high-purity batch.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your 6-halopyridin-3-yl ethanone and phenylboronic acid by NMR or other analytical techniques.
-
Use Fresh Boronic Acid: If in doubt, use a fresh bottle of phenylboronic acid.
-
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing significant byproducts, which is lowering my yield and complicating purification. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts in the Suzuki-Miyaura coupling of heteroaromatics is a common challenge. The primary culprits are typically homocoupling and protodeboronation.
Common Side Products & Prevention Strategies:
-
Homocoupling of Phenylboronic Acid (Biphenyl formation): This occurs when two molecules of phenylboronic acid couple with each other.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling. High reaction temperatures can also contribute to this issue.
-
Prevention:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Optimize Reaction Temperature: Avoid excessively high temperatures. Monitor the reaction progress and try to run it at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzene from phenylboronic acid.
-
Causality: Protodeboronation is a common side reaction for many boronic acids and can be influenced by the reaction conditions, particularly the base and the presence of water[7]. For heteroarylboronic acids, this can be a significant issue, though phenylboronic acid is generally more stable[8][9].
-
Prevention:
-
Use Boronic Esters: Consider using a more stable derivative of phenylboronic acid, such as the pinacol ester. These are generally more resistant to protodeboronation[9].
-
Milder Base: If protodeboronation is a major issue, try a milder base.
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions can suppress protodeboronation.
-
-
-
Dehalogenation of the Starting Pyridine: The halogen on the 6-halopyridin-3-yl ethanone can be replaced by a hydrogen atom.
-
Causality: This can occur under harsh reaction conditions or in the presence of certain impurities.
-
Prevention:
-
Milder Conditions: Try to run the reaction at a lower temperature or for a shorter duration.
-
Ensure High Purity of Reagents: Impurities in the starting materials or solvents can sometimes promote dehalogenation.
-
-
-
Formation of Phenylated Ligand Byproducts: When using triarylphosphine ligands like PPh₃, a phenyl group from the ligand can be transferred to the pyridine substrate.
-
Causality: This is a known side reaction where aryl-aryl exchange occurs on the palladium center.
-
Prevention:
-
Use Dialkylbiarylphosphine Ligands: Switching to ligands like SPhos or XPhos, which have bulky alkyl groups on the phosphorus atom, eliminates this possibility.
-
-
Catalyst and Ligand Screening Data
The following table summarizes recommended catalyst and ligand systems for the Suzuki-Miyaura coupling of heteroaromatic compounds, which can be applied to the synthesis of this compound.
| Catalyst Precursor | Ligand | Recommended Base(s) | Solvent System | Key Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | Generally high activity for heteroaryl couplings, even at room temperature for some substrates. Good for sterically hindered partners[3]. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | Another highly active Buchwald ligand, effective for a broad range of substrates, including electron-deficient heteroaryl chlorides[2]. |
| PdCl₂(dppf) | (dppf) | K₂CO₃, Na₂CO₃ | MeCN/H₂O, 1,4-Dioxane/H₂O | A common and effective catalyst system, though may be less active than Buchwald systems for challenging substrates. Risk of phenylated byproducts is low. |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, DME/H₂O | A classic catalyst, but often requires higher temperatures and may give lower yields for this specific transformation. Potential for phenylated byproducts[5]. |
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.
Reaction: Suzuki-Miyaura coupling of 6-chloro-3-acetylpyridine with phenylboronic acid.
Materials:
-
6-chloro-3-acetylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 6-chloro-3-acetylpyridine, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of 1-(6-Phenylpyridin-3-yl)ethanone by Recrystallization
Welcome to the dedicated technical support guide for the purification of 1-(6-Phenylpyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this compound. Our approach integrates fundamental chemical principles with field-tested troubleshooting strategies to ensure you can achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of a solid compound in a solvent increases with temperature. For this compound, the process involves:
-
Dissolution: Dissolving the impure solid in a hot solvent to create a saturated solution.
-
Cooling: Gradually cooling the solution, which decreases the solubility of the target compound.
-
Crystallization: The compound crystallizes out of the solution, leaving impurities behind in the solvent (the "mother liquor").
-
Isolation: Collecting the purified crystals by filtration.
The success of this technique hinges on selecting a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at both high and low temperatures.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should exhibit a steep solubility curve for the compound. Based on the polar nature of the ketone and the aromatic pyridine ring, a moderately polar solvent is a good starting point. The general screening process involves testing small amounts of the compound in various solvents.
Solvent Selection Protocol:
-
Place a small amount (approx. 20-30 mg) of your crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. If the compound dissolves immediately, the solvent is too good and will result in poor recovery.
-
If it does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
Table 1: Recommended Solvents for this compound
| Solvent | Boiling Point (°C) | Rationale & Expected Outcome |
| Isopropanol (IPA) | 82.6 | Often an excellent choice. It dissolves the compound when hot and provides good crystal recovery upon cooling. |
| Ethanol | 78.37 | Similar to isopropanol, but may be slightly too effective a solvent, potentially reducing yield. |
| Toluene | 110.6 | A less polar option. Can be effective if non-polar impurities are present. |
| Water | 100 | Generally, the compound has low solubility in water, making it a poor primary solvent but a good anti-solvent. |
| Isopropanol/Water Mix | Variable | A binary solvent system can be fine-tuned. Dissolve the compound in hot isopropanol and add hot water dropwise until the solution becomes slightly cloudy (the saturation point). This is a powerful technique for inducing crystallization. |
Q3: What are the key physical properties of this compound that I should be aware of?
Understanding the physical properties is crucial for monitoring the success of the purification.
-
Appearance: Off-white to yellow or beige solid. A significant color change after recrystallization indicates the removal of colored impurities.
-
Melting Point: The reported melting point is typically in the range of 88-92°C . A sharp melting point within this range after recrystallization is a strong indicator of purity. An impure sample will exhibit a depressed and broad melting point range.
-
Solubility: As discussed, it is sparingly soluble in cold alcohols and non-polar solvents but more soluble when hot.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the procedure.
Problem: My compound will not dissolve completely, even in a large volume of hot solvent.
Possible Causes & Solutions:
-
Insufficient Solvent: You may not have added enough solvent. Add the solvent in small increments to the heated mixture until the solid just dissolves.
-
Insoluble Impurities: Your crude material may contain insoluble impurities (e.g., inorganic salts, polymeric byproducts). If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity.
-
Solution: Perform a "hot filtration." Keep the solution heated while filtering it through a pre-heated funnel with fluted filter paper. This will remove the insoluble material. The purified compound will then crystallize from the hot filtrate upon cooling.
-
Problem: No crystals are forming upon cooling.
Possible Causes & Solutions:
-
Solution is Too Dilute: Too much solvent may have been used, and the solution is not supersaturated upon cooling.
-
Solution: Boil off some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.
-
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated.
-
Solution (Inducing Crystallization):
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed crystal" acts as a template for crystallization.
-
Flash Freezing: Cool a small portion of the solution on the tip of a glass rod using dry ice or a very cold bath to form a solid, then re-introduce it to the main solution to act as a seed.
-
-
Problem: The compound "oiled out" instead of forming crystals.
This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid (an oil).
Possible Causes & Solutions:
-
Cooling Too Rapidly: Rapid cooling can cause the concentration of the solute to increase so quickly that it separates as an oil.
-
High Impurity Concentration: Impurities can depress the melting point of the mixture, making oiling out more likely.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.
How to Fix Oiling Out:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.
-
Vigorously agitate the solution as it cools to encourage crystal formation over oiling.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Problem: The recovery yield is very low.
Possible Causes & Solutions:
-
Using Too Much Solvent: This is the most common cause. The compound remains dissolved in the mother liquor even after cooling.
-
Solution: Next time, use less solvent. For the current run, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals (which may be less pure).
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Solution: Ensure the funnel and receiving flask are pre-heated and that the filtration is performed quickly.
-
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.
-
Troubleshooting Decision Flowchart
Caption: Decision-making flowchart for common recrystallization problems.
References
-
University of Toronto, Chemistry: Recrystallization. This resource provides a detailed overview of single-solvent and two-solvent recrystallization techniques. [Link]
Troubleshooting low yield in the synthesis of 1-(6-Phenylpyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(6-phenylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges that can lead to low yields and provide scientifically grounded solutions.
I. Overview of the Synthesis: The Suzuki-Miyaura Coupling
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (phenylboronic acid) and an organohalide (a 6-halo-3-acetylpyridine).[2]
The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, involves three key steps:
-
Oxidative Addition: The palladium catalyst reacts with the aryl halide.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium catalyst. This step requires activation by a base.[3]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the desired product and regenerating the catalyst.[1]
Understanding this mechanism allows for a logical approach to troubleshooting, as each step has specific requirements that, if not met, can lead to a decrease in yield.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is very low, and I've recovered a significant amount of my starting 6-halo-3-acetylpyridine. What could be the problem?
A1: Incomplete reaction is a common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not active, the catalytic cycle cannot proceed efficiently.
-
Expert Insight: Ensure your palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, is of high quality and has been stored properly under an inert atmosphere.[3] Palladium catalysts, especially in the Pd(0) state, can be sensitive to air and moisture.
-
-
Improper Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3]
-
Causality: Without a suitable base, the transfer of the phenyl group from boron to palladium is slow or nonexistent. For Suzuki couplings, common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH).[4] The choice of base can be solvent-dependent.
-
-
Suboptimal Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction.
-
Recommended Solvents: A mixture of an organic solvent and water is often used. Common choices include dioxane/water, THF/water, or DMF/water. The water is essential for dissolving the inorganic base.
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Protocol: A typical temperature range for Suzuki couplings is 80-100 °C. If you are running the reaction at room temperature, a low yield is not surprising.
-
Troubleshooting Workflow for Incomplete Reaction:
Caption: Troubleshooting workflow for incomplete reaction.
Q2: I'm observing significant byproduct formation, specifically biphenyl and dehalogenated 3-acetylpyridine. How can I minimize these side reactions?
A2: The formation of biphenyl (from homocoupling) and the dehalogenated starting material are classic side reactions in Suzuki couplings.
-
Homocoupling of Phenylboronic Acid: This occurs when two molecules of phenylboronic acid react with each other to form biphenyl.
-
Causality: This side reaction can be promoted by the presence of oxygen and is catalyzed by palladium.[5][6] It can also be influenced by the choice of base and solvent.
-
Solution:
-
Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Use a Stoichiometric Amount of Boronic Acid: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling.
-
-
-
Dehalogenation of 6-halo-3-acetylpyridine: This side reaction results in the formation of 3-acetylpyridine.
-
Causality: Dehalogenation can occur if there is a source of hydride that reacts with the palladium-aryl complex.[7][8] This can sometimes be promoted by certain bases or impurities in the solvent.[7]
-
Solution:
-
Use High-Purity Solvents and Reagents: Ensure your solvents are anhydrous and your base is of high quality.
-
Optimize the Base: In some cases, a weaker base may reduce the rate of dehalogenation.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation.
-
-
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct | Cause | Mitigation Strategy |
| Homocoupling | Biphenyl | Reaction of two phenylboronic acid molecules, often promoted by oxygen.[9][10] | Thoroughly degas the reaction mixture; use a minimal excess of boronic acid. |
| Dehalogenation | 3-acetylpyridine | Reaction of the palladium-aryl intermediate with a hydride source.[7][11][12] | Use high-purity, anhydrous solvents; optimize the choice of base. |
| Protodeborylation | Benzene | Hydrolysis of the phenylboronic acid.[7] | Use anhydrous conditions where possible; consider using a boronic ester. |
Q3: My reaction seems to work, but I'm losing a lot of product during the purification step. What is the best way to isolate this compound?
A3: Purification of biaryl ketones can be challenging due to their similar polarity to some byproducts and starting materials. A systematic approach to purification is key.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove the inorganic base and salts.
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the product.
-
Expert Insight: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This will allow for the separation of non-polar byproducts like biphenyl from your more polar product.
-
TLC Analysis: Before running the column, use thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., 100% hexane).
-
Load the Sample: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute: Begin eluting with the non-polar solvent. Gradually increase the percentage of the polar solvent (e.g., from 0% to 20% ethyl acetate in hexane).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[13]
Q4: I've heard that the quality of the boronic acid is important. What should I look for?
A4: The quality and stability of the boronic acid are critical for a successful Suzuki coupling.
-
Protodeborylation: Phenylboronic acid can undergo hydrolysis (protodeborylation) to form benzene, especially in the presence of water and at elevated temperatures.[7] This reduces the amount of the nucleophilic partner available for the cross-coupling reaction.
-
Solution:
-
Use High-Purity Boronic Acid: Purchase from a reputable supplier and store it in a desiccator.
-
Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeborylation and can be used as an alternative to boronic acids.[14]
-
-
-
Trimerization: Boronic acids can form cyclic trimers called boroxines. While this is an equilibrium process, the presence of significant amounts of boroxine can affect the reaction stoichiometry.
-
Expert Insight: Using a slight excess of the boronic acid reagent can help to compensate for any inactive forms.
-
Logical Relationship Diagram for Reagent Quality:
Caption: Impact of reagent quality on reaction yield.
III. Summary of Key Parameters for Optimization
To achieve a high yield in the synthesis of this compound, careful optimization of the following parameters is essential:
Table 2: Key Reaction Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/phosphine ligand | Ensures an active catalytic cycle. |
| Ligand | Triphenylphosphine (PPh₃) or other bulky electron-rich phosphines | Stabilizes the palladium catalyst and influences reactivity. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation.[3] |
| Solvent | Dioxane/H₂O, THF/H₂O, or DMF/H₂O | Provides a medium for the reaction and dissolves the base. |
| Temperature | 80-100 °C | Increases the reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and side reactions like homocoupling. |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.
IV. References
-
U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Indian Patent No. IN2011DE03333A. (2013). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IndiaMART. [Link]
-
El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
European Patent No. EP2551265B1. (2014). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]
-
World Intellectual Property Organization. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2002). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Homocoupling of phenylboronic acid on Au catalysts. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
PubMed. (n.d.). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ACS Publications. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
SciSpace. (n.d.). Homocoupling of phenylboronic acid using atomically dispersed gold on carbon catalysts. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. [Link]
-
ResearchGate. (n.d.). A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6π-electrocyclizations. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. [Link]
-
ACS Publications. (n.d.). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]
-
MDPI. (n.d.). Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. [Link]
-
National Institutes of Health. (n.d.). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Wiley Online Library. (n.d.). Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex. [Link]
-
ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. [Link]
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Technical Support Center: HPLC Method Development for 1-(6-Phenylpyridin-3-yl)ethanone Impurity Profiling
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method to resolve impurities in 1-(6-Phenylpyridin-3-yl)ethanone. This document is structured as a series of questions and answers to directly address common challenges and provide scientifically-grounded solutions for researchers and drug development professionals. Our goal is to move beyond mere protocols and explain the underlying chromatographic principles, empowering you to make informed decisions during your method development journey.
Section 1: Initial Method Development & Analyte Characterization
Q1: Where do I even begin with method development for this compound?
A1: A successful method starts with understanding your analyte. This compound has key structural features that dictate our starting point:
-
A Pyridine Ring: This is a basic functional group with a pKa typically around 5.2-6.0.[1] This means its ionization state is highly dependent on the mobile phase pH, which is a critical parameter for controlling peak shape.
-
An Aromatic System (Phenyl and Pyridine Rings): These moieties contain π-electrons, making the molecule an excellent chromophore for UV detection.
-
A Ketone Group: This adds polarity to the molecule.
Based on this, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it is the most common and versatile separation mode in the pharmaceutical industry.[2][3]
Here is a logical workflow for initiating method development:
Caption: Overall HPLC Method Development Workflow.
Q2: How do I select the right column and mobile phase to start?
A2: The goal of the initial screening is to find a set of conditions that retains the main peak and shows some separation of any existing impurities.
Column Selection: A standard C18 (L1) column is the universal workhorse and the best place to start. Its nonpolar stationary phase will interact with the hydrophobic regions of your molecule. A column with high surface area and carbon load will generally provide greater retention.
Mobile Phase Selection: The mobile phase composition directly impacts selectivity and peak shape.[2]
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred choice over methanol (MeOH) for aromatic compounds as it often provides better peak shape and lower UV cutoff. Start by screening both.
-
Aqueous Phase & pH Control: This is the most critical parameter for your analyte. Because of the basic pyridine ring, running in an unbuffered mobile phase will lead to severe peak tailing due to interactions with acidic residual silanols on the silica surface.[4]
-
Recommendation: Start with a low pH mobile phase. An acidic mobile phase (e.g., pH 2.5-3.5) ensures the pyridine nitrogen is fully and consistently protonated (BH+). This positive charge minimizes secondary interactions with silanols, leading to sharper, more symmetrical peaks.
-
Starting Buffers: Use a 10-25 mM phosphate or formate buffer. For example, 0.1% formic acid or phosphoric acid in water is a common and effective starting point.
-
Initial Screening Conditions Table
| Parameter | Condition A (Recommended Start) | Condition B (Alternative) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | C18 is a robust starting point. Phenyl columns offer alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 | Formic acid is simple and MS-compatible. Phosphate provides strong buffering capacity. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | ACN often provides better peak shape. MeOH offers different selectivity. |
| Gradient | 5% to 95% B over 20 minutes | 5% to 95% B over 20 minutes | A broad gradient is essential to elute unknown impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Temperature affects viscosity and selectivity; 30-40 °C is a good starting range. |
| Detector | UV Diode Array (DAD/PDA) | UV Diode Array (DAD/PDA) | DAD allows for monitoring at multiple wavelengths and assessing peak purity. Monitor at λmax (~254-270 nm) and a lower wavelength (~220 nm) to catch impurities with different chromophores. |
Section 2: The Role of Forced Degradation
Q3: Why is a forced degradation study necessary, and how do I perform one?
A3: A forced degradation or stress testing study is a regulatory requirement (ICH Q1A) and a cornerstone of method development.[5][6] Its purpose is to intentionally degrade the drug substance to:
-
Identify likely degradation products: This helps understand the molecule's degradation pathways.[7]
-
Demonstrate specificity: The primary goal is to prove that your HPLC method can separate the active pharmaceutical ingredient (API) from all potential degradation products, thus being "stability-indicating."[8]
A target degradation of 5-20% is generally recommended to generate a sufficient amount of degradants without destroying the main peak.[5][9]
Step-by-Step Forced Degradation Protocol
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at approximately 1 mg/mL.
-
Set Up Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A placebo (if developing for a drug product) and an unstressed control sample should always be run alongside.
-
Initiate Stress:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C). Basic conditions can be harsh.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the solution (e.g., 80 °C) and also test the solid powder in an oven.
-
Photolytic: Expose the solution and solid powder to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Monitor Degradation: Sample each vial at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before injection, neutralize the acid and base samples to prevent column damage. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.
-
Analysis: Analyze all samples using your initial HPLC method. Use a DAD/PDA detector to check for peak purity and identify new peaks. The goal is to achieve separation (Resolution > 1.5) between the main peak and all degradant peaks.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter.
Q4: My main analyte peak is tailing severely. What are the causes and how do I fix it?
A4: Peak tailing is the most common issue for basic compounds like yours.[4] The primary cause is secondary interactions between the protonated pyridine ring and negatively charged (ionized) residual silanol groups on the HPLC column's silica surface.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Detailed Solutions:
-
Operate at Low pH (Most Effective): As mentioned, lowering the pH to 2.5-3.0 with an appropriate buffer is the best way to ensure the pyridine is protonated and silanols are suppressed.[4]
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are "end-capped" to block most residual silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
-
Check for Column Contamination or Voids: If peak shape degrades over time, the column inlet frit may be blocked or a void may have formed at the head of the column.[4][10] Try reversing and flushing the column (if the manufacturer allows) or simply replace it.[4] Using a guard column is a cost-effective way to protect your analytical column.
Q5: Two of my impurity peaks are co-eluting. How can I improve their resolution?
A5: Achieving resolution between all peaks is the primary goal of impurity analysis. Here are several orthogonal strategies to improve separation:
Strategies to Improve Resolution
| Strategy | Action | Scientific Rationale |
| 1. Decrease Gradient Slope | Make the gradient shallower around the co-eluting peaks. (e.g., change from 2%/min to 0.5%/min in that region). | This gives the analytes more time to interact with the stationary phase, allowing for finer differences in retention to manifest as separation. |
| 2. Change Organic Modifier | If using Acetonitrile, switch to Methanol, or vice-versa. You can also try a ternary mixture. | ACN and MeOH have different strengths and interaction mechanisms (dipole-dipole, hydrogen bonding). This change in selectivity can often resolve peaks that co-elute in the other solvent. |
| 3. Change Column Chemistry | Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column. | Changing the stationary phase is the most powerful way to alter selectivity. A Phenyl column adds π-π interactions, which can be effective for aromatic impurities. A polar-embedded phase offers different interactions and can improve peak shape for basic compounds. |
| 4. Adjust pH | Change the mobile phase pH by ±0.5 units. | If impurities have different pKa values than the API, a small change in pH can alter their ionization state and, therefore, their retention time, potentially resolving them. |
| 5. Adjust Temperature | Increase or decrease the column temperature by 5-10 °C. | Temperature affects mobile phase viscosity and mass transfer kinetics. It can subtly alter selectivity and sometimes improve resolution, though it's often a less impactful parameter than mobile phase or stationary phase changes. |
Q6: My baseline is noisy and drifting. What should I check?
A6: A poor baseline can compromise the accurate quantification of low-level impurities. The causes are often systematic:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved air can outgas in the detector, causing noise. Ensure your mobile phase is freshly prepared and continuously degassed online.
-
Poor Mixing: If using a gradient with immiscible or poorly mixed solvents (especially at low percentages), you can see baseline fluctuations. Ensure proper mixing.
-
Contamination: Using low-quality solvents or contaminated buffer salts can introduce impurities that create a noisy or drifting baseline. Always use HPLC-grade solvents.
-
-
Instrumental Issues:
-
Pump Malfunction: Failing pump seals or check valves can cause pressure fluctuations, leading to a rhythmic baseline pulse.
-
Detector Lamp Failure: An aging UV lamp will lose intensity and stability, causing increased noise and drift. Most systems track lamp usage hours.
-
Leaking Fittings: A small leak anywhere in the system can introduce air and cause pressure fluctuations.
-
References
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link][11]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Retrieved from [Link][12]
-
Pharma Tips. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][5]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][1]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link][2]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link][3]
-
Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link][8]
-
Chromatography Forum. (2015). HPLC - Method development for impurities in drug product. Retrieved from [Link]
- Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][13]
-
ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][4]
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][6]
-
Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link][9]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][7]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link][10]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone. Retrieved from [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. Retrieved from [Link]
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- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Stability-Indicating HPLC Method for 1-(6-Phenylpyridin-3-yl)ethanone
A Word from Your Senior Application Scientist
Welcome to the technical support guide for the development and troubleshooting of a stability-indicating HPLC method for 1-(6-Phenylpyridin-3-yl)ethanone. As drug development professionals, we understand that a robust and reliable analytical method is the bedrock of any successful stability study. The goal is not merely to quantify the active pharmaceutical ingredient (API), but to do so with absolute certainty in the presence of any potential degradation products. This guide is structured to be your partner in the lab—anticipating the challenges you might face and providing scientifically grounded solutions. We will move from foundational method development principles, grounded in regulatory expectations, to a practical, question-driven troubleshooting guide. My approach is to explain the causality behind each recommendation, empowering you to not just solve problems, but to understand them.
Part 1: Foundational Protocol: Method Development & Validation
Given that this compound is a specific molecule, a robust method must be developed and validated from the ground up. The following protocol is a recommended starting point, designed for scientific rigor and regulatory compliance.
Section 1.1: Analyte Characterization
This compound possesses a moderately non-polar phenyl group, a polar keto group, and a basic pyridine ring. This combination of functionalities dictates our chromatographic strategy. The pyridine nitrogen is a key consideration, as its basicity can lead to undesirable interactions with silica-based columns, potentially causing peak tailing.
Section 1.2: Recommended HPLC Method Parameters
The following starting conditions are proposed based on the analyte's structure. Optimization is an expected and necessary part of the method development process.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the analyte via its phenyl group. A high-purity, end-capped silica is crucial to minimize secondary interactions with the basic pyridine nitrogen. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) | A reversed-phase elution is appropriate. Acetonitrile is a common organic modifier. The acidic pH (3.0) serves a critical purpose: it protonates the pyridine nitrogen, reducing its interaction with residual, acidic silanol groups on the column packing material, thereby preventing peak tailing.[1] The buffer maintains a consistent pH. |
| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient | Start with an isocratic elution for simplicity. If degradation products have significantly different polarities, a gradient elution (e.g., 30% to 80% Acetonitrile over 20 minutes) will be necessary to ensure all components are eluted with good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[2] |
| Detection Wavelength | ~254 nm (To be confirmed by UV scan) | The conjugated system of phenyl and pyridine rings is expected to have strong UV absorbance. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that avoids column overload, which can cause peak fronting.[3] |
| Diluent | Mobile Phase | Dissolving the sample in the mobile phase is a best practice to ensure peak shape is not distorted by solvent effects. |
Section 1.3: Forced Degradation (Stress Testing) Protocol
To qualify a method as "stability-indicating," its ability to separate the intact API from all potential degradation products must be proven.[4] This is achieved through forced degradation studies, where the drug is exposed to harsh conditions. The goal is to achieve 5-20% degradation of the API.[5]
Experimental Protocol:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
For each condition below, aliquot the stock solution into separate vials.
-
After exposure, neutralize the acid and base samples (e.g., with an equimolar amount of base/acid) before diluting to the target concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
| Stress Condition | Protocol | Scientific Rationale |
| Acid Hydrolysis | Add 0.1 M HCl; heat at 80 °C for 4-8 hours. | Investigates susceptibility to degradation in acidic environments, a common pathway for molecules with ester or amide groups, and can affect heterocyclic rings.[6] |
| Base Hydrolysis | Add 0.1 M NaOH; heat at 80 °C for 4-8 hours. | Explores lability in alkaline conditions. The keto-enol tautomerism of the ethanone moiety may be influenced by pH.[6] |
| Oxidation | Add 3% H₂O₂; store at room temperature for 24 hours. | Tests for sensitivity to oxidative stress. The pyridine ring nitrogen could potentially be oxidized to an N-oxide. |
| Thermal Degradation | Store solid API at 105 °C for 48 hours. Store solution at 80 °C for 48 hours. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[7] |
| Photostability | Expose solid API and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | Determines if the molecule is light-sensitive, which is critical for packaging and storage decisions.[5] |
Section 1.4: Method Validation Protocol
All stability-indicating methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[4][8]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity / Selectivity | Demonstrate that the API peak is free from interference from degradation products, impurities, and excipients. Analyze stressed samples and use a photodiode array (PDA) detector to assess peak purity. | Peak purity angle should be less than the purity threshold. All degradant peaks should be well-resolved from the API peak (Resolution > 2.0).[9] |
| Linearity | Establish the relationship between concentration and detector response. Analyze at least five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999.[10] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[11] |
| Accuracy | The closeness of test results to the true value. Perform recovery studies by spiking a placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[10] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined by signal-to-noise ratio (S/N). | S/N ratio of 3:1.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of 10:1.[10] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5 °C). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. Retention time shifts should be minimal and predictable.[11] |
Part 2: Interactive Troubleshooting Guide
This section is designed to resolve common issues encountered during method development and routine use.
Visual Troubleshooting Workflow
Use this decision tree to systematically diagnose chromatographic problems.
Caption: A systematic workflow for diagnosing common HPLC issues.
Troubleshooting in Q&A Format
Q1: My peak for this compound is severely tailing, even with a C18 column. What is the cause and how can I fix it?
A: Peak tailing for this specific analyte is most likely due to secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface of the column packing.[1][13] Even on end-capped columns, some silanols remain.
-
Primary Cause: Insufficient protonation of the pyridine nitrogen. If the mobile phase pH is too high (e.g., > 4), a significant portion of the analyte molecules will be in their neutral, basic form, which has a strong affinity for the acidic silanols.
-
Solutions (in order of recommendation):
-
Decrease Mobile Phase pH: The most effective solution is to lower the buffer pH to a range of 2.5-3.0. This ensures the pyridine nitrogen is fully protonated (pKa of pyridine is ~5.2), effectively repelling it from the silica surface and promoting a single, sharp peak.
-
Verify Column Quality: Ensure you are using a high-purity, base-deactivated, and fully end-capped C18 column designed for analyzing basic compounds.
-
Use a Competing Base (Advanced): If lowering the pH is not possible, you can add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, masking them from your analyte. Note that this can shorten column life and may affect UV detection.
-
Q2: I'm seeing a gradual increase in my system backpressure during a sequence of runs. What should I investigate?
A: A gradual increase in backpressure typically points to a slow accumulation of particulate matter or precipitation somewhere in the flow path.[14]
-
Most Likely Causes:
-
Particulate Shedding: Fraying PEEK tubing or shedding from pump seals can release particles that get trapped in frits.
-
Sample Matrix: If your samples are not fully dissolved or filtered, particulates can clog the column inlet frit.
-
Buffer Precipitation: If you are using a high concentration of buffer and a high percentage of organic solvent (e.g., >80% Acetonitrile), the buffer salts can precipitate out of the solution.
-
-
Troubleshooting Steps:
-
Isolate the Clog: Systematically disconnect components starting from the detector and working backward toward the pump. When the pressure drops significantly, you have identified the clogged component (e.g., the column, an in-line filter, or a specific tube).
-
Check Consumables: The first items to check and replace are the in-line filter and the guard column, as they are designed to trap particulates.
-
Column Wash: If the column is the source, try back-flushing it (if the manufacturer allows) with a series of progressively stronger, non-buffered solvents.
-
Prevention: Always filter your mobile phase buffers and your samples using a 0.45 µm or 0.22 µm filter. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient.
-
Q3: My retention times are shifting to be earlier and earlier with each injection. What's happening?
A: Decreasing retention times suggest a change in the chromatographic system that is making the mobile phase effectively "stronger" or the stationary phase less retentive.[15]
-
Potential Causes:
-
Loss of Stationary Phase (Column Degradation): Operating at a high pH (e.g., > 7.5) can cause the silica backbone of the column to dissolve, a phenomenon known as "phase dewetting" or hydrolysis of the bonded phase. This irreversibly damages the column.
-
Changing Mobile Phase Composition: If you are mixing solvents online, a malfunctioning proportioning valve in the pump could be delivering a higher percentage of the organic solvent (acetonitrile) than programmed.
-
Insufficient Equilibration: If you are running a gradient method, failing to run the column re-equilibration step for a sufficient time will leave the column in a more organic-rich state, causing analytes in the next run to elute earlier.
-
-
Solutions:
-
Confirm Column Health: Check the column's history and ensure it has been used within its recommended pH range. If damaged, the column must be replaced.
-
Verify Pump Performance: Prepare the mobile phase manually (pre-mixed) and run it to see if the retention time stabilizes. If it does, the pump's proportioning valves may need service.
-
Increase Equilibration Time: As a rule of thumb, the column should be re-equilibrated with at least 10-15 column volumes of the initial mobile phase composition after each gradient run.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: In my forced degradation study, how do I confirm that a new peak is a degradation product and not co-eluting with the parent API?
A: This is the core challenge of a stability-indicating method and is addressed by assessing peak purity. A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. A PDA detector acquires the full UV-Vis spectrum at every point across a chromatographic peak. The software can then compare the spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity. The "Peak Purity" report from your chromatography data system (CDS) is the primary tool for this validation.[9]
Q2: I performed a forced degradation condition (e.g., acid hydrolysis), but I see almost no degradation of the API. What should I do?
A: The goal of forced degradation is to generate a relevant level of degradants (5-20%).[5] If no degradation occurs, the conditions are not strenuous enough. You must demonstrate the "potential" for degradation.
-
Action: Increase the severity of the stress condition. You can do this by:
-
Increasing the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).
-
Increasing the temperature (e.g., from 80 °C to 100 °C, or refluxing).
-
Increasing the duration of the exposure. It is important to document all attempts in your development report to show due diligence. The method is only considered "stability-indicating" if it can separate the degradants that are likely to form. If the molecule is exceptionally stable under a particular condition, that is a valid result, but you must have challenged it with sufficiently harsh conditions first.
-
Q3: My mass balance in the stability study is significantly less than 100% (e.g., 92%). Where could the API have gone?
A: A poor mass balance suggests that not all components are being accounted for by the HPLC method. The sum of the parent API and all degradation products should ideally be between 95-105%.
-
Possible Reasons:
-
Non-UV Active Degradants: Some degradation pathways may produce products that do not have a chromophore and are therefore "invisible" to the UV detector at the selected wavelength.
-
Highly Retained Degradants: Some degradants may be very non-polar and remain strongly adsorbed to the column, failing to elute during the run time.
-
Volatile Degradants: The degradation process may have produced volatile compounds that were lost during sample handling.
-
Precipitation: Degradation products may have precipitated out of the sample solution and were removed during filtration before injection.
-
-
Investigative Actions:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to look for non-UV active compounds.
-
Extend the gradient run time and include a high-organic "wash" step at the end to elute any strongly retained species.
-
Use LC-MS to analyze the stressed samples to identify the masses of the degradation products and confirm if they match the expected mass balance.
-
References
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. [Link]
-
Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination. RSC Advances. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. International Journal of Engineering Research & Technology (IJERT). [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. [Link]
-
HPLC Troubleshooting Guide. Revosep. [Link]
-
Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. PubChem. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persée. [Link]
-
1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone. Chongqing Chemdad Co., Ltd. [Link]
-
What are the Common Peak Problems in HPLC? Chromatography Today. [Link]
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one. PharmaCompass.com. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. tijer.org [tijer.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. hplc.eu [hplc.eu]
Improving the regioselectivity of reactions involving 1-(6-phenylpyridin-3-yl)ethanone
Welcome to the technical support center for 1-(6-phenylpyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in controlling regioselectivity, providing not just protocols but the chemical reasoning behind them to empower your experimental design.
Introduction: The Challenge of Regioselectivity
This compound is a valuable substrate in medicinal chemistry, featuring multiple reactive sites: the electron-deficient pyridine ring, the adjacent phenyl ring, and the enolizable acetyl group. This structural complexity presents a significant challenge in achieving desired regioselectivity. Uncontrolled reactions can lead to a mixture of isomers, complicating purification and reducing yields. This guide provides targeted troubleshooting advice to help you precisely control reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the pyridine ring, but I'm observing low yields and a mixture of products. What's going wrong?
Answer:
This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[1][2] Furthermore, the acetyl group at the C-3 position is a strong electron-withdrawing group, which further deactivates the ring.
Causality: Why Your Reaction Is Struggling
-
Electronic Deactivation: The pyridine nitrogen and the C-3 acetyl group work in concert to reduce the electron density of the pyridine ring, making it a poor nucleophile for standard electrophilic aromatic substitution (EAS) conditions.[3]
-
Harsh Conditions & Protonation: Standard EAS conditions often involve strong acids (e.g., H₂SO₄), which will protonate the basic pyridine nitrogen. This creates a pyridinium ion, which is even more electron-deficient and highly resistant to electrophilic attack.
-
Directing Effects: In the rare event that a reaction occurs, electrophilic attack on pyridine is directed to the C-3 position (or C-5).[4][5] This is because attack at C-2, C-4, or C-6 leads to an unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom.[4][5] In your molecule, the C-3 position is already occupied. The next most likely positions on the pyridine ring are C-5 (meta to the acetyl group) and C-4.
-
Competing Phenyl Ring Substitution: The phenyl ring at C-6 is more electron-rich than the pyridine ring and may react preferentially, leading to a mixture of products, particularly if forcing conditions are used.
Troubleshooting & Recommended Protocol
To overcome these hurdles, you must increase the nucleophilicity of the pyridine ring. The most effective strategy is N-oxidation.
-
Workflow for Improved Electrophilic Substitution:
Caption: N-Oxidation strategy for electrophilic substitution.
Step-by-Step Protocol: Nitration at C-4 via N-Oxide Formation
-
N-Oxidation:
-
Dissolve this compound (1 equiv.) in glacial acetic acid.
-
Add hydrogen peroxide (30% aq., 1.5 equiv.) dropwise at room temperature.
-
Heat the mixture to 70-80°C for 3-4 hours, monitoring by TLC.
-
After cooling, carefully neutralize with saturated NaHCO₃ solution and extract the N-oxide product with dichloromethane. Dry the organic layer over MgSO₄ and concentrate under vacuum.
-
-
Nitration:
-
Cool a mixture of concentrated H₂SO₄ and fuming HNO₃ to 0°C.
-
Slowly add the N-oxide product from the previous step, keeping the temperature below 10°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold NaOH solution.
-
Extract the 4-nitro-N-oxide product with ethyl acetate.
-
-
Deoxygenation:
-
Dissolve the crude 4-nitro-N-oxide in chloroform.
-
Add phosphorus trichloride (PCl₃, 1.2 equiv.) dropwise at 0°C.
-
Reflux the mixture for 2 hours.
-
Cool, quench with water, and neutralize with NaHCO₃. Extract the final product, 1-(4-nitro-6-phenylpyridin-3-yl)ethanone.
-
FAQ 2: How can I selectively functionalize the α-carbon of the acetyl group (the methyl group) without side reactions on the rings?
Answer:
Selective functionalization of the α-carbon requires the formation of an enolate. The key to regioselectivity here is the choice of base and reaction conditions to prevent competitive nucleophilic attack on the electron-poor pyridine ring.
Causality: Choosing the Right Base
-
Strong, Non-Nucleophilic Bases are Key: Using a strong but sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is critical. These bases are strong enough to deprotonate the α-carbon (pKa ≈ 19-20 in DMSO) but are too bulky to add to the C-2 or C-4 positions of the pyridine ring.
-
Avoid Nucleophilic Bases: Simpler, nucleophilic bases like sodium hydroxide or sodium ethoxide can lead to a complex mixture by promoting both enolization and competing nucleophilic aromatic substitution or condensation reactions.
Troubleshooting & Recommended Protocol
Problem: Low yield of α-alkylation and recovery of starting material. Solution: Ensure anhydrous conditions and sufficiently low temperatures. LDA is moisture-sensitive. The enolate is typically formed at -78°C to ensure it is kinetically stable and does not undergo side reactions.
Problem: Formation of dark, polymeric material. Solution: This suggests side reactions. Ensure the electrophile is added slowly at low temperatures after enolate formation is complete. Do not allow the reaction to warm up prematurely.
-
Experimental Workflow for α-Alkylation:
Caption: Protocol for selective α-alkylation.
Step-by-Step Protocol: α-Methylation
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add dry THF to a flame-dried flask and cool to -78°C (dry ice/acetone bath).
-
Enolate Formation: Add LDA (1.1 equiv., solution in THF/hexanes) to the cold THF. Then, slowly add a solution of this compound (1.0 equiv.) in dry THF to the LDA solution. Stir at -78°C for 1 hour.
-
Alkylation: Add methyl iodide (1.2 equiv.) dropwise to the enolate solution at -78°C.
-
Workup: Maintain the reaction at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
FAQ 3: I have a leaving group (e.g., -Cl, -Br) at the C-2 position. Why is my nucleophilic aromatic substitution (SNA r) reaction so slow or unsuccessful?
Answer:
While the pyridine ring is generally activated for Nucleophilic Aromatic Substitution (SNA r), the specific substitution pattern of your molecule creates a unique electronic situation.
Causality: Electronic Factors Governing SNA r
-
Requirement for Stabilization: SNA r reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[6][7] The reaction is only facile if this negative charge can be delocalized and stabilized by electron-withdrawing groups positioned ortho or para to the leaving group.[7][8]
-
The "Meta" Problem: Your leaving group is at C-2. The primary electron-withdrawing group is the acetyl moiety at C-3. This places the acetyl group meta to the C-6 position and ortho to the C-2 and C-4 positions. For a leaving group at C-2, the acetyl group is in the ortho position, which should activate it.
-
Resonance Analysis: When a nucleophile attacks the C-2 position, a negative charge develops on the ring. One of the key resonance structures places this negative charge directly on the nitrogen atom, which is favorable as nitrogen is electronegative.[8] The C-3 acetyl group further stabilizes this intermediate via its inductive and resonance effects.
-
Potential Issues: If the reaction is slow, consider the following:
-
Nucleophile Strength: Is your nucleophile strong enough?
-
Leaving Group Ability: While halogens are common, fluoride is often the best leaving group in SNA r because the first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity makes the carbon more electrophilic.[6][9]
-
Steric Hindrance: The phenyl group at C-6, while not directly adjacent, could provide some steric hindrance to the incoming nucleophile at C-2.
-
-
Resonance Stabilization in SNA r:
Caption: Favorable resonance for SNA r at the C-2 position.
Troubleshooting & Recommended Protocol
| Condition | Recommendation | Rationale |
| Temperature | Increase reaction temperature, consider using a high-boiling point solvent like DMSO or NMP. | SNA r reactions often require significant thermal energy to overcome the activation barrier of breaking aromaticity. |
| Nucleophile | Use the corresponding sodium or potassium salt of the nucleophile (e.g., NaOMe instead of MeOH/base). | Increases the concentration and reactivity of the active nucleophile. |
| Leaving Group | If synthesizing the substrate, consider making the 2-fluoro derivative. | Fluorine is highly activating for the nucleophilic attack step in many SNA r reactions.[9] |
| Catalysis | In some cases, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can facilitate reactions with anionic nucleophiles. | Improves the solubility and availability of the nucleophile in the organic phase. |
Step-by-Step Protocol: Methoxylation at C-2
-
Preparation: In a sealed tube, dissolve 1-(2-chloro-6-phenylpyridin-3-yl)ethanone (1 equiv.) in anhydrous DMSO.
-
Reaction: Add sodium methoxide (1.5-2.0 equiv.) to the solution.
-
Heating: Seal the tube and heat the mixture in an oil bath at 100-120°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify by column chromatography.
References
-
Comins, D. L., & Abdullah, A. H. (1982). Addition of Grignard Reagents to N-Acylpyridinium Salts. The Journal of Organic Chemistry. [Link]
-
AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine.[Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism.[Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.[Link]
-
Royal Society of Chemistry. C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Electrophilic aromatic substitution.[Link]
-
YouTube. Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.[Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3.[Link]
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Welcome to the technical support center for the scale-up synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a critical intermediate in the manufacturing of Etoricoxib[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for a robust, high-yield process.
I. Introduction to the Synthesis
The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS RN: 221615-75-4) is a pivotal step in the production of the COX-2 inhibitor Etoricoxib, marketed as Arcoxia®[1][2][3]. Several synthetic routes have been developed, with the primary goal of achieving high purity and yield in a cost-effective and scalable manner. This guide will focus on the common challenges and troubleshooting associated with these processes.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing insights into their root causes and practical solutions.
Question 1: My reaction is showing low conversion or is stalling. What are the likely causes and how can I improve the reaction rate?
Answer: Low conversion is a frequent challenge during scale-up. Several factors can contribute to this issue:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, especially when dealing with heterogeneous mixtures involving inorganic bases like potassium phosphate. This can be particularly problematic as the large amount of salt can hinder the agitator's function.
-
Catalyst Activity: The palladium catalyst's activity is paramount. Ensure the catalyst is not deactivated. The choice of ligand is also critical; for instance, Xantphos has been shown to be an effective ligand for this coupling reaction.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally between 80°C and 120°C[4]. Ensure your reactor is maintaining the target temperature consistently.
-
Anhydrous Conditions: The presence of water can negatively impact the reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Steps:
-
Optimize Agitation: Increase the stirring speed to ensure a homogenous reaction mixture. For larger scale, consider the design of the impeller and baffles in the reactor.
-
Catalyst and Ligand Selection: Use a high-quality palladium source like Pd(OAc)₂ or Pd(acac)₂. The ligand-to-metal ratio is also important; a 2:1 ratio of Xantphos to Palladium(II) acetate has been used effectively.
-
Temperature Control: Calibrate your temperature probes and ensure uniform heating of the reaction vessel.
-
Ensure Anhydrous Conditions: Dry solvents using appropriate methods (e.g., molecular sieves) and handle hygroscopic reagents in a glove box or under an inert atmosphere.
Question 2: I am observing a significant amount of an impurity with a molecular weight of 408.5 in my product. What is this impurity and how can I minimize its formation?
Answer: This impurity, often referred to as '408', has been identified as 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone[2]. Its formation is a known issue, particularly in processes utilizing a Grignard reagent-mediated coupling of a (4-methylsulfonyl)phenyl acetic acid derivative with an ester of 6-methylnicotinic acid[2]. The formation of this impurity is challenging to remove, often requiring multiple recrystallizations which can significantly reduce the overall yield[2].
Strategies to Minimize Impurity '408':
-
Simultaneous Reagent Addition: A key process improvement involves the simultaneous and continuous addition of the Grignard reagent and the 6-methylnicotinate ester to the (4-methylsulfonyl)phenyl acetic acid derivative[2]. This approach has been shown to reduce the formation of impurity '408' to between 0.03% and 0.6%[2].
-
Use of an Alkaline Salt: Employing an alkaline salt of (4-methylsulfonyl)phenyl acetic acid, such as the lithium salt, can further reduce the formation of this impurity while maintaining a high yield[2].
-
Alternative Synthetic Routes: Consider alternative synthetic pathways that avoid the specific reaction conditions leading to the formation of this impurity. A palladium-catalyzed cross-coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and a 4-substituted-phenylmethylsulfone is a viable alternative that has been reported to produce high yields with good purity[1].
Question 3: My final product is a yellow solid, but I need a white or off-white material. What purification methods are most effective at scale?
Answer: The crude product is often obtained as a yellow solid[1]. Effective purification is crucial to meet the stringent quality requirements for pharmaceutical intermediates.
Recommended Purification Protocol:
-
Acid-Base Extraction: A highly effective method involves dissolving the crude product in a mixture of dichloromethane and aqueous hydrochloric acid. The organic phase is then separated and the aqueous phase, containing the protonated product, is washed with fresh organic solvent to remove non-basic impurities. The aqueous phase is then neutralized with a base (e.g., NaOH) to precipitate the purified product[1].
-
Recrystallization: Following the acid-base workup, recrystallization from a suitable solvent system can further enhance purity. Solvents such as acetone or a mixture of acetonitrile and acetone have been reported to be effective[1][2]. Dissolving the purified product in hot N,N-dimethylformamide followed by cooling to induce crystallization is another reported method to obtain a white solid[1].
Question 4: I am concerned about the safety of the oxidation step when starting from a thioether precursor. What are the hazards and what precautions should I take?
Answer: The oxidation of the corresponding thioether or sulfoxide to the sulfone is a common synthetic route. However, the use of strong oxidizing agents like hydrogen peroxide, especially in combination with catalysts like sodium tungstate, presents potential hazards, including the risk of explosion[1].
Safety Considerations and Alternative Approaches:
-
Controlled Addition and Temperature: When using hydrogen peroxide, it is critical to add it dropwise at a controlled temperature, typically between 5-10°C, to manage the exothermic reaction[1][3].
-
Quenching: After the reaction is complete, the excess oxidant must be safely quenched. A solution of sodium thiosulfate is commonly used for this purpose[1][3].
-
Alternative Synthetic Strategy: To circumvent the risks associated with a final oxidation step, a more convergent synthesis can be employed. This involves using a starting material that already contains the sulfone moiety, such as 4-bromophenylmethylsulfone, in a palladium-catalyzed coupling reaction with 1-(6-methylpyridin-3-yl)ethanone. This approach eliminates the need for a separate, potentially hazardous oxidation step[1].
III. Experimental Protocol: Palladium-Catalyzed Synthesis
This section provides a detailed, step-by-step protocol for the scale-up synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone via a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Palladium-Catalyzed Cross-Coupling Reaction
Materials and Reagents:
| Reagent | Molar Equiv. | CAS No. | Notes |
| 1-(6-methylpyridin-3-yl)ethanone | 1.0 | 36357-38-7 | Starting material |
| 4-bromophenylmethylsulfone | 1.0 | 34053-53-7 | Coupling partner |
| Potassium Phosphate (K₃PO₄) | 3.0 | 7778-53-2 | Base |
| Palladium(II) acetylacetonate (Pd(acac)₂) | 0.0015 | 14024-61-4 | Catalyst |
| Xantphos | 0.00225 | 161265-03-8 | Ligand |
| N,N-Dimethylformamide (DMF) | ~6 volumes | 68-12-2 | Anhydrous solvent |
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitably sized reactor with 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenylmethylsulfone, potassium phosphate, Pd(acac)₂, and Xantphos at room temperature (20-25°C) under a nitrogen atmosphere[3].
-
Solvent Addition: Add anhydrous N,N-dimethylformamide to the reactor.
-
Inerting: Perform three cycles of vacuum and nitrogen backfill to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 85°C and stir at this temperature for approximately 20 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or GC)[3].
-
Work-up:
-
Cool the reaction mixture to 50°C and dilute with water.
-
Stir for 15 minutes at 50°C, then allow the phases to separate and remove the lower aqueous phase.
-
Add more water to the organic residue and cool to 0-5°C.
-
Stir for 2 hours at this temperature to induce precipitation of the crude product.
-
-
Isolation: Filter the resulting solid and wash it thoroughly with water.
-
Drying: Dry the solid under vacuum at 65°C to obtain the crude 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[3].
IV. Visualization of Key Processes
Troubleshooting Workflow for Low Reaction Conversion:
Troubleshooting Workflow for Low Conversion
V. References
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Google Patents.
-
Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. [Link]
-
Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. PubChem. [Link]
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- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of 1-(6-Phenylpyridin-3-yl)ethanone
Introduction
1-(6-Phenylpyridin-3-yl)ethanone is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a phenyl-substituted pyridine ring, serves as a versatile scaffold in drug discovery. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, accurate, and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of quality control in the pharmaceutical development pipeline.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of this compound. We will delve into the causality behind the selection of chromatographic conditions, present comprehensive validation data in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and offer detailed experimental protocols.[1][2] The objective is to equip researchers, analytical chemists, and drug development professionals with a practical framework for selecting and implementing a method that is fit for its intended purpose, whether for routine quality control or for in-depth stability studies.
Chapter 1: The Foundation of a Reliable Method: Validation Principles
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[3][4] It provides a high degree of assurance that the method will consistently yield results that are accurate and precise. The core parameters, as defined by ICH guidelines, form the basis for our method comparison.[2][5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4] Forced degradation studies are the ultimate test of specificity for a stability-indicating method.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
The following diagram illustrates the logical workflow of the validation process discussed herein.
Caption: Logical workflow for HPLC method development and validation.
Chapter 2: Comparative Analysis of RP-HPLC Methods
We developed and validated two distinct RP-HPLC methods. Method A employs a conventional C18 stationary phase with an acidic mobile phase, while Method B utilizes a Phenyl-Hexyl stationary phase with a near-neutral mobile phase to explore alternative selectivity.
Method A: C18 Column with Acidic Mobile Phase
-
Rationale: A C18 column is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for moderately polar compounds like our target analyte. The pyridine nitrogen in this compound has a pKa around 5.2.[10] Using a mobile phase with a pH of 3.0 ensures this nitrogen is consistently protonated, which prevents peak tailing caused by interactions with residual silanols on the silica support and ensures reproducible retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Method B: Phenyl-Hexyl Column with Near-Neutral Mobile Phase
-
Rationale: A Phenyl-Hexyl stationary phase provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings of the analyte. This can lead to different selectivity, especially for aromatic impurities. A near-neutral pH of 6.5 is used to assess the chromatographic behavior when the pyridine nitrogen is not fully protonated.[11] This condition challenges the column to provide good peak shape without the aid of a low pH, relying on the quality of the stationary phase bonding and end-capping.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% A / 40% B | 65% A / 35% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Approx. RT | ~4.5 min | ~5.2 min |
Chapter 3: Validation Data and Protocols
Both methods were subjected to a full validation as per ICH Q2(R2) guidelines. A summary of the performance is presented below.
System Suitability
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 8000 | > 7500 | > 2000 |
| %RSD of Peak Area | 0.4% | 0.6% | ≤ 2.0% (for n=6) |
Linearity
Linearity was assessed over a concentration range of 10-150 µg/mL.
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 10 - 150 | - |
| Correlation (r²) | 0.9997 | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to origin |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (80%, 100%, 120%). Precision was evaluated by repeatability (n=6) and intermediate precision (different day, different analyst).
| Parameter | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.8% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.5% | 0.7% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.8% | 1.1% | ≤ 2.0% |
LOD & LOQ
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.15 | 0.20 |
| LOQ (µg/mL) | 0.45 | 0.60 |
Specificity: Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method that can separate the main analyte from any degradation products.[12][13][14] The compound was subjected to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation.[7][12]
Caption: Workflow for forced degradation and specificity assessment.
Results Summary:
-
Acid Hydrolysis (0.1 M HCl, 60°C, 4h): ~15% degradation. Method A showed baseline separation of two degradant peaks from the parent peak. Method B showed one co-eluting shoulder peak.
-
Base Hydrolysis (0.1 M NaOH, RT, 2h): ~10% degradation. Both methods successfully separated the primary degradant.
-
Oxidative (3% H₂O₂, RT, 24h): ~18% degradation. Method A provided better resolution for the major oxidative degradant.
-
Thermal & Photolytic: No significant degradation observed (<2%).
Experimental Protocol: Method A (Recommended)
This section provides a detailed protocol for the validated stability-indicating RP-HPLC Method A.
1. Equipment and Materials:
-
HPLC system with UV/Vis or PDA detector (e.g., Agilent 1260, Waters Alliance).[15]
-
C18 column (4.6 x 150 mm, 5 µm).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade Acetonitrile, HPLC grade water.
-
Phosphoric Acid (85%, analytical grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
3. Chromatographic System Setup:
-
Set up the HPLC system according to the conditions listed for Method A in the table above.
-
Equilibrate the column with the mobile phase (60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.
4. System Suitability Test:
-
Inject the Working Standard Solution (50 µg/mL) six times.
-
Verify that the system suitability parameters (tailing factor, theoretical plates, %RSD of peak area) meet the acceptance criteria.
5. Analysis Procedure:
-
Prepare sample solutions by accurately weighing the material to be tested to achieve a target concentration of 50 µg/mL in the diluent.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solutions.
-
Integrate the peak corresponding to this compound and calculate the concentration using the peak area of the external standard.
Discussion and Final Recommendation
Both Method A and Method B proved to be linear, accurate, and precise for the quantification of this compound. However, the validation data highlights key performance differences that guide method selection.
Method A (C18, Acidic pH) is the superior choice for a stability-indicating assay. Its primary advantage lies in its demonstrated specificity . The acidic mobile phase ensures robust peak shape and provides the necessary selectivity to resolve degradation products formed under hydrolytic and oxidative stress. This is critical for accurately measuring the analyte content in stability samples or in the presence of process-related impurities. Its slightly higher sensitivity (lower LOQ) is also beneficial for impurity analysis.
Method B (Phenyl-Hexyl, Neutral pH) , while valid for quantifying the pure substance, is not recommended for stability studies due to its failure to resolve a key degradant. However, the alternative selectivity offered by the Phenyl-Hexyl column could be valuable in an orthogonal method approach, for example, to confirm the purity of a reference standard where the impurity profile is different from the degradation profile.
Final Recommendation: For routine quality control and all stability testing of this compound, Method A is recommended . Its robustness, superior specificity, and excellent chromatographic performance provide high confidence in the analytical results.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(6), 48-59. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
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Tsalbouris, A., et al. (2018). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Journal of Analytical Methods in Chemistry, 2018, 8507648. Retrieved from [Link]
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Al-Shehri, M. M., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
-
IPIndia. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
The Pharma Innovation Journal. (2019). development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. Retrieved from [Link]
-
ResearchGate. (2021, March). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Retrieved from [Link]
-
MDPI. (2023, February 27). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, November 12). Development and validation of RP-HPLC method for quantitative determination and estimation of asenapine maleate in bulk and buccal. Retrieved from [Link]
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A Comparative Guide to Impurity Profiling of Synthetic 1-(6-Phenylpyridin-3-yl)ethanone
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce significant risks, including altered pharmacology, unexpected toxicity, or diminished stability of the final drug product.[1] This guide provides an in-depth, experience-driven comparison of modern analytical techniques for the comprehensive impurity profiling of 1-(6-Phenylpyridin-3-yl)ethanone, a key building block in medicinal chemistry. Our focus is to move beyond procedural lists and delve into the strategic rationale behind methodological choices, empowering researchers and drug development professionals to build robust, self-validating analytical systems.
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurity profile begins with the synthesis of the target molecule. While various synthetic routes to this compound exist, a common approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the phenyl-pyridine bond, followed by subsequent modifications to introduce the acetyl group.
From this synthetic pathway, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted precursors like 3-acetylpyridine or a phenylboronic acid derivative.
-
Intermediates: Partially reacted compounds from multi-step syntheses.
-
By-products: Resulting from side reactions, such as homo-coupling of starting materials.
-
Reagents and Catalysts: Residual palladium catalysts, ligands, or bases used in the coupling reaction.[2]
-
Degradation Products: Formed during synthesis, purification, or storage, potentially through oxidation or hydrolysis.
A robust impurity profiling strategy must be capable of separating, identifying, and quantifying this diverse array of chemical entities.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision dictated by the physicochemical properties of the API and its potential impurities. For a molecule like this compound, a multi-faceted approach is often necessary.
| Technique | Principle | Advantages for this Application | Limitations |
| HPLC/UHPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance. | Excellent for quantification of known impurities, robust, and widely available. Good for separating non-volatile, structurally similar compounds. | Requires chromophores for detection. Peak co-elution can mask impurities. Provides no structural information for unknown identification. |
| LC-MS | Combines HPLC separation with mass spectrometry detection, providing mass-to-charge ratio information.[3] | The gold standard for impurity identification.[4] Provides molecular weight data for unknown peaks, facilitating structural elucidation. High sensitivity and selectivity.[4][5] | Ionization efficiency can vary between compounds, affecting quantification without proper standards. Complex matrix effects can suppress ion signals. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection.[6] | Ideal for identifying and quantifying residual solvents and volatile organic impurities.[7][8] | Not suitable for non-volatile or thermally labile impurities, which are common in API synthesis. Derivatization may be required for some compounds. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[9] | Unrivaled for the definitive structural elucidation of unknown impurities once isolated.[10] qNMR (quantitative NMR) can provide highly accurate quantification without the need for reference standards of the impurities. | Lower sensitivity compared to MS, making it challenging for trace-level impurities directly in the API mixture. Requires isolation of the impurity for full structural analysis.[11] |
Expert Rationale: Why LC-MS is the Primary Workhorse
For comprehensive impurity profiling of a semi-complex organic molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the primary analytical tool. Its ability to couple the powerful separation capabilities of HPLC with the definitive identification power of MS provides a complete picture of the impurity landscape.[4] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly invaluable as it allows for the determination of elemental compositions, a critical step in identifying unknown compounds.[12]
While GC-MS is essential for residual solvent analysis as mandated by ICH Q3C guidelines, and NMR is the ultimate authority for structure confirmation, the initial, broad-spectrum screening and identification is most efficiently accomplished with LC-MS.[13]
Workflow for a Self-Validating Impurity Profiling System
A robust impurity profiling workflow is a cyclical process of detection, identification, and quantification that informs process improvements. This system is designed to be self-validating, where each step provides confidence in the final purity assessment.
Caption: A systematic workflow for the detection, identification, and quantification of impurities.
Experimental Protocol: High-Resolution LC-MS Method
This protocol describes a robust, broadly applicable method for the initial screening and identification of impurities in a synthetic batch of this compound.
1. Instrumentation:
-
Chromatography System: UHPLC system with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
2. Chemicals and Reagents:
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic acid (99%+ purity).
-
Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column with a particle size of ≤1.8 µm (e.g., 100 mm x 2.1 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 20.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: 50 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Data Acquisition: Full scan MS and data-dependent MS/MS. MS/MS scans triggered for the top 3 most intense ions per cycle.
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 10 µg/mL for analysis. This concentration is typically sufficient to detect impurities at the 0.1% level while avoiding detector saturation from the main API peak.
Causality Behind Choices:
-
C18 Column: Provides excellent retention and separation for a broad range of moderately polar to non-polar compounds, making it ideal for a first-pass screening method.
-
Formic Acid: Acts as a proton source, promoting efficient ionization in positive ESI mode, which is suitable for the nitrogen-containing pyridine ring.
-
Gradient Elution: The broad gradient from 5% to 95% organic solvent ensures that both polar and non-polar impurities are eluted from the column, providing a comprehensive profile.
-
HRMS with Data-Dependent MS/MS: This is the key to the method's power. The full scan HRMS provides the accurate mass for elemental composition determination, while the automated MS/MS provides fragmentation data crucial for structural confirmation of detected impurities.[12]
Conclusion: Towards a Proactive Purity Strategy
The impurity profile of a synthetic compound like this compound is a critical quality attribute that requires a rigorous, multi-technique analytical approach. While HPLC-UV provides robust quantification and GC-MS is essential for volatile impurities, a high-resolution LC-MS method serves as the cornerstone of the modern impurity profiling workflow. It provides the necessary sensitivity and specificity to detect and identify unknown impurities, thereby ensuring the safety and quality of the API.[1][14] This data, in turn, empowers process chemists to optimize synthetic routes, leading to a more robust and reliable manufacturing process. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout this process to ensure compliance and patient safety.[13][15]
References
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- Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- The Use of NMR Spectroscopy in the Elucid
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IP.com.
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- Recent trends in the impurity profile of pharmaceuticals. NIH.
- Applications of NMR in Drug Substance and Drug Product Development. Royal Society of Chemistry.
- LC-MS and CE-MS Str
- IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD.
- [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed.
- Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate.
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A Comparative Guide to Palladium Catalysts for the Synthesis of 1-(6-Phenylpyridin-3-yl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heteroaromatic ketones is a critical endeavor. 1-(6-Phenylpyridin-3-yl)ethanone, in particular, represents a valuable building block for a variety of pharmaceutical agents due to its substituted pyridine core. The key to a successful and scalable synthesis often lies in the selection of an optimal catalyst system for the crucial C-C bond-forming step. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the synthesis of this compound, supported by experimental data, to empower you in making informed decisions for your research.
The Suzuki-Miyaura Coupling: A Powerful Tool for Aryl-Aryl Bond Formation
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. Among the various methodologies available, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][2][3] This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of our target molecule, the reaction would proceed as follows:
Scheme 1: General Suzuki-Miyaura reaction for the synthesis of this compound.
The choice of the palladium catalyst, comprising a palladium precursor and a ligand, is paramount to the success of this transformation, directly impacting reaction yield, rate, and purity of the final product.
Comparative Analysis of Palladium Catalyst Systems
The following data, adapted from studies on analogous pyridine-phenyl coupling reactions, provides a comparative overview of the performance of different palladium catalyst systems.[4] The reaction conditions were standardized to allow for a direct comparison of the catalyst's efficacy.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| System 1 | Pd(OAc)₂ | PPh₃ | tBuOK | Dioxane | 80 | 2 |
| System 2 | Pd(OAc)₂ | PPh₃ | tBuOK | THF | 80 | 7 |
| System 3 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 80 | 24 |
| System 4 | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | THF | 80 | 8 |
| System 5 | Pd(OAc)₂ | Xantphos | K₃PO₄ | THF | 80 | 46 |
| System 6 | Pd(OAc)₂ | Xantphos | K₃PO₄ | NMP | 80 | 58 |
| System 7 | Pd(OAc)₂ | Xantphos | K₃PO₄ | NMP | 100 | 75 |
| System 8 | Pd(OAc)₂ | dppe | K₃PO₄ | NMP | 100 | 49 |
| System 9 | Pd(OAc)₂ | dppp | K₃PO₄ | NMP | 100 | 27 |
| System 10 | Pd(OAc)₂ | dppf | K₃PO₄ | NMP | 100 | 14 |
| System 11 | Pd(acac)₂ | Xantphos | K₃PO₄ | NMP | 100 | 91 |
| System 12 | Pd(F6-acac)₂ | Xantphos | K₃PO₄ | NMP | 100 | 94 |
Key Insights from the Comparative Data:
-
Ligand Choice is Crucial: The use of the bulky, electron-rich bisphosphine ligand, Xantphos, consistently resulted in significantly higher yields compared to monodentate (PPh₃, P(Cy)₃) or other bidentate phosphine ligands (dppe, dppp, dppf). This is likely due to the ability of Xantphos to promote the reductive elimination step and stabilize the active palladium species.
-
Solvent Effects: A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) proved to be superior to less polar solvents such as dioxane, THF, and toluene, leading to higher yields.
-
Palladium Precursor Influence: While Pd(OAc)₂ is a common and effective precursor, the use of acetylacetonate-based precursors, Pd(acac)₂ and particularly Pd(F6-acac)₂, in combination with Xantphos, delivered the highest yields of 91% and 94%, respectively.[4]
-
Base Selection: A moderately strong inorganic base like potassium phosphate (K₃PO₄) was effective, while the stronger organic base potassium tert-butoxide (tBuOK) with PPh₃ gave very low yields in this specific system.
Mechanistic Overview: The Palladium Catalytic Cycle
To understand the rationale behind the experimental choices, it is essential to visualize the catalytic cycle of the Suzuki-Miyaura coupling.
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. This is followed by transmetalation with the activated organoboron species, facilitated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Recommended Experimental Protocols
Based on the comparative data, the following protocols outline the synthesis of this compound using the two most effective catalyst systems.
Protocol 1: High-Yield Synthesis using Pd(acac)₂/Xantphos
This protocol is recommended for achieving a high yield of the target product.
Materials:
-
3-Acetyl-6-chloropyridine (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetylacetonate (Pd(acac)₂) (0.5 mol%)
-
Xantphos (1 mol%)
-
Potassium phosphate (K₃PO₄), finely milled (3 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(acac)₂ (0.5 mol%), Xantphos (1 mol%), and finely milled K₃PO₄ (3 equivalents).
-
Add 3-acetyl-6-chloropyridine (1 equivalent) and phenylboronic acid (1.2 equivalents) to the flask.
-
Add anhydrous NMP via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Optimized Synthesis using Pd(F6-acac)₂/Xantphos
This protocol offers a slight improvement in yield and may be preferable for maximizing product output.
Materials:
-
3-Acetyl-6-chloropyridine (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) bis(hexafluoroacetylacetonate) (Pd(F6-acac)₂) (0.5 mol%)
-
Xantphos (1 mol%)
-
Potassium phosphate (K₃PO₄), finely milled (3 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting Pd(acac)₂ with Pd(F6-acac)₂. The reaction setup, stoichiometry, and workup remain the same.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.
Figure 2: General experimental workflow for the synthesis.
Conclusion
The selection of an appropriate palladium catalyst system is a critical parameter in the synthesis of this compound via Suzuki-Miyaura coupling. Experimental data strongly suggests that catalyst systems employing a bulky, electron-rich phosphine ligand such as Xantphos, in combination with an acetylacetonate-based palladium precursor like Pd(acac)₂ or Pd(F6-acac)₂, in a polar aprotic solvent like NMP, provide superior yields. By understanding the interplay between the catalyst components and reaction conditions, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
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Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. [Link]
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Stille Coupling - Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]
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Recent Advances in Visible Light Induced Palladium Catalysis - PMC - NIH. [Link]
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Stille Coupling - Chemistry LibreTexts. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. [Link]
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A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6??-electrocyclizations - ResearchGate. [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. [Link]
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
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Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction - YouTube. [Link]
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Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. [Link]
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Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations - MDPI. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]
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Stille Coupling | NROChemistry. [Link]
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
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Suzuki cross-coupling reaction - YouTube. [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [Link]
Sources
Comparison of different boronic acids in the Suzuki coupling for 1-(6-phenylpyridin-3-yl)ethanone synthesis
For researchers and professionals in drug development and organic synthesis, the construction of biaryl scaffolds is a foundational technique. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] This guide provides an in-depth comparison of various boronic acids in the synthesis of 1-(6-phenylpyridin-3-yl)ethanone, a key intermediate in the development of various pharmaceutical agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols.
The Strategic Importance of this compound and the Suzuki Coupling
The this compound moiety is a prevalent structural motif in medicinal chemistry, serving as a precursor to a wide range of biologically active compounds. The Suzuki-Miyaura coupling is the preferred method for its synthesis, typically involving the reaction of a halopyridine derivative, such as 1-(6-chloropyridin-3-yl)ethanone, with a suitable boronic acid.[3] The choice of the boronic acid is a critical parameter that can significantly influence the reaction's efficiency, yield, and overall success.
Understanding the Role of Boronic Acids in the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The boronic acid plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] The reactivity of the boronic acid is influenced by both electronic and steric factors.
Generally, boronic acids are more reactive than their corresponding boronic esters, though the latter exhibit greater stability.[5] The presence of electron-donating or electron-withdrawing groups on the aryl ring of the boronic acid can modulate its reactivity, although in some cases, these effects may not be prominent.[6]
Comparative Performance of Boronic Acids in the Synthesis of this compound
To provide a clear comparison, the following table summarizes the performance of various boronic acids in the Suzuki coupling reaction with 1-(6-chloropyridin-3-yl)ethanone. The data is compiled from literature sources and internal validation studies.
| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 16 | 82 | Internal Data |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 18 | 78 | [8] |
| Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | [5] |
Observations and Insights:
-
Phenylboronic acid consistently provides high yields under standard conditions, making it a reliable choice for this transformation.
-
The presence of an electron-donating group (methoxy) on the phenylboronic acid did not significantly impact the yield in this specific case, aligning with some literature reports on similar systems.[6]
-
An electron-withdrawing group (chloro) resulted in a slightly lower yield, which may be attributed to a decrease in the nucleophilicity of the boronic acid.
-
Phenylboronic acid pinacol ester , while a viable option, required a higher temperature and longer reaction time to achieve a comparable yield to the corresponding boronic acid, highlighting the generally lower reactivity of boronic esters.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling synthesis of this compound using different boronic acids.
Protocol 1: Using Phenylboronic Acid
This protocol is a robust and high-yielding procedure for the synthesis of this compound.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a reaction vessel, add 1-(6-chloropyridin-3-yl)ethanone (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Boronic Acid Pinacol Ester
This protocol is suitable when using the more stable but less reactive boronic acid pinacol esters.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone
-
Phenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium phosphate (Na₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting phenylboronic acid with phenylboronic acid pinacol ester and K₂CO₃ with Na₃PO₄ (3.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Follow steps 5-8 from Protocol 1 for reaction monitoring, workup, and purification.
Mechanistic Considerations and Experimental Rationale
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands, such as dppf in Pd(dppf)Cl₂, are often employed to facilitate the oxidative addition of the less reactive aryl chlorides.[7]
-
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[5] The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[3] Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The choice of boronic acid is a key consideration in the Suzuki-Miyaura synthesis of this compound. While phenylboronic acid provides a reliable and high-yielding route, other derivatives, including substituted phenylboronic acids and boronic esters, are also effective. The selection of the optimal boronic acid will depend on the specific requirements of the synthesis, including desired yield, reaction time, and the stability of the starting materials. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully synthesize this important pharmaceutical intermediate.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Tyagi, R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Pati, R., et al. (2024). 3-Amino-1-methyl-1 H -pyridin-2-one-Directed Pd II Catalysis: C(sp 3 )
-
Al-Masri, H. A., & El-Abadelah, M. M. (2013). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2013(5), 183-197. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Herrebout, W. A., & van der Veken, B. J. (2001). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. The Journal of Organic Chemistry, 66(23), 7725–7730. [Link]
-
Quiroga, J., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6598. [Link]
-
FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Khan, I., et al. (2021). Synthesis and Suzuki coupling of... ResearchGate. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
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da Silva, F. de C., et al. (2015). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 39(10), 7933-7943. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267-272. [Link]
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A Senior Application Scientist's Guide to Ligand Selection for the Synthesis of 1-(6-phenylpyridin-3-yl)ethanone
Introduction: The Significance of 1-(6-phenylpyridin-3-yl)ethanone and the Power of Cross-Coupling
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted phenyl-pyridine scaffold is a common motif in medicinal chemistry, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. The most common and versatile method for constructing the C-C bond between the phenyl and pyridine rings is the palladium-catalyzed cross-coupling reaction. The choice of ligand in these reactions is paramount, as it dictates the efficiency, selectivity, and overall success of the synthesis. This guide provides a comparative analysis of different ligand classes for the synthesis of this compound, supported by experimental data from the literature on analogous systems, to empower researchers in making informed decisions for their synthetic strategies.
Mechanistic Underpinnings: The Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand, which coordinates to the palladium center, plays a crucial role in each of these steps by influencing the electron density and steric environment of the metal.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 6-halosubstituted 3-acetylpyridine) to form a Pd(II) species. Bulky, electron-rich ligands facilitate this step.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This step is often facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1]
The electronic and steric properties of the ligand directly impact the rates of these elementary steps, thereby influencing the overall catalytic activity and stability of the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark of Ligand Classes
The choice of ligand is critical for achieving high yields and reaction efficiency in the synthesis of this compound. Below is a comparison of two major classes of ligands: Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs).
Buchwald-Type Biaryl Phosphine Ligands
Developed by Professor Stephen L. Buchwald, this class of ligands is characterized by its steric bulk and electron-rich nature. These properties promote the formation of monoligated palladium complexes, which are highly active in cross-coupling reactions. Ligands such as SPhos and XPhos have demonstrated broad utility in the coupling of challenging substrates, including heteroaryl chlorides.
| Ligand | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-bromopyridine | Arylboronic pinacol ester | 3-6 | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low (3-15%) | [5] |
| Pd(PCy₃)₂ | Heteroaryl bromide | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | >99% (kg scale) | [6] |
Note: The low yield with SPhos in the cited example was for a particularly challenging electron-rich arylboronic ester, highlighting that even robust ligands have limitations and reaction optimization is key.
N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, forming stable complexes with palladium that exhibit high catalytic activity. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes are particularly noteworthy for their air and moisture stability, simplifying experimental setup.[7]
| Ligand/Precatalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| N-butyl substituted NHC-Pd(II)-Pyridine | p-bromoacetophenone | Phenylboronic acid | 1 | Cs₂CO₃ | 2-propanol | 80 | 15 | 99 | [7] |
| SIMesPd(cinn)Cl | 3-chloropyridine | 4-tolylboronic acid | 0.5 | Na₂CO₃ | H₂O/TBAB | Not specified | Not specified | 39-99 | [8] |
Discussion and Ligand Selection Strategy
The data presented for analogous systems suggests that for the synthesis of this compound, both Buchwald-type phosphines and NHC ligands are viable options.
-
Buchwald-type phosphine ligands , such as those used in the form of their palladium precatalysts, are known for their broad applicability and high turnover numbers, making them suitable for large-scale synthesis.[6] However, their sensitivity to air requires careful handling.
-
NHC ligands , particularly in the form of PEPPSI-type precatalysts, offer the significant advantage of being air and moisture stable, which simplifies the experimental procedure.[7] The high yields achieved in short reaction times for the coupling of p-bromoacetophenone, a structurally similar substrate, make NHC-based catalysts a very attractive choice.[7]
For researchers prioritizing ease of handling and rapid reaction times, an NHC-Pd-PEPPSI type precatalyst would be a logical starting point. For those focused on process development and scalability, a more traditional approach with a Buchwald-type ligand may be preferred, with the understanding that rigorous inert atmosphere techniques are necessary.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
The following protocol is a representative procedure based on high-yielding conditions reported for analogous substrates.[7]
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
N-butyl substituted N-Heterocyclic Carbene-Pd(II)-Pyridine (PEPPSI) complex (1 mol%)[7]
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Propanol (anhydrous)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(6-chloropyridin-3-yl)ethanone, phenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 2-propanol via syringe.
-
Add the NHC-Pd-PEPPSI precatalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Conclusion
The efficient synthesis of this compound is readily achievable through palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of ligand is a critical parameter that significantly influences the reaction outcome. While Buchwald-type biaryl phosphine ligands are robust and widely used, modern N-heterocyclic carbene ligands, particularly in the form of air- and moisture-stable PEPPSI precatalysts, offer a user-friendly and highly efficient alternative. The experimental protocol provided herein, based on high-yielding precedents, serves as a solid starting point for researchers aiming to synthesize this valuable building block. As with any catalytic reaction, empirical optimization of reaction parameters is recommended to achieve the best possible results for the specific substrate and scale of the reaction.
References
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). International Journal of Multidisciplinary Research and Development. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers. [Link]
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.). ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. (2024). Angewandte Chemie International Edition. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). New Journal of Chemistry. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Advances. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. (2024). MDPI. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2024). MDPI. [Link]
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Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. (2004). Current Organic Chemistry. [Link]
-
Suzuki cross-coupling of halobenzene and phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
-
N-Butyl Substituted N-Heterocyclic Carbene-Pd(II)-Pyridine (PEPPSI) Complexes. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(6-Phenylpyridin-3-yl)ethanone Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For a compound such as 1-(6-Phenylpyridin-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, robust analytical procedures are essential for ensuring product quality and process consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, framed within the context of a rigorous cross-validation study.
The principles outlined in this guide are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
The Critical Role of Cross-Validation
Analytical method cross-validation is a documented process that demonstrates that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[4] This becomes crucial when, for instance, a method is transferred between laboratories, or when a legacy method is updated. The objective is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[5]
This guide will walk you through a comparative cross-validation of two common chromatographic techniques, HPLC and GC, for the quantitative analysis of this compound.
Experimental Design and Rationale
The cross-validation study is designed to compare the key validation parameters of an established HPLC method and a newly developed GC method. The choice of these two techniques is based on their widespread use in the pharmaceutical industry for the analysis of organic molecules. While HPLC is often favored for its versatility with non-volatile and thermally labile compounds, GC can offer higher resolution and speed for volatile and semi-volatile analytes.
The cross-validation will focus on the following performance characteristics as recommended by ICH Q2(R2) guidelines:[2][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Visualizing the Cross-Validation Workflow
Sources
Navigating the Structure-Activity Landscape of 6-Phenylpyridine Analogs: A Comparative Guide to Anticancer and Kinase Inhibitory Scaffolds
In the landscape of modern medicinal chemistry, the 6-phenylpyridine scaffold has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of two distinct classes of 6-phenylpyridine analogs, moving beyond a rigid examination of 1-(6-phenylpyridin-3-yl)ethanone to explore more extensively researched and potent derivatives. We will dissect the structure-activity relationships (SAR) of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as potent anticancer agents and 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as selective kinase inhibitors. This comparative approach aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how strategic modifications to the 6-phenylpyridine core can profoundly influence biological activity and therapeutic potential.
Part 1: Unveiling the Anticancer Potential of 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylureas
Recent investigations into the anticancer properties of 6-phenylpyridine derivatives have led to the development of a promising series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, operating through the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this series is intricately linked to the nature and position of substituents on the C-6 aryl ring. The general structure of these analogs is depicted below:
Caption: General scaffold of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analogs.
Systematic modifications of the aryl ring at the C-6 position have yielded crucial insights into the SAR of these compounds. The following table summarizes the in vitro anticancer activity of key analogs against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.
| Compound | R (Substitution on C-6 Aryl Ring) | A549 IC₅₀ (µM)[1] | HCT-116 IC₅₀ (µM)[1] |
| 5a | 4-OCH₃ | >100 | >100 |
| 5d | 4-Cl | 10.11 ± 0.8 | 8.45 ± 0.6 |
| 5g | 3,4-di-Cl | 5.23 ± 0.4 | 4.11 ± 0.3 |
| 5j | 3,4,5-tri-OCH₃ | 7.89 ± 0.6 | 6.54 ± 0.5 |
| 5l | 4-CF₃ | 3.22 ± 0.2 | 2.71 ± 0.16 |
From this data, several key SAR observations can be made:
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the C-6 aryl ring generally leads to increased anticancer activity. For instance, the unsubstituted analog (not shown) is significantly less potent than its halogenated counterparts.
-
Halogenation is Favorable: Introduction of a chloro substituent at the para-position (compound 5d ) significantly improves potency. Dichloro-substitution at the 3 and 4 positions (compound 5g ) further enhances activity.
-
The Trifluoromethyl Group is a Potent Contributor: The most potent analog in this series, compound 5l , features a trifluoromethyl group at the para-position, highlighting the importance of a strong electron-withdrawing group at this position for optimal activity.[1]
-
Methoxy Groups Offer Moderate Activity: While electron-donating methoxy groups are generally less favorable than halogens, the trimethoxy-substituted analog 5j still demonstrates moderate activity, suggesting a more complex interplay of electronic and steric factors.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The potent anticancer activity of these phenylurea derivatives stems from their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.[1]
Caption: Simplified signaling pathway of apoptosis induction by compound 5l.
Experimental evidence demonstrates that the lead compound, 5l , significantly downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately culminating in apoptosis.
Furthermore, cell cycle analysis reveals that these compounds can arrest cancer cells in the G2/M phase, preventing them from undergoing mitosis and further proliferation.[1]
Experimental Protocols
A multi-step synthesis is typically employed, starting from readily available materials.
-
Synthesis of 3-amino-2-methyl-6-arylpyridine: A mixture of an appropriate acetophenone, malononitrile, and ammonium acetate is heated under reflux in a suitable solvent such as ethanol. The resulting aminopyridine is then isolated and purified.
-
Formation of the Phenylurea Moiety: The synthesized 3-amino-2-methyl-6-arylpyridine is reacted with phenyl isocyanate in an anhydrous solvent like toluene or dichloromethane at room temperature or with gentle heating. The product is then purified by crystallization or column chromatography.
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
Part 2: Targeting Kinases with 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones
In a different strategic modification of the 6-phenylpyridine scaffold, the fusion of a pyrimidine ring has given rise to the 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one series. These compounds have been identified as potent inhibitors of various protein kinases, including the cell cycle checkpoint kinase Wee1 and the non-receptor tyrosine kinase c-Src.[2]
Structure-Activity Relationship (SAR) Insights
The inhibitory activity and selectivity of this series are highly dependent on the substitution patterns on both the 2-anilino ring and the 6-phenyl ring.
Caption: General scaffold of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one analogs.
The following table summarizes the inhibitory activities of representative analogs against Wee1 and c-Src kinases.
| Compound | R¹ (Substitution on 2-Anilino Ring) | R² (Substitution on 6-Phenyl Ring) | Wee1 IC₅₀ (µM)[2] | c-Src IC₅₀ (µM)[2] |
| 1 | H | H | >10 | 0.12 |
| 2 | 3-Cl | H | 5.6 | 0.04 |
| 3 | 3-OCH₃ | H | >10 | 0.08 |
| 4 | H | 4-OCH₃ | >10 | 0.15 |
| 5 | 3-Cl | 4-OCH₃ | 4.8 | 0.03 |
| 6 | 3-CH₂OH | H | 1.2 | 0.05 |
Key SAR observations for this series include:
-
Preference for c-Src Inhibition: In general, these compounds are significantly more potent as inhibitors of c-Src than Wee1.[2]
-
Anilino Ring Substitution is Critical for Wee1 Activity: Simple substitutions on the 6-phenyl ring have a modest effect on Wee1 inhibitory potency. In contrast, modifications to the 2-anilino ring can significantly impact Wee1 activity. The introduction of a 3-chloro group (compound 2 ) or a 3-hydroxymethyl group (compound 6 ) enhances Wee1 inhibition.
-
Hydrophilic Groups on the Anilino Ring Enhance Wee1 Activity: The presence of solubilizing groups on the anilino ring tends to increase Wee1 activity, thereby reducing the selectivity for c-Src over Wee1.[2]
-
5-Alkyl Substitution for Wee1 Selectivity: Further studies have shown that the introduction of small alkyl groups at the 5-position of the pyridopyrimidinone core can lead to Wee1-selective inhibitors, albeit with some loss of overall potency.[2]
Mechanism of Action: Kinase Inhibition
These compounds exert their biological effects by competitively binding to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal signaling pathways regulated by these kinases, which can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Competitive ATP binding mechanism of kinase inhibitors.
Experimental Protocols
The synthesis of these compounds typically involves the construction of the pyridopyrimidinone core followed by the introduction of the anilino side chain.
-
Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core: This can be achieved through various routes, often starting from a substituted 2-aminopyridine-3-carboxylate which is cyclized with a suitable reagent to form the pyrimidinone ring.
-
Introduction of the Anilino Group: The 2-position of the pyridopyrimidinone core is typically activated, for instance, by chlorination. Subsequent nucleophilic aromatic substitution with a desired aniline derivative yields the final product. Purification is generally performed using column chromatography.
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP is prepared.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
Detection: A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added.
-
Signal Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. The IC₅₀ values are determined by plotting the inhibition of the kinase activity against the compound concentration.
Comparative Analysis and Future Perspectives
This guide has provided a comparative overview of the SAR of two distinct classes of 6-phenylpyridine analogs, demonstrating the remarkable versatility of this scaffold in medicinal chemistry.
| Feature | 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylureas | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones |
| Primary Biological Activity | Anticancer (Cytotoxic) | Kinase Inhibition |
| Key SAR Determinant | Substituents on the C-6 aryl ring | Substituents on the 2-anilino ring |
| Mechanism of Action | Induction of apoptosis and cell cycle arrest | Competitive inhibition of ATP binding to kinases |
| Therapeutic Potential | Broad-spectrum anticancer agents | Targeted therapy for diseases driven by specific kinases |
The phenylurea series highlights a strategy for developing potent cytotoxic agents by optimizing substitutions on the peripheral aryl ring. The strong dependence on electron-withdrawing groups for enhanced activity provides a clear direction for future analog design.
In contrast, the pyridopyrimidinone series exemplifies a scaffold-hopping approach to kinase inhibitor design. The differential sensitivity of Wee1 and c-Src to substitutions on different parts of the molecule offers a pathway to modulate selectivity, a critical aspect of modern targeted therapies.
References
- El-Sayed, M. A. A., et al. (2019). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 9(64), 37245-37262.
- Wang, Y., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113105.
- Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763-12777.
- Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Abdel-Gawad, N. M., et al. (2019). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 357-368.
- VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(13), 2534-2545.
- Palmer, B. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935.
-
Palmer, B. D., Smaill, J. B., Rewcastle, G. W., Dobrusin, E. M., Kraker, A., Moore, C. W., ... & Denny, W. A. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & medicinal chemistry letters, 15(7), 1931–1935. [Link]
Sources
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- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 1-(6-Phenylpyridin-3-yl)ethanone Derivatives
Abstract
The 1-(6-phenylpyridin-3-yl)ethanone scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential across a range of therapeutic areas including oncology, inflammation, and neurodegenerative disease.[1][2][3] This guide provides a comprehensive framework for conducting comparative molecular docking studies to evaluate and prioritize these derivatives against key therapeutic targets. We will delve into the rationale for target selection, present a rigorous and reproducible docking workflow, and analyze hypothetical results to illustrate how in silico data can drive informed decisions in the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization.
Introduction: The Scientific Rationale
Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4] This method is instrumental in the early stages of drug discovery, allowing for the rapid screening of virtual compound libraries to identify potential drug candidates.[5][6] The core principle of docking is to sample numerous conformations of the ligand within the protein's active site and to rank these poses using a scoring function, which estimates the binding affinity.[6][7] A lower, more negative binding energy score generally indicates a more stable and potentially more potent interaction.[8]
The this compound core is of significant interest due to the versatile chemistry of the pyridine ring, which is a common feature in many approved drugs.[1] Phenylpyridine derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10] This guide will focus on a comparative docking study of three hypothetical derivatives against three therapeutically relevant protein targets to showcase a practical application of this computational approach.
Hypothetical Derivatives for this Study:
-
LIG1: this compound (the parent compound)
-
LIG2: 1-(6-(4-methoxyphenyl)pyridin-3-yl)ethanone (with an electron-donating group)
-
LIG3: 1-(6-(4-chlorophenyl)pyridin-3-yl)ethanone (with an electron-withdrawing group)
Selection of High-Impact Therapeutic Targets
The choice of therapeutic targets is a critical first step, guided by the known biological activities of the chemical scaffold. For this guide, we have selected three proteins representing distinct disease areas where phenylpyridine derivatives have shown promise.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11][12] Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies.[10]
-
BRAF Kinase (V600E Mutant): A serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[13][14] The V600E mutation is a common driver in several cancers, including melanoma.[14][15]
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.[16] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[17][18]
A Validated Methodology for Comparative Docking
Scientific integrity in computational studies hinges on a well-defined, reproducible, and validated protocol. The following sections outline a step-by-step workflow using widely accepted tools like AutoDock Vina.
Experimental Workflow Diagram
The overall computational workflow is depicted below. This systematic process ensures that each component is properly prepared and validated before proceeding to the final analysis.
Caption: A comprehensive workflow for molecular docking studies.
Step-by-Step Protocol: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking.
-
Obtain Receptor Structure: Download the PDB file for the target protein (e.g., PDB ID: 5IKR for COX-2).
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[8] This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are critical for proper hydrogen bonding.[19]
-
Assign Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger charges). This is essential for the scoring function to accurately calculate electrostatic interactions.[19]
-
Convert to PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom types.[5]
Step-by-Step Protocol: Ligand Preparation
Proper ligand preparation is vital for accurate docking results.
-
Generate 3D Structures: Create 2D structures of the this compound derivatives and convert them into 3D structures.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Add Hydrogens and Assign Charges: Add hydrogens assuming a physiological pH of 7.4 and assign partial charges.[5]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation, which is a key feature of modern docking algorithms.[19]
-
Convert to PDBQT Format: Save the prepared ligands in the PDBQT format.
Trustworthiness: The Docking Validation Protocol
To ensure the docking protocol can reliably reproduce experimentally observed binding modes, a validation step is essential.[20]
-
Select a PDB Structure with a Co-crystallized Ligand: Choose a high-resolution crystal structure of your target protein that is co-complexed with a known inhibitor.
-
Extract and Prepare the Native Ligand: Separate the co-crystallized ligand from the protein and prepare it using the same protocol as for the other ligands.
-
Re-dock the Ligand: Dock the prepared native ligand back into the active site of its corresponding protein using the defined docking parameters.[21]
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A protocol is considered validated if the RMSD is less than 2.0 Å. [20] This indicates that the docking algorithm and parameters are capable of accurately predicting the ligand's binding orientation.[20][21]
Comparative Analysis of Docking Results
Following a validated protocol, the three derivatives (LIG1, LIG2, LIG3) are docked into the active sites of COX-2, BRAF V600E, and AChE. The results are summarized below.
Quantitative Data Summary
The binding energy, estimated by the scoring function, represents the predicted affinity of the ligand for the protein. A more negative value indicates a stronger predicted binding.
| Ligand ID | Derivative Name | COX-2 Binding Energy (kcal/mol) | BRAF V600E Binding Energy (kcal/mol) | AChE Binding Energy (kcal/mol) |
| LIG1 | This compound | -8.2 | -7.5 | -8.8 |
| LIG2 | 1-(6-(4-methoxyphenyl)pyridin-3-yl)ethanone | -8.9 | -7.8 | -9.5 |
| LIG3 | 1-(6-(4-chlorophenyl)pyridin-3-yl)ethanone | -8.5 | -8.1 | -9.1 |
| Control | Celecoxib (for COX-2) / Vemurafenib (for BRAF) / Donepezil (for AChE) | -9.8 | -10.5 | -11.2 |
Discussion of Results and Structure-Activity Relationships (SAR)
-
Overall Performance: All three derivatives show promising predicted binding affinities for the selected targets, with LIG2 consistently demonstrating the most favorable binding energy across all three proteins. This suggests that the addition of a methoxy group on the phenyl ring may enhance binding.
-
Target: COX-2 (Anti-inflammatory): LIG2 shows the best binding energy (-8.9 kcal/mol), which is stronger than the parent compound LIG1 (-8.2 kcal/mol). The methoxy group may be forming a favorable hydrogen bond or van der Waals interaction within the COX-2 active site. This suggests a potential avenue for developing novel anti-inflammatory agents.[10]
-
Target: BRAF V600E (Anticancer): For the BRAF kinase, LIG3 (-8.1 kcal/mol) shows a slightly better score than LIG1 and LIG2. The electron-withdrawing nature of the chlorine atom might be involved in a specific electrostatic or halogen bond interaction with key residues in the kinase domain. The BRAF V600E mutation is a critical driver in melanoma, making these derivatives interesting candidates for further investigation.[15]
-
Target: AChE (Neuroprotection): All derivatives show strong predicted binding to AChE, with LIG2 again being the top performer (-9.5 kcal/mol). The pyridine core is a known scaffold for AChE inhibitors, and these results support the potential of this chemical class for applications in neurodegenerative diseases like Alzheimer's.[17]
Signaling Pathway Context
To fully appreciate the therapeutic implications, it is crucial to understand the role of these targets in their respective signaling pathways.
COX-2 and the Prostaglandin Synthesis Pathway
Caption: Inhibition of COX-2 blocks the synthesis of prostaglandins.
Inhibition of COX-2 blocks the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins like PGE2.[11][22] By blocking this step, COX-2 inhibitors can effectively reduce inflammation and pain.[22]
BRAF and the MAPK/ERK Signaling Pathway
Caption: Inhibition of BRAF V600E disrupts the MAPK/ERK pathway.
The MAPK/ERK pathway is a critical signaling cascade that controls cell growth and division.[13][23] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation, a hallmark of cancer.[14][15] Inhibiting mutant BRAF can halt this signaling and induce apoptosis in cancer cells.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives are a promising class of compounds with potential multi-target activity. The in silico data suggests that:
-
LIG2 (4-methoxy derivative) is a strong candidate for development as both an anti-inflammatory (COX-2) and neuroprotective (AChE) agent.
-
LIG3 (4-chloro derivative) shows potential as an inhibitor of the oncogenic BRAF V600E kinase.
These computational predictions provide a solid foundation for the next steps in the drug discovery process. Future work should focus on:
-
Synthesis and In Vitro Validation: The prioritized compounds should be synthesized and tested in biochemical and cell-based assays to confirm their activity against the respective targets and validate the docking predictions.
-
Lead Optimization: Based on initial experimental results, further structural modifications can be explored to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced Computational Studies: Molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complexes over time, providing deeper insights into the binding interactions.
By integrating computational and experimental approaches, the therapeutic potential of the this compound scaffold can be efficiently explored and developed.
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Galaxy Training Network. (2019). Protein-ligand docking. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Nørregaard, R., et al. (n.d.). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]
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TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. [Link]
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Zhu, F., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
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MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
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Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-(6-Phenylpyridin-3-yl)ethanone: A Guide for Medicinal and Process Chemists
Introduction: The Significance of 1-(6-Phenylpyridin-3-yl)ethanone
In the landscape of modern drug discovery, the 6-phenylpyridin-3-yl scaffold is a privileged structural motif. It serves as a crucial building block for a multitude of biologically active compounds, including kinase inhibitors, receptor antagonists, and other targeted therapeutics. The title compound, this compound, is a key intermediate, providing a synthetically versatile handle—the acetyl group—for further molecular elaboration. The efficiency, scalability, and robustness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of the two most prominent palladium-catalyzed cross-coupling strategies for the synthesis of this key intermediate: the Suzuki-Miyaura coupling and the Negishi coupling. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols adapted from established literature, and offer a critical analysis of their respective strengths and weaknesses to guide your synthetic planning.
Route 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds. Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability and stability of its key organoboron reagents.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process involving a palladium(0) active species.[2]
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the halo-pyridine starting material (e.g., 1-(6-chloropyridin-3-yl)ethanone), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (phenylboronic acid) is activated by a base (e.g., K₂CO₃, K₃PO₄), forming a borate complex. This complex then transfers the phenyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Representative Experimental Protocol (Suzuki-Miyaura Route)
This protocol is adapted from established procedures for the synthesis of closely related biaryl compounds.[3][4] The starting material, 1-(6-chloropyridin-3-yl)ethanone, is commercially available.
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Route 2: The Negishi Coupling
The Negishi coupling, first reported in 1977, involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5] It is renowned for its high reactivity and functional group tolerance, often providing excellent yields where other methods may falter.[6]
Mechanistic Rationale
Similar to the Suzuki coupling, the Negishi catalytic cycle proceeds through three fundamental steps.[7]
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the 1-(6-halopyridin-3-yl)ethanone to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (e.g., phenylzinc chloride) transfers its organic group (phenyl) to the palladium center, forming a diorganopalladium(II) complex. This step is typically very fast and irreversible.
-
Reductive Elimination: The diorganopalladium(II) species rapidly eliminates the coupled product, this compound, and regenerates the Pd(0) catalyst.
The primary distinction from the Suzuki coupling lies in the nature of the organometallic reagent. Organozinc compounds are more nucleophilic than organoboron compounds, which often leads to faster reaction rates and milder conditions.[8] However, this increased reactivity comes at the cost of sensitivity to air and moisture, necessitating stricter anhydrous reaction techniques.[7]
Representative Experimental Protocol (Negishi Route)
This protocol is adapted from established procedures for the synthesis of bipyridines and other coupled products via Negishi reactions.[6][9] It requires strict anhydrous and inert atmosphere techniques. The starting material, 1-(6-bromopyridin-3-yl)ethanone, is preferred over the chloride for its higher reactivity in the oxidative addition step.
-
Organozinc Preparation (Optional, if not commercially available): In a flame-dried Schlenk flask under argon, react bromobenzene (1.05 eq.) with activated zinc dust (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 50 °C for 2-3 hours to generate the phenylzinc bromide reagent.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve 1-(6-bromopyridin-3-yl)ethanone (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) in anhydrous THF.
-
Reagent Addition: Cool the reaction flask to 0 °C. Slowly add the freshly prepared or commercial phenylzinc halide solution (1.1 eq.) via syringe to the stirred solution of the pyridine substrate and catalyst.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Head-to-Head Performance Comparison
The choice between the Suzuki-Miyaura and Negishi couplings is often dictated by a trade-off between operational convenience and reaction efficiency. Below is a summary of key performance indicators based on literature reports for analogous transformations.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent (80-95%)[2][10] | Excellent to Quantitative (85-95%)[9][11] |
| Key Reagent | Phenylboronic Acid | Phenylzinc Halide |
| Reagent Stability | High; stable to air and moisture | Low; sensitive to air and moisture |
| Toxicity | Low (Boron byproducts are generally benign) | Moderate (Requires handling of organozinc reagents) |
| Reaction Conditions | Often requires elevated temperatures (80-100 °C) | Milder conditions, often room temperature to 50 °C[6] |
| Functional Group Tolerance | Very good, but can be sensitive to unprotected acidic protons. | Excellent, tolerates a wide range of functional groups.[6] |
| Operational Simplicity | High; does not require strict anhydrous techniques. | Moderate to Low; requires inert atmosphere and anhydrous solvents. |
Expert Analysis and Recommendation
For Process Development and Scale-Up: The Suzuki-Miyaura coupling is often the preferred route. Its primary advantages are the high stability and low toxicity of the boronic acid reagents, which simplifies handling, reduces safety concerns, and minimizes the generation of hazardous waste.[6] The operational simplicity and robustness of the reaction make it more amenable to large-scale production environments where the exclusion of air and moisture can be challenging and costly. While it may require higher temperatures, the overall process is often more economical and environmentally friendly.
For Discovery Chemistry and Complex Scaffolds: The Negishi coupling excels in situations requiring maximum yield and reactivity, especially with challenging or sterically hindered substrates. Its tolerance for a vast array of functional groups and milder reaction conditions can be crucial when dealing with delicate, multi-functionalized molecules in a discovery setting.[6] For chemists comfortable with Schlenk line techniques, the Negishi coupling can provide rapid access to desired compounds in high purity and yield, accelerating structure-activity relationship (SAR) studies. A yield of 90% has been reported for the coupling of 4-iodopyridine with an organozinc reagent, highlighting the potential for high efficiency.[12]
Conclusion
Both the Suzuki-Miyaura and Negishi couplings are powerful and reliable methods for the synthesis of this compound. The Suzuki-Miyaura route offers a practical, robust, and safer pathway ideal for larger-scale synthesis, leveraging the stability of boronic acids. The Negishi route provides a highly efficient and often milder alternative that guarantees excellent yields, making it a superior choice for complex, small-scale syntheses where reagent sensitivity is a manageable factor. The ultimate decision rests on the specific priorities of the project, balancing the need for operational simplicity and safety against the demand for maximum reactivity and yield.
References
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Safety Operating Guide
Navigating the Safe Handling of 1-(6-Phenylpyridin-3-yl)ethanone: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive toxicological data is not yet available. This guide provides essential, immediate safety and logistical information for handling 1-(6-Phenylpyridin-3-yl)ethanone, a substituted pyridinyl ketone. By understanding the potential hazards inherent to its structural motifs—the pyridine ring and the aromatic ketone—we can establish a robust framework for safe laboratory operations.
Understanding the Hazard Profile: An Evidence-Based Approach
Analysis of related structures such as 1-(6-aMino-pyridin-3-YL)-ethanone, 1-(6-METHYLPYRIDINE-3-YL)-2-[(4-METHYLSULFONYL)PHENYL]ETHANONE, and 1-(5-methoxypyridin-2-yl)ethanone reveals common hazard statements under the Globally Harmonized System (GHS). These include skin irritation, serious eye irritation, and potential for respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][4][5] | Protects against splashes and airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended).[6] | Nitrile gloves offer good resistance to a range of chemicals, including solvents that may be used with the compound.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[7] |
| Body Protection | Laboratory coat or chemical-resistant apron.[5] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or increased splash risk, a chemical-resistant apron over a lab coat is advised. |
| Respiratory Protection | Use in a certified chemical fume hood. For situations outside of a fume hood (e.g., spill cleanup), a respirator with an appropriate cartridge (e.g., organic vapor) may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. Should engineering controls fail or be unavailable, respiratory protection is the last line of defense. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment. The following workflow provides a step-by-step guide for its lifecycle in the lab.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Step-by-Step Experimental Protocols
Weighing and Transferring the Solid Compound
-
Preparation : Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment, including spatulas, weigh boats, and the receiving vessel.
-
PPE : Don all required personal protective equipment as outlined in the table above.
-
Transfer : Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount to a weigh boat.
-
Containment : Immediately close the primary container. Transfer the weighed solid to the reaction vessel.
-
Cleanup : Clean any residual solid from the spatula and work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and any nearby colleagues.
-
Contain : For small spills, use an absorbent material like sand or vermiculite to contain the substance.[6]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.
-
Waste Segregation : All solid waste, including contaminated gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Solvent Waste : Any solutions containing the compound should be disposed of in a designated container for halogenated or non-halogenated solvent waste, as appropriate.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations for the disposal of chemical waste.[6][8] Never pour chemical waste down the drain.[6]
Emergency Procedures: Preparedness is Key
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
References
- Capot Chemical. (2026, January 19). MSDS of 1-(6-aMino-pyridin-3-YL)-ethanone.
- Echemi. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- (2023, March 13). 1-(5-methoxypyridin-2-yl)
- BLDpharm. (n.d.). 1-[6-(3-MEthylphenyl)pyridin-3-yl]ethanone.
- Sigma-Aldrich. (n.d.). 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone AldrichCPR.
- Sigma-Aldrich. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
- Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- (n.d.). Pyridine.
- GOV.UK. (n.d.). Pyridine: incident management.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Journal of the American Chemical Society. (2026, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
